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  • Product: N-Boc-S-tritylcystein-N-methoxy-N-methylamide
  • CAS: 158861-38-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Boc-S-tritylcystein-N-methoxy-N-methylamide: A Versatile Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of a Multifunctional Building Block In the intricate landscape of peptide chemistry and drug discovery, the strategic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Building Block

In the intricate landscape of peptide chemistry and drug discovery, the strategic selection of building blocks is paramount to the success of a synthetic campaign. N-Boc-S-tritylcystein-N-methoxy-N-methylamide, a highly functionalized cysteine derivative, has emerged as a cornerstone intermediate for the synthesis of complex peptides and ketone-containing molecules. This guide provides an in-depth exploration of its chemical properties, synthesis, and applications, offering field-proven insights for its effective utilization.

At its core, this molecule masterfully combines three critical functionalities:

  • The Weinreb Amide: The N-methoxy-N-methylamide moiety, commonly known as a Weinreb amide, is a privileged functional group in organic synthesis.[1][2] Its significance lies in its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which upon acidic workup, cleanly yields a ketone.[1][3] This controlled reactivity prevents the over-addition that often plagues the synthesis of ketones from other carboxylic acid derivatives.[1]

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the α-amino group of the cysteine backbone.[4][5] Its stability to a wide range of reaction conditions, coupled with its facile removal under acidic conditions (e.g., trifluoroacetic acid), makes it an orthogonal protecting group in complex synthetic sequences, particularly in solid-phase peptide synthesis (SPPS).[4][5]

  • The Trityl Protecting Group: The bulky trityl (triphenylmethyl) group offers effective protection for the thiol side chain of cysteine. This is crucial to prevent undesired side reactions, such as disulfide bond formation, during peptide chain elongation. The trityl group is typically cleaved under mildly acidic conditions, often concurrently with the Boc group, or with specific reagents like triisopropylsilane in the presence of an acid.

The convergence of these three functionalities in a single molecule provides chemists with a powerful tool for the precise and efficient construction of complex molecular architectures.

Physicochemical Properties and Molecular Identifiers

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application.

PropertyValueSource
CAS Number 170566-02-6Inferred from supplier data
Molecular Formula C30H36N2O4SCalculated
Molecular Weight 536.69 g/mol Calculated
Appearance Expected to be a white to off-white solidGeneral knowledge of similar compounds
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and THF. Insoluble in water.General knowledge of protected amino acids
Melting Point Not definitively reported in the provided search results, but expected to be a solid at room temperature.N/A

Synthesis and Purification: A Protocol Built on Self-Validation

The synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide typically proceeds from commercially available N-Boc-S-trityl-L-cysteine. The key transformation is the formation of the Weinreb amide, which can be achieved through various coupling reagents. The following protocol represents a reliable and commonly employed method.

Experimental Protocol: Synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide

Step 1: Activation of the Carboxylic Acid

  • Dissolve N-Boc-S-trityl-L-cysteine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq). The HOBt is crucial for suppressing racemization and improving the efficiency of the coupling reaction.[6]

  • Stir the reaction mixture at 0 °C for 30 minutes.

Step 2: Formation of the Weinreb Amide

  • To the activated ester solution, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by the dropwise addition of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq) to neutralize the hydrochloride salt.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-S-tritylcystein-N-methoxy-N-methylamide.

Causality Behind Experimental Choices:

  • The use of DCC and HOBt forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the N,O-dimethylhydroxylamine.[6]

  • The reaction is performed at low temperature initially to control the rate of the reaction and minimize side product formation.

  • The aqueous work-up is designed to remove any unreacted starting materials, coupling reagents, and the amine base.

Diagram: Synthetic Workflow

SynthesisWorkflow cluster_activation Step 1: Activation cluster_amide_formation Step 2: Weinreb Amide Formation cluster_purification Step 3: Purification start N-Boc-S-trityl-L-cysteine reagents1 DCC, HOBt in DCM, 0 °C start->reagents1 activated_ester Activated Ester Intermediate reagents1->activated_ester reagents2 N,O-dimethylhydroxylamine HCl, DIPEA activated_ester->reagents2 product N-Boc-S-tritylcystein- N-methoxy-N-methylamide reagents2->product workup Aqueous Work-up product->workup chromatography Flash Chromatography workup->chromatography pure_product Pure Product chromatography->pure_product

Caption: Synthetic workflow for N-Boc-S-tritylcystein-N-methoxy-N-methylamide.

Applications in Synthesis: A Gateway to Peptides and Ketones

The unique combination of a Weinreb amide with protected amino and thiol functionalities makes N-Boc-S-tritylcystein-N-methoxy-N-methylamide a highly valuable building block in several areas of chemical synthesis.

Synthesis of Cysteine-Containing Peptides with C-terminal Modifications

In the realm of peptide synthesis, this reagent serves as a precursor to C-terminally modified peptides, particularly those containing a ketone functionality. The synthesis of peptide aldehydes and ketones is of significant interest as they are known to be potent inhibitors of various proteases.

Workflow for Peptide Ketone Synthesis:

  • Solid-Phase Peptide Synthesis (SPPS): The N-Boc-S-tritylcystein-N-methoxy-N-methylamide can be coupled to a resin-bound amino acid or peptide chain using standard peptide coupling reagents.[] The Boc group is then removed with trifluoroacetic acid (TFA), and the peptide chain is elongated using either Boc or Fmoc-based SPPS strategies.[5][8][9]

  • Cleavage from Resin: Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support.

  • Reaction with Organometallic Reagents: The purified peptide containing the C-terminal Weinreb amide is then reacted with an organometallic reagent (e.g., a Grignard reagent or an organolithium reagent) to install the desired ketone functionality.[1][3]

  • Deprotection: The final step involves the removal of the S-trityl protecting group to liberate the free thiol of the cysteine residue.

Diagram: Peptide Ketone Synthesis Workflow

PeptideKetoneSynthesis start Resin-Bound Peptide coupling Couple with N-Boc-S-tritylcystein- N-methoxy-N-methylamide start->coupling elongation Peptide Chain Elongation (SPPS) coupling->elongation cleavage Cleavage from Resin elongation->cleavage weinreb_peptide Peptide with C-terminal Weinreb Amide cleavage->weinreb_peptide organometallic Reaction with R-MgBr or R-Li weinreb_peptide->organometallic ketone_peptide Protected Peptide Ketone organometallic->ketone_peptide deprotection Deprotection of S-trityl group ketone_peptide->deprotection final_product Final Peptide Ketone deprotection->final_product

Caption: General workflow for the synthesis of peptide ketones.

Synthesis of Chiral Ketones

Beyond peptide chemistry, this reagent is a valuable source for the synthesis of chiral ketones containing a protected amino and thiol group. These molecules can serve as important intermediates in the synthesis of various biologically active compounds and pharmaceuticals. The reaction with an appropriate Grignard or organolithium reagent, followed by deprotection, provides a straightforward route to these valuable building blocks.

Reactivity, Stability, and Handling: Ensuring Experimental Success

Stability and Storage:

  • N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a relatively stable compound.

  • It should be stored in a cool, dry place, away from moisture and strong acids or bases. For long-term storage, refrigeration is recommended.

Reactivity Profile:

  • Weinreb Amide: The Weinreb amide is susceptible to nucleophilic attack by strong nucleophiles like organometallic reagents and reducing agents such as lithium aluminum hydride (LiAlH4).[1] It is generally stable to weaker nucleophiles and basic conditions used in standard peptide synthesis.

  • Boc Group: The Boc group is labile to strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[4] It is stable to basic and nucleophilic conditions.

  • Trityl Group: The S-trityl group is also acid-labile, though generally more stable than the Boc group. It can be removed with TFA, often in the presence of a scavenger like triisopropylsilane (TIS) to prevent side reactions with the liberated trityl cation.

Handling Precautions:

  • As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

  • Work should be conducted in a well-ventilated fume hood.

  • For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Multifaceted Tool for Advanced Synthesis

N-Boc-S-tritylcystein-N-methoxy-N-methylamide stands as a testament to the power of strategic molecular design. By integrating the controlled reactivity of the Weinreb amide with the well-established protecting group chemistry of Boc and trityl groups, this reagent provides a reliable and versatile platform for the synthesis of complex peptides and chiral ketones. Its application in drug discovery and development, particularly in the design of protease inhibitors and other bioactive molecules, underscores its significance as a key enabling tool for the modern synthetic chemist. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for harnessing its full potential in the laboratory.

References

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • ResearchGate. (2025). Methoxy- N -methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds | Request PDF. [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC. [Link]

  • ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents | Request PDF. [Link]

  • National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • Reddit. (2013). Question about working with Weinreb amide resin : r/chemistry. [Link]

  • National Institutes of Health. (n.d.). N-Boc-N-methylethylenediamine | C8H18N2O2 | CID 2756424 - PubChem. [Link]

  • Royal Society of Chemistry. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry. [Link]

  • Semantic Scholar. (n.d.). Peptide Synthesis and Applications. [Link]

  • ResearchGate. (n.d.). The Growing Synthetic Utility of Weinreb′s Amide. [Link]

  • National Institutes of Health. (n.d.). N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem. [Link]

  • Springer Protocols. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide

Introduction: The Strategic Importance of Weinreb Amides in Complex Synthesis In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and the development of complex pharmaceutical in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Weinreb Amides in Complex Synthesis

In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and the development of complex pharmaceutical intermediates, the N-methoxy-N-methylamide, or Weinreb amide, stands out as a uniquely versatile and reliable functional group. The synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide, the subject of this guide, provides a quintessential example of the strategic implementation of this moiety. This compound serves as a valuable building block, enabling the controlled and high-yield formation of ketones and aldehydes from a carboxylic acid precursor, a transformation notoriously plagued by over-addition when employing highly reactive organometallic reagents.

The stability of the Weinreb amide to a wide range of nucleophiles, coupled with the chelation-stabilized tetrahedral intermediate formed during nucleophilic attack, effectively prevents the common side reaction of over-addition to form tertiary alcohols. This attribute is of paramount importance when dealing with precious and structurally complex substrates, such as the protected amino acid N-Boc-S-tritylcysteine. The bulky trityl protecting group on the sulfur atom and the acid-labile Boc group on the amine necessitate a synthetic route that is both mild and highly specific. This guide will provide a comprehensive protocol for the synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide, delving into the mechanistic underpinnings of the reaction, purification strategies, and essential characterization techniques.

Reaction Chemistry and Mechanistic Insights

The formation of N-Boc-S-tritylcystein-N-methoxy-N-methylamide from its corresponding carboxylic acid is an amide bond formation reaction. This transformation is typically facilitated by a coupling agent that activates the carboxylic acid, rendering it susceptible to nucleophilic attack by N,O-dimethylhydroxylamine. Among the plethora of available coupling reagents, the combination of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive, like 1-hydroxybenzotriazole (HOBt), is a widely adopted and efficient system.

The reaction proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carbodiimide (EDC) reacts with the carboxylic acid of N-Boc-S-tritylcysteine to form a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: This intermediate is prone to racemization and other side reactions. The addition of HOBt mitigates these risks by reacting with the O-acylisourea to form an active HOBt ester. This ester is more stable than the O-acylisourea but still highly reactive towards amines. The formation of this active ester is crucial for suppressing racemization, a significant concern when working with chiral amino acid derivatives.[1]

  • Nucleophilic Attack: The N,O-dimethylhydroxylamine then acts as a nucleophile, attacking the carbonyl carbon of the HOBt ester.

  • Product Formation: The tetrahedral intermediate formed collapses to yield the desired N-Boc-S-tritylcystein-N-methoxy-N-methylamide and regenerates HOBt. The by-product of the reaction is a water-soluble urea derivative, which can be easily removed during the work-up.

Reaction Mechanism Diagram

reaction_mechanism cluster_activation Activation cluster_ester_formation Active Ester Formation cluster_coupling Coupling Carboxylic_Acid N-Boc-S-tritylcysteine O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Weinreb_Amide N-Boc-S-tritylcystein- N-methoxy-N-methylamide HOBt_Ester->Weinreb_Amide + N,O-Dimethylhydroxylamine Amine N,O-Dimethylhydroxylamine

Caption: The reaction mechanism for the EDC/HOBt mediated synthesis of the Weinreb amide.

Experimental Protocol

This protocol outlines the synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide from N-Boc-S-tritylcysteine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Boc-S-trityl-L-cysteine≥97%e.g., Sigma-Aldrich, BachemStarting material
N,O-Dimethylhydroxylamine hydrochloride≥98%e.g., Sigma-AldrichAmine source
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%e.g., Sigma-AldrichCoupling agent
1-Hydroxybenzotriazole (HOBt)Anhydrous or monohydratee.g., Sigma-AldrichAdditive to prevent racemization
N,N-Diisopropylethylamine (DIPEA)≥99%e.g., Sigma-AldrichBase to neutralize hydrochloride salt
Dichloromethane (DCM)Anhydrouse.g., Sigma-AldrichReaction solvent
N,N-Dimethylformamide (DMF)Anhydrouse.g., Sigma-AldrichCo-solvent (optional, for solubility)
Saturated aqueous sodium bicarbonate solution--For work-up
1 M Hydrochloric acid--For work-up
Brine (saturated aqueous sodium chloride)--For work-up
Anhydrous magnesium sulfate or sodium sulfate--Drying agent
Silica gel60 Å, 230-400 mesh-For column chromatography
Ethyl acetateHPLC grade-Eluent for chromatography
HexanesHPLC grade-Eluent for chromatography
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-S-trityl-L-cysteine (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. If solubility is an issue, a minimal amount of anhydrous N,N-dimethylformamide (DMF) can be added.

    • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Reagents:

    • Slowly add N,N-diisopropylethylamine (DIPEA) (1.1 eq) to the stirred suspension to neutralize the hydrochloride salt of the amine.

    • In a separate flask, dissolve 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in a small amount of anhydrous DCM.

    • Add the EDC solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

  • Reaction Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The product should have a higher Rf value than the starting carboxylic acid.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M hydrochloric acid (2 x), saturated aqueous sodium bicarbonate solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes is commonly used. A typical starting gradient would be 10% ethyl acetate in hexanes, gradually increasing to 30-40% ethyl acetate.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield N-Boc-S-tritylcystein-N-methoxy-N-methylamide as a white to off-white solid.

Experimental Workflow Diagram

experimental_workflow Start Start: N-Boc-S-tritylcysteine Dissolve Dissolve in anhydrous DCM Start->Dissolve Add_Reagents Add N,O-dimethylhydroxylamine HCl, HOBt, and DIPEA Dissolve->Add_Reagents Cool Cool to 0 °C Add_Reagents->Cool Add_EDC Add EDC solution dropwise Cool->Add_EDC React Stir at room temperature for 12-18h Add_EDC->React Workup Aqueous Work-up (HCl, NaHCO3, Brine) React->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Silica Gel Column Chromatography Dry_Concentrate->Purify Product Final Product: N-Boc-S-tritylcystein- N-methoxy-N-methylamide Purify->Product

Caption: A flowchart illustrating the synthesis and purification of the target molecule.

Characterization

The identity and purity of the synthesized N-Boc-S-tritylcystein-N-methoxy-N-methylamide should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the trityl, Boc, N-methoxy, and N-methyl groups, as well as the cysteine backbone protons.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the characteristic carbonyl signal of the Weinreb amide.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, corresponding to the molecular formula C₂₉H₃₄N₂O₄S.

  • Purity Analysis: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC).

Troubleshooting and Field-Proven Insights

Problem Potential Cause Solution
Low Yield Incomplete reaction.Ensure all reagents are anhydrous. Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C).
Poor quality of coupling reagents.Use fresh, high-purity EDC and HOBt.
Racemization Reaction temperature too high.Maintain the reaction temperature at 0 °C during the addition of EDC and allow it to warm to room temperature slowly.
Insufficient HOBt.Ensure at least 1.2 equivalents of HOBt are used.
Presence of N-acylurea by-product Side reaction of the O-acylisourea intermediate.This is a known side reaction with carbodiimides. The use of HOBt should minimize this. Purification by column chromatography should effectively remove this by-product.
Difficulty in Purification Streaking on the TLC plate.The product may be slightly polar. Try a more polar eluent system or add a small amount of a polar co-solvent like methanol to the eluent.
Co-elution of impurities.Optimize the gradient for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

The synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide via an EDC/HOBt mediated coupling reaction is a robust and reliable method for preparing this valuable synthetic intermediate. By understanding the underlying reaction mechanism and potential side reactions, researchers can optimize the reaction conditions to achieve high yields and purity. The protocol provided in this guide, along with the troubleshooting tips, offers a comprehensive resource for scientists and professionals in the field of drug development and organic synthesis. The strategic use of the Weinreb amide functionality in this building block opens up a wide range of possibilities for the synthesis of complex, cysteine-containing molecules with high precision and control.

References

  • Nakajima, N., & Ikada, Y. (n.d.). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Peptide Synthesis: Understanding the Role of 1-Hydroxybenzotriazole (HOBt). [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Singh, J., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • PubChem. (n.d.). N-((1,1-Dimethylethoxy)carbonyl)-S-(triphenylmethyl)-L-cysteine. [Link]

Sources

Foundational

A-Comprehensive-Guide-to-the-Structure-Elucidation-of-N-Boc-S-trityl-L-cystein-N-methoxy-N-methylamide

Abstract This technical guide provides a comprehensive, multi-technique approach to the complete structure elucidation of N-Boc-S-trityl-L-cystein-N-methoxy-N-methylamide. This complex molecule, a Weinreb amide derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the complete structure elucidation of N-Boc-S-trityl-L-cystein-N-methoxy-N-methylamide. This complex molecule, a Weinreb amide derivative of a protected amino acid, is a critical building block in advanced peptide synthesis and the development of targeted therapeutics.[1][2] For researchers in drug development and synthetic chemistry, unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final product. This document moves beyond a simple recitation of methods, detailing the underlying scientific rationale for each analytical choice and demonstrating how a synergistic interpretation of data from Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a self-validating system for structural confirmation.

Introduction: The Significance of a Well-Characterized Intermediate

N-Boc-S-trityl-L-cystein-N-methoxy-N-methylamide incorporates three key functional motifs:

  • N-Boc (tert-butoxycarbonyl) Group: A widely used acid-labile protecting group for the amine terminus of amino acids, preventing unwanted side reactions during peptide coupling.[3][4]

  • S-Trityl (triphenylmethyl) Group: A bulky, acid-labile protecting group for the thiol side chain of cysteine, crucial for preventing disulfide bond formation and other undesired sulfur chemistry.[1]

  • N-methoxy-N-methylamide (Weinreb Amide): A specialized amide that serves as a stable precursor for the synthesis of ketones and aldehydes.[5][6] Its unique ability to form a stable chelated intermediate with organometallic reagents prevents over-addition, a common problem with more reactive carbonyl species like esters or acid chlorides.[6]

Given its role as a precursor, any structural ambiguity—such as incomplete protection, side-chain modification, or racemization—can lead to significant downstream failures. Therefore, a rigorous and logical workflow for structure elucidation is not merely procedural but essential for project success.

The Elucidation Workflow: An Integrated Strategy

The confirmation of the molecule's structure is not a linear process but an integrated workflow where each analytical technique provides a unique piece of the puzzle. The data from each step should correlate with and validate the findings of the others, ensuring a high degree of confidence in the final assignment.

Elucidation_Workflow Sample Sample Preparation (N-Boc-S-trityl-L-cystein-N-methoxy-N-methylamide) HPLC Purity Assessment (HPLC/TLC) Sample->HPLC Initial Check FTIR Functional Group ID (FT-IR Spectroscopy) HPLC->FTIR Purity Confirmed MS Molecular Weight & Formula (HRMS) HPLC->MS Purity Confirmed NMR_1D Proton & Carbon Environment (1H & 13C NMR) FTIR->NMR_1D Functional Groups Present MS->NMR_1D Molecular Formula Matches NMR_2D Connectivity Mapping (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign Signals Confirmation Final Structure Confirmation NMR_2D->Confirmation Full Connectivity Established

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Weight and Key Fragments

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the first line of defense, providing an exact mass that can be used to confirm the molecular formula (C₂₉H₃₄N₂O₄S). The choice of a soft ionization technique like Electrospray Ionization (ESI) is critical to minimize in-source fragmentation and maximize the abundance of the molecular ion peak ([M+H]⁺ or [M+Na]⁺). The trityl group is known to stabilize a positive charge, often leading to a very prominent trityl cation fragment (m/z 243) upon fragmentation, which serves as a key diagnostic marker.[7][8]

Experimental Protocol (ESI-TOF MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrument Setup: Calibrate the Time-of-Flight (TOF) mass analyzer using a known standard to ensure high mass accuracy.

  • Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in positive ion mode over a mass range of m/z 100-1000.

  • Fragmentation (MS/MS): Select the protonated molecular ion ([M+H]⁺) as the precursor for Collision-Induced Dissociation (CID) to generate a fragmentation spectrum.

Data Presentation: Expected Mass Spectrometry Data
Ion SpeciesCalculated m/zObserved m/z (Typical)Interpretation
[M+H]⁺ 507.2261~507.2265Protonated molecular ion, confirms molecular weight.[9]
[M+Na]⁺ 529.2080~529.2084Sodiated molecular ion, common adduct.
[M+H - C₄H₈]⁺ 451.1632~451.1635Loss of isobutylene from the Boc group.
[M+H - C₅H₉O₂]⁺ 407.1682~407.1685Loss of the entire Boc group (101 Da).
[C(C₆H₅)₃]⁺ 243.1168~243.1170Trityl cation , highly stable and diagnostic fragment.[7]

Trustworthiness: The high mass accuracy (<5 ppm) provided by HRMS allows for the confident assignment of the elemental composition, C₂₉H₃₄N₂O₄S. The observation of characteristic neutral losses (e.g., isobutylene) and the prominent trityl cation fragment provides a robust, self-validating dataset that strongly supports the presence of both the Boc and S-trityl protecting groups.[10][11]

FT-IR Spectroscopy: A Rapid Scan of Functional Groups

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups.[12] While it does not provide detailed connectivity information, it serves as a crucial check. For this molecule, we are looking for the characteristic vibrational modes of two distinct carbonyl groups (the Boc-carbamate and the Weinreb amide) and the aromatic C-H stretches of the trityl group. The absence of a free S-H stretch (typically ~2550 cm⁻¹) is also a key indicator of successful S-tritylation.

Experimental Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~3050-3020MediumC-H StretchAromatic C-H (Trityl)
~2975-2930MediumC-H StretchAliphatic C-H (Boc, Cysteine)
~1710-1690 StrongC=O StretchUrethane/Carbamate (Boc Group)[13]
~1670-1650 StrongC=O StretchAmide (Weinreb Amide)[14]
~1520-1490MediumN-H Bend / C=C StretchAmide II / Aromatic Rings
~1160StrongC-O StretchC-O of Boc group

Trustworthiness: The presence of two distinct, strong carbonyl peaks in the expected regions provides clear evidence for both the Boc group and the Weinreb amide.[14][15] This dual observation is a critical cross-validation point. The absence of an N-H stretch (around 3300 cm⁻¹) confirms the tertiary nature of the Weinreb amide, and the lack of an S-H signal confirms the protection of the cysteine thiol.

NMR Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR is the most powerful technique for the complete structural elucidation of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of every proton and carbon and their connectivity.

Experimental Protocol (NMR)
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. The integration of signals is key to confirming the relative number of protons in each environment.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (³JHH) coupling networks, crucial for mapping the cysteine backbone (H-N to H-α to H-β).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is vital for connecting the disparate fragments, such as linking the cysteine H-α to the Weinreb amide carbonyl carbon, or the Boc carbonyl to the cysteine nitrogen.

Data Presentation: Expected NMR Chemical Shifts (in CDCl₃)

¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.50 - 7.20m15HTrityl-H (Aromatic)
~5.10d1HNH (Boc)
~4.70m1HH-α (Cysteine)
~3.75s3HO-CH₃ (Weinreb)
~3.20s3HN-CH₃ (Weinreb)
~2.90m2HH-β (Cysteine)
~1.45s9Ht-Butyl-H (Boc)

¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~171.0C=O (Weinreb Amide)
~155.0C=O (Boc Carbamate)
~144.0C-ipso (Trityl)
~129.5, 128.0, 127.0CH (Trityl Aromatic)
~80.0C-quaternary (Boc)
~67.0C-quaternary (Trityl)
~61.5O-CH₃ (Weinreb)
~53.0C-α (Cysteine)
~34.0C-β (Cysteine)
~32.0N-CH₃ (Weinreb)
~28.3C(CH₃)₃ (Boc)
Visualization of Key NMR Correlations

This diagram illustrates the key HMBC correlations that definitively link the molecular fragments together.

Molecule_Structure cluster_Boc Boc Group cluster_Cys Cysteine Backbone cluster_Trityl S-Trityl Group cluster_Weinreb Weinreb Amide Boc_tBu t-Bu (δ ~1.45) Boc_CO C=O (δ ~155.0) Boc_tBu->Boc_CO HMBC Cys_NH NH (δ ~5.10) Boc_CO->Cys_NH Cys_NH->Boc_CO HMBC Cys_alpha Cα-H (δ ~4.70) Cys_NH->Cys_alpha Cys_beta Cβ-H₂ (δ ~2.90) Cys_alpha->Cys_beta W_CO C=O (δ ~171.0) Cys_alpha->W_CO HMBC Cys_alpha->W_CO Cys_S S Cys_beta->Cys_S Trityl Trityl (δ ~7.30) Cys_beta->Trityl HMBC (via S-C) Cys_S->Trityl W_NMe N-CH₃ (δ ~3.20) W_CO->W_NMe W_NMe->W_CO HMBC W_OMe O-CH₃ (δ ~3.75) W_NMe->W_OMe W_OMe->W_CO HMBC

Caption: Key HMBC correlations for structural assembly.

Trustworthiness: The NMR data provides the highest level of structural proof. The COSY experiment confirms the spin system of the cysteine backbone. Critically, HMBC correlations act as the "glue," unequivocally connecting the Boc group to the amine (via the NH proton to the Boc carbonyl), the cysteine α-carbon to the Weinreb amide (via the α-proton to the Weinreb carbonyl), and the cysteine β-protons to the trityl group's quaternary carbon. This web of cross-correlated data leaves no ambiguity in the final structure.[16][17]

Conclusion: A Triad of Corroborating Evidence

The structure elucidation of N-Boc-S-trityl-L-cystein-N-methoxy-N-methylamide is achieved not by a single "magic bullet" technique, but by the systematic and logical integration of data from mass spectrometry, FT-IR, and NMR spectroscopy. HRMS confirms the correct molecular formula. FT-IR provides a rapid and positive identification of the required functional groups. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the covalent framework. Each technique validates the others, creating a self-consistent and trustworthy body of evidence that is essential for any researcher relying on this critical synthetic intermediate.

References

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  • Glen Research. Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Research Report, 13.13. [Link]

  • Bioconjugate Chemistry. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. ACS Publications. [Link]

  • RSC Advances. Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/H2O. Royal Society of Chemistry. [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

  • YouTube. Introduction to Weinreb amides. chemtubeuk. [Link]

  • Google Patents.
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  • Nature. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. [Link]

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  • MDPI. Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. [Link]

  • PubMed. Unprecedented crystallization and X-ray crystal structure of racemic N(alpha)-(t-butyloxycarbonyl)-L-L-phenylalanine N-methoxy-N-methylamide. [Link]

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  • ResearchGate. Crystal and Molecular Structure of 3-(N-Methoxy-N-methylcarbamoyl)-2,2,5,5-tetramethyl-1-oxy-pyrroline. [Link]

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  • PubMed. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS). [Link]

  • ResearchGate. Unprecedented crystallization and X-ray crystal structure of racemicNα-(t-butyloxycarbonyl)-L-L-phenylalanineN-methoxy-N-methylamide. [Link]

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Exploratory

A Comprehensive Technical Guide to N-Boc-S-tritylcystein-N-methoxy-N-methylamide: A Keystone Reagent in Modern Peptide and Medicinal Chemistry

Foreword: Unveiling the Versatility of a Unique Cysteine Derivative In the intricate landscape of peptide synthesis and drug discovery, the strategic use of protecting groups and activated intermediates is paramount to a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Versatility of a Unique Cysteine Derivative

In the intricate landscape of peptide synthesis and drug discovery, the strategic use of protecting groups and activated intermediates is paramount to achieving desired molecular architectures with high fidelity. N-Boc-S-tritylcystein-N-methoxy-N-methylamide, bearing the CAS number 158861-38-2, emerges as a pivotal building block that elegantly combines the functionalities of a protected amino acid with the synthetic utility of a Weinreb amide.[1][2] This guide provides an in-depth exploration of this compound, from its rational design and synthesis to its nuanced applications, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its full potential. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps but a self-validating system grounded in established chemical principles.

Molecular Architecture and Strategic Design

The structure of N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a testament to thoughtful chemical design, where each component serves a distinct and critical purpose.

  • L-Cysteine Core: The foundational amino acid, providing the chiral scaffold and the reactive thiol group, which is often a key player in protein structure and function, as well as in the mechanism of action of many pharmaceuticals.

  • N-Boc (tert-Butyloxycarbonyl) Group: This acid-labile protecting group shields the α-amino group, preventing unwanted polymerization during coupling reactions.[3][4][5] Its facile removal under mildly acidic conditions, orthogonal to many other protecting groups, is a cornerstone of modern peptide synthesis.[3][4][5][6]

  • S-Trityl (Triphenylmethyl) Group: The bulky trityl group provides robust protection for the highly nucleophilic thiol side chain of cysteine, preventing side reactions such as oxidation to disulfides or alkylation.[7] Its removal is also typically achieved under acidic conditions, often concomitantly with Boc deprotection, but can be selectively cleaved under specific conditions.[7]

  • N-methoxy-N-methylamide (Weinreb Amide): This functionality at the C-terminus transforms the amino acid derivative from a simple building block into a versatile intermediate for controlled carbon-carbon bond formation.[8][9][10] The Weinreb amide is renowned for its ability to react with organometallic reagents to produce ketones or be reduced to aldehydes without the common problem of over-addition that plagues more reactive carbonyl species like acid chlorides or esters.[10][11][12]

This strategic combination of protecting groups and a uniquely reactive C-terminal moiety makes this compound a highly valuable tool in synthetic chemistry.[13][14]

Physicochemical Properties
PropertyValueSource
CAS Number 158861-38-2[2]
Molecular Formula C₂₉H₃₄N₂O₄S[2]
Molecular Weight 506.66 g/mol [2]
Appearance White to off-white powder[13]
Solubility Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Sparingly soluble in water.[13][15]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide is typically achieved through the coupling of N-Boc-S-trityl-L-cysteine with N,O-dimethylhydroxylamine hydrochloride. The following protocol is a representative procedure based on established methods for Weinreb amide formation.[16][17]

Experimental Protocol: Synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide

Materials:

  • N-Boc-S-trityl-L-cysteine (CAS 21947-98-8)

  • N,O-dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other suitable coupling agent

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-S-trityl-L-cysteine (1.0 eq) in anhydrous DCM.

  • Activation: Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. The formation of the HOBt ester can be monitored by TLC.

  • Amine Addition: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM and add DIPEA (2.5 eq) to liberate the free amine. Stir for 10-15 minutes.

  • Coupling: Add the freshly prepared solution of N,O-dimethylhydroxylamine to the activated ester solution from step 2. Let the reaction stir at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-S-tritylcystein-N-methoxy-N-methylamide.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process Boc-Cys(Trt)-OH N-Boc-S-trityl-L-cysteine Activation Carboxylic Acid Activation Boc-Cys(Trt)-OH->Activation 1. Amine_HCl N,O-dimethylhydroxylamine ·HCl Coupling_Reaction Amide Bond Formation Amine_HCl->Coupling_Reaction 2. Coupling EDC / HOBt Coupling->Activation Base DIPEA Base->Coupling_Reaction Activation->Coupling_Reaction Workup Aqueous Work-up Coupling_Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product N-Boc-S-tritylcystein- N-methoxy-N-methylamide Purification->Final_Product Pure Product

Caption: Synthetic workflow for N-Boc-S-tritylcystein-N-methoxy-N-methylamide.

Core Applications and Mechanistic Insights

The utility of N-Boc-S-tritylcystein-N-methoxy-N-methylamide lies in its ability to serve as a precursor for various synthetic transformations, primarily centered around the reactivity of the Weinreb amide.

Synthesis of Cysteine-Containing Ketones

A primary application is the synthesis of ketones via reaction with organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li).[10] The key to the success of this reaction is the formation of a stable, chelated tetrahedral intermediate which prevents the common "over-addition" seen with other carboxylic acid derivatives.[9][11]

Mechanism:

  • Nucleophilic attack of the organometallic reagent on the Weinreb amide carbonyl carbon.

  • Formation of a stable five-membered ring chelate involving the lithium or magnesium cation, the carbonyl oxygen, and the methoxy oxygen.

  • This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.

  • The acidic workup protonates the intermediate, leading to its collapse and formation of the desired ketone, along with N,O-dimethylhydroxylamine as a byproduct.

Visualization of Ketone Synthesis

Ketone_Synthesis Weinreb_Amide N-Boc-S-tritylcystein- N-methoxy-N-methylamide Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Intermediate Organometallic Organometallic Reagent (e.g., R-MgX or R-Li) Organometallic->Intermediate Ketone Cysteine-derived Ketone Intermediate->Ketone Workup Acidic Workup (e.g., H₃O⁺) Workup->Ketone

Caption: General workflow for the synthesis of ketones from the Weinreb amide.

Synthesis of Cysteine-Containing Aldehydes

The Weinreb amide can be selectively reduced to the corresponding aldehyde using mild hydride reducing agents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) at low temperatures.[10][16] Similar to ketone synthesis, a stable intermediate is formed that prevents over-reduction to the alcohol.

Protecting Group Chemistry: Strategic Deprotection

The ultimate utility of this reagent often requires the removal of the Boc and/or trityl protecting groups to reveal the free amine and thiol functionalities for subsequent manipulations, such as peptide coupling or cyclization.

Boc Group Deprotection

The Boc group is reliably cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[4][5][6]

Mechanism:

  • Protonation of the carbonyl oxygen of the Boc group by the acid.

  • Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[4]

  • The carbamic acid readily decarboxylates to liberate the free amine and carbon dioxide.[4][6]

Typical Deprotection Cocktail:

  • 25-50% TFA in DCM.[4] Reaction is typically complete in 20-30 minutes at room temperature.[4]

Trityl Group Deprotection and the Role of Scavengers

The trityl group is also acid-labile and is often cleaved simultaneously with the Boc group when using strong TFA cocktails.[7][18] However, a critical consideration is the trapping of the liberated trityl cation.

The Problem of Re-attachment: The cleavage of the trityl group is a reversible reaction.[7] The highly stable trityl cation can re-attach to the nucleophilic thiol of the deprotected cysteine, leading to incomplete deprotection.[7]

The Solution - Scavengers: To drive the deprotection to completion, scavengers are essential.[7] These are nucleophilic species that react with and "trap" the trityl cation, preventing its re-attachment.[7]

Common Scavengers and Their Roles:

ScavengerFunctionSource
Triisopropylsilane (TIS) Irreversibly reduces the trityl cation to the inert triphenylmethane. Highly effective.[7][19]
1,2-Ethanedithiol (EDT) Acts as a scavenger and helps to maintain a reducing environment, preventing disulfide bond formation.[7][20]
Water Can act as a scavenger and is often included in cleavage cocktails.[7]
Thioanisole Scavenges electrophilic species that could otherwise modify sensitive residues like tryptophan or methionine.[7]

Recommended Cleavage Cocktail for Full Deprotection:

  • Reagent K: 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT. This is a robust cocktail for peptides containing sensitive residues like cysteine.[7]

  • A simpler, effective cocktail is 95% TFA / 2.5% TIS / 2.5% H₂O.[7]

The cleavage reaction is typically run for 2-4 hours at room temperature.[7]

Visualization of Deprotection Logic

Deprotection_Logic Protected_Peptide N-Boc-S-Trityl-Cys-R Deprotection Acid-Catalyzed Cleavage Protected_Peptide->Deprotection TFA Trifluoroacetic Acid (TFA) TFA->Deprotection Free_Peptide H₂N-Cys(SH)-R Deprotection->Free_Peptide Side_Products Byproducts: - Trityl Cation (Trt⁺) - tert-Butyl Cation (tBu⁺) - CO₂ Deprotection->Side_Products Trapped_Cations Trapped Byproducts: - Triphenylmethane - tert-Butane Side_Products->Trapped_Cations Trapping Problem Re-attachment of Trt⁺ to Thiol Side_Products->Problem Scavengers Scavengers (TIS, EDT, H₂O) Scavengers->Trapped_Cations Problem->Protected_Peptide Equilibrium

Caption: Logic of acid-catalyzed deprotection and the role of scavengers.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of N-Boc-S-tritylcystein-N-methoxy-N-methylamide and its subsequent products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Quadrupole analyzers provide accurate mass-to-charge ratio data, confirming the molecular weight and elemental composition.[21]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to monitor the progress of reactions.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the carbonyl stretches of the Boc group and the Weinreb amide.[21]

Conclusion and Future Outlook

N-Boc-S-tritylcystein-N-methoxy-N-methylamide is more than just a protected amino acid; it is a sophisticated synthetic intermediate that provides a reliable and controllable entry point for the synthesis of complex cysteine-containing molecules. Its well-defined protecting group strategy, combined with the unique reactivity of the Weinreb amide, offers a powerful platform for researchers in peptide chemistry, medicinal chemistry, and drug discovery. Understanding the principles behind its synthesis, reactivity, and deprotection, as outlined in this guide, is key to harnessing its full synthetic potential. As the demand for more complex and precisely engineered therapeutic peptides and small molecules continues to grow, the importance of such versatile and strategically designed building blocks will undoubtedly increase.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, October 27). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2013). BOC Deprotection. Retrieved from [Link]

  • Munson, M. C., & Garcia, J. M. (2012). Reduction of cysteine-S-protecting groups by triisopropylsilane. Protein Science, 21(5), 743–749. Retrieved from [Link]

  • Zervas, L., Photaki, I., & Ghelis, N. (1969). On Cysteine and Cystine Peptides. Part V.l S-Trityl- and S-Diphenyl. Journal of the Chemical Society C: Organic, 10, 1333-1339.
  • Koczian, K., et al. (2012). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 17(5), 5483-5497. Retrieved from [Link]

  • O'Duill, M., & Moody, T. S. (2017). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Catalysts, 7(12), 382. Retrieved from [Link]

  • Data Seeker X. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Retrieved from [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. Retrieved from [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-201.
  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44.
  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626.
  • Semantic Scholar. (n.d.). N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Wang, P., et al. (2013). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Bioconjugate Chemistry, 24(8), 1347–1355. Retrieved from [Link]

  • Zuba, D., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Mass Spectrometry, 48(4), 487-495. Retrieved from [Link]

  • Glavač, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2147. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to N-Boc-S-tritylcystein-N-methoxy-N-methylamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a pivotal building block in modern peptide synthesis and medicinal chemistry. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a pivotal building block in modern peptide synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its applications, particularly in the construction of complex peptide structures. The strategic use of the tert-butyloxycarbonyl (Boc) and S-trityl (Trt) protecting groups, in conjunction with the versatile Weinreb amide functionality, offers chemists precise control over peptide coupling reactions, minimizing common side reactions and enabling the synthesis of sophisticated therapeutic peptides.

Introduction: The Strategic Importance of a Doubly Protected Cysteine Derivative

Cysteine residues, with their reactive thiol side chains, are crucial for the structure and function of many peptides and proteins, often forming disulfide bridges that define their three-dimensional architecture. The chemical synthesis of cysteine-containing peptides, therefore, necessitates a robust strategy for protecting the thiol group to prevent unwanted side reactions. N-Boc-S-tritylcystein-N-methoxy-N-methylamide emerges as a highly valuable reagent by addressing several key challenges in peptide synthesis simultaneously.

The molecule incorporates three critical functional elements:

  • N-Boc Protecting Group: The tert-butyloxycarbonyl group provides acid-labile protection for the α-amino group, a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS). Its removal under specific acidic conditions allows for the stepwise elongation of the peptide chain.

  • S-Trityl Protecting Group: The bulky trityl group offers steric protection for the cysteine thiol, preventing its oxidation and other undesired reactions during peptide synthesis. It is also cleaved under acidic conditions, often concurrently with the final peptide cleavage from the resin in Boc-based SPPS.

  • N-methoxy-N-methylamide (Weinreb Amide): This functionality at the C-terminus is a stable and versatile precursor for the controlled formation of aldehydes and ketones. In peptide synthesis, it allows for the chemoselective coupling with organometallic reagents or reduction to the corresponding aldehyde, which can be a key intermediate for further modifications.

This strategic combination of protecting groups and a versatile reactive handle makes N-Boc-S-tritylcystein-N-methoxy-N-methylamide an indispensable tool for the synthesis of complex peptides, including those with post-translational modifications or non-natural amino acid substitutions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Boc-S-tritylcystein-N-methoxy-N-methylamide is essential for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 506.66 g/mol [1][2]
Molecular Formula C₂₉H₃₄N₂O₄S[1][3][4]
CAS Number 158861-38-2[3][4][5]
Alternate Name [(1R)-2-(Methoxymethylamino)-2-oxo-1-[[(triphenylmethyl)thio]methyl]ethyl]carbamic acid 1,1-dimethylethyl ester[3][4]
Appearance Typically a white to off-white solidGeneral knowledge
Solubility Soluble in common organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF)General knowledge

Synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide: A Representative Protocol

The synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide involves the coupling of the carboxylic acid of N-Boc-S-tritylcysteine with N,O-dimethylhydroxylamine. This reaction is typically mediated by a peptide coupling reagent to activate the carboxylic acid.

Reaction Scheme

G cluster_0 Synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide N-Boc-S-tritylcysteine N-Boc-S-tritylcysteine Activated Intermediate Activated Intermediate N-Boc-S-tritylcysteine->Activated Intermediate Coupling Reagent (e.g., HATU), Base (e.g., DIPEA) N-Boc-S-tritylcystein-N-methoxy-N-methylamide N-Boc-S-tritylcystein-N-methoxy-N-methylamide Activated Intermediate->N-Boc-S-tritylcystein-N-methoxy-N-methylamide N,O-dimethylhydroxylamine

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • N-Boc-S-trityl-L-cysteine

  • N,O-Dimethylhydroxylamine hydrochloride

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-S-trityl-L-cysteine (1.0 equivalent) in anhydrous DCM or DMF.

  • Amine Neutralization: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in the reaction solvent and add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt.

  • Activation and Coupling: To the solution of N-Boc-S-trityl-L-cysteine, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Addition of Amine: Add the neutralized N,O-dimethylhydroxylamine solution to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-Boc-S-tritylcystein-N-methoxy-N-methylamide as a solid.

The Role of Protecting Groups and the Weinreb Amide

The successful application of N-Boc-S-tritylcystein-N-methoxy-N-methylamide in synthesis hinges on the orthogonal stability and selective cleavage of its functional groups.

The N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, particularly in peptide synthesis. It is stable to a wide range of reaction conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA).

G Boc-Protected Amine Boc-Protected Amine Free Amine Free Amine Boc-Protected Amine->Free Amine TFA/DCM

Caption: Deprotection of the N-Boc group.

The S-Trityl Group

The trityl (triphenylmethyl) group is a bulky protecting group for the thiol of cysteine. Its large size provides excellent steric hindrance, preventing unwanted side reactions. The trityl group is also acid-labile and is typically removed under strongly acidic conditions, often during the final cleavage of the peptide from the solid support in Boc-SPPS.

G S-Trityl Protected Thiol S-Trityl Protected Thiol Free Thiol Free Thiol S-Trityl Protected Thiol->Free Thiol TFA, Scavengers

Caption: Cleavage of the S-Trityl group.

The Weinreb Amide

The N-methoxy-N-methylamide, or Weinreb amide, is a particularly useful functional group in organic synthesis. It can be converted to aldehydes by reduction with mild reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), or to ketones by reaction with organometallic reagents such as Grignard or organolithium reagents. The stability of the tetrahedral intermediate formed during these reactions prevents the over-addition that is often observed with other carboxyl derivatives.

Applications in Research and Drug Development

The primary application of N-Boc-S-tritylcystein-N-methoxy-N-methylamide is as a versatile building block in the synthesis of complex peptides and peptidomimetics.

  • Synthesis of Peptide Aldehydes: Peptide aldehydes are potent inhibitors of certain proteases and are valuable tools in chemical biology and drug discovery. The Weinreb amide functionality of this compound provides a convenient and high-yielding route to the corresponding peptide aldehyde.

  • Fragment Condensation: In the synthesis of large peptides, a common strategy is to first synthesize smaller peptide fragments and then ligate them. A C-terminal Weinreb amide can be converted to an aldehyde, which can then participate in various ligation chemistries.

  • Introduction of Non-natural Side Chains: The ketone or aldehyde derived from the Weinreb amide can serve as a handle for the introduction of a wide variety of non-natural side chains through reactions such as Wittig reactions, reductive aminations, or aldol condensations. This allows for the synthesis of peptides with novel properties.

  • Development of Therapeutic Peptides: The controlled and predictable reactivity of this building block makes it suitable for the synthesis of therapeutic peptides where high purity and structural integrity are paramount. The ability to introduce specific modifications can be used to enhance the pharmacokinetic properties of peptide-based drugs.

Conclusion

N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a highly functionalized and strategically designed building block that offers significant advantages in the field of peptide synthesis. The combination of orthogonal protecting groups and the versatile Weinreb amide functionality provides chemists with a powerful tool for the construction of complex and novel peptide architectures. Its application in the synthesis of peptide aldehydes, modified peptides, and therapeutic agents underscores its importance in modern chemical biology and drug discovery.

References

Sources

Exploratory

A Technical Guide to the Solubility of N-Boc-S-tritylcystein-N-methoxy-N-methylamide in Organic Solvents

Abstract This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of N-Boc-S-tritylcystein-N-methoxy-N-methylamide, a critical building block in modern peptide synthesis and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of N-Boc-S-tritylcystein-N-methoxy-N-methylamide, a critical building block in modern peptide synthesis and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, this document elucidates the physicochemical principles governing the solubility of this compound. It offers a predictive solubility profile in a range of common organic solvents, detailed experimental protocols for precise solubility determination, and expert insights into the practical implications for chemical synthesis and process development.

Introduction: The Significance of N-Boc-S-tritylcystein-N-methoxy-N-methylamide in Synthetic Chemistry

N-Boc-S-tritylcystein-N-methoxy-N-methylamide, also known as the Weinreb amide of N-Boc-S-trityl-L-cysteine, is a highly valuable intermediate in the synthesis of complex peptides and other pharmaceutical agents. Its structure incorporates three key functional moieties: the tert-butyloxycarbonyl (Boc) protecting group on the amine, the bulky and lipophilic trityl (triphenylmethyl) group protecting the thiol of the cysteine residue, and the N-methoxy-N-methylamide (Weinreb amide) at the C-terminus. This unique combination of protecting groups and a stable, yet reactive, C-terminal functionality makes it an ideal precursor for the controlled formation of peptide bonds and the synthesis of ketones.

The efficiency of synthetic transformations involving this compound is intrinsically linked to its solubility in the chosen reaction solvent. A thorough understanding of its solubility profile is therefore paramount for optimizing reaction conditions, maximizing yields, simplifying purification processes, and ensuring the scalability of synthetic routes. This guide aims to provide a foundational understanding of these solubility characteristics, blending theoretical predictions with practical, field-proven methodologies.

Physicochemical Drivers of Solubility: A Structural Analysis

The solubility of N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a direct consequence of the interplay between its constituent structural components. The principle of "like dissolves like" is the cornerstone of this analysis; polar solvents tend to dissolve polar molecules, and non-polar solvents favor non-polar molecules[1][2].

  • The N-Boc and S-Trityl Groups: Lipophilic Character. The tert-butyloxycarbonyl (Boc) group and, most significantly, the trityl group are large, non-polar, and sterically hindering moieties. The three phenyl rings of the trityl group create a significant hydrophobic surface area, which dominates the molecule's interaction with its environment. This lipophilic character suggests a strong affinity for non-polar organic solvents.

  • The Weinreb Amide: A Polar Moiety. In contrast, the N-methoxy-N-methylamide (Weinreb amide) introduces a polar element into the molecule. The presence of nitrogen and oxygen atoms allows for dipole-dipole interactions and potential hydrogen bond acceptance. This moiety contributes to the compound's solubility in more polar organic solvents.

  • The Cysteine Backbone. The core amino acid structure provides a degree of polarity, though its influence is somewhat masked by the bulky protecting groups.

The overall solubility of the molecule is a balance between the pronounced lipophilicity of the protecting groups and the polarity of the Weinreb amide. This duality dictates its behavior across the spectrum of organic solvents.

cluster_molecule N-Boc-S-tritylcystein-N-methoxy-N-methylamide cluster_lipophilic Lipophilic Moieties cluster_polar Polar Moiety cluster_solubility Solubility Profile Molecule Core Structure Boc_Group N-Boc Group Molecule->Boc_Group contributes to Trityl_Group S-Trityl Group Molecule->Trityl_Group contributes to Weinreb_Amide Weinreb Amide Molecule->Weinreb_Amide contributes to High_Solubility High Solubility in Non-Polar/Moderately Polar Solvents Boc_Group->High_Solubility Trityl_Group->High_Solubility Moderate_Solubility Moderate to Low Solubility in Highly Polar Aprotic Solvents Weinreb_Amide->Moderate_Solubility Low_Solubility Low Solubility in Protic Solvents Weinreb_Amide->Low_Solubility

Figure 1: Interplay of structural moieties influencing solubility.

Predictive Solubility Profile in Common Organic Solvents

The following table provides a predictive solubility profile. These predictions are intended as a guide for initial solvent screening and should be confirmed experimentally.

Solvent Solvent Class Predicted Solubility Rationale and Expert Commentary
Dichloromethane (DCM) ChlorinatedHigh The polarity of DCM is well-suited to solubilize both the lipophilic protecting groups and the polar amide. It is an excellent choice for reactions and chromatography.
Chloroform (CHCl₃) ChlorinatedHigh Similar to DCM, chloroform is expected to be a very effective solvent for this compound.
Tetrahydrofuran (THF) EtherHigh THF's moderate polarity and ether functionality should effectively solvate the entire molecule.
Ethyl Acetate (EtOAc) EsterHigh A common solvent for extraction and chromatography of protected amino acids, EtOAc is predicted to be a good solvent.
Acetone KetoneHigh The polarity of acetone should be sufficient to dissolve the compound readily.
Acetonitrile (ACN) NitrileModerate While polar, acetonitrile may be slightly less effective than the aforementioned solvents due to its stronger dipole moment, but moderate solubility is expected.
Dimethylformamide (DMF) AmideModerate to High A highly polar aprotic solvent, DMF should be a good solvent, particularly at elevated temperatures.
Dimethyl Sulfoxide (DMSO) SulfoxideModerate to High Similar to DMF, DMSO is a strong polar aprotic solvent and is likely to be effective.
Methanol (MeOH) Alcohol (Protic)Low to Moderate The protic nature of methanol and its ability to hydrogen bond may lead to less favorable interactions with the bulky, non-polar protecting groups.
Ethanol (EtOH) Alcohol (Protic)Low Similar to methanol, but with a slightly longer alkyl chain, which may slightly improve solubility over methanol, but still expected to be low.
Hexanes/Heptane Aliphatic HydrocarbonVery Low to Insoluble These non-polar solvents are unlikely to effectively solvate the polar Weinreb amide moiety. They are more likely to be used as anti-solvents for precipitation or crystallization.
Diethyl Ether EtherModerate While an ether like THF, its lower polarity compared to THF may result in slightly lower, but still useful, solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of N-Boc-S-tritylcystein-N-methoxy-N-methylamide in a given organic solvent at a specific temperature.

Materials and Equipment
  • N-Boc-S-tritylcystein-N-methoxy-N-methylamide (high purity)

  • Selected organic solvents (anhydrous, high purity)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature incubator or shaker bath

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions: a. Add an excess amount of N-Boc-S-tritylcystein-N-methoxy-N-methylamide to a series of vials. The excess solid should be clearly visible. b. To each vial, add a known volume of the desired organic solvent. c. Securely cap the vials and place them in a constant temperature incubator/shaker bath set to the desired temperature (e.g., 25 °C). d. Equilibrate the samples for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solids. d. Record the exact volume of the filtered solution.

  • Quantification of Dissolved Solute: a. Gravimetric Method: i. Carefully evaporate the solvent from the vial containing the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound. ii. Once the solvent is completely removed, weigh the vial containing the dried solute. iii. The mass of the dissolved solute is the difference between the final and initial vial weights. iv. Calculate the solubility in g/L or mg/mL. b. Chromatographic Method (HPLC): i. Prepare a series of standard solutions of the compound of known concentrations in the solvent of interest. ii. Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration. iii. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. iv. Inject the diluted sample into the HPLC and determine its concentration from the calibration curve. v. Calculate the original concentration in the saturated solution, accounting for the dilution factor.

cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sampling cluster_quant 3. Quantification cluster_grav_steps Gravimetric Workflow cluster_hplc_steps HPLC Workflow Add_Excess Add excess solute to solvent Equilibrate Equilibrate at constant T (24-48h with agitation) Add_Excess->Equilibrate Settle Allow excess solid to settle Equilibrate->Settle Withdraw Withdraw supernatant Settle->Withdraw Filter Filter through 0.22µm syringe filter Withdraw->Filter Gravimetric Gravimetric Method Filter->Gravimetric HPLC HPLC Method Filter->HPLC Evaporate Evaporate solvent Gravimetric->Evaporate Standards Prepare standards & calibration curve HPLC->Standards Weigh Weigh residue Evaporate->Weigh Calculate_Grav Calculate solubility Weigh->Calculate_Grav Dilute Dilute sample Standards->Dilute Inject Inject sample Dilute->Inject Calculate_HPLC Calculate solubility Inject->Calculate_HPLC

Figure 2: Experimental workflow for quantitative solubility determination.

Causality Behind Experimental Choices and Self-Validation

  • Why excess solute? The use of an excess of the solid solute is crucial to ensure that the solution reaches saturation at the given temperature. This is the fundamental principle of equilibrium solubility determination. The visible presence of undissolved solid at the end of the equilibration period serves as a self-validating check that saturation has been achieved.

  • Why constant temperature and agitation? Solubility is temperature-dependent. Maintaining a constant temperature is essential for obtaining reproducible results. Agitation ensures that the entire volume of the solvent is in continuous contact with the solute, facilitating the dissolution process and accelerating the attainment of equilibrium.

  • Why filtration? Filtration is a critical step to separate the saturated solution from the undissolved solid. The use of a 0.22 µm filter ensures the removal of fine particulates that could otherwise lead to an overestimation of the solubility.

  • Why two quantification methods? Providing both gravimetric and chromatographic methods offers flexibility and a means of cross-validation. The gravimetric method is simpler but may be less accurate for very low solubilities or if the compound is not thermally stable. The HPLC method is more sensitive and accurate but requires more specialized equipment and method development. Agreement between the two methods provides a high degree of confidence in the results.

Conclusion and Recommendations for the Bench Scientist

The solubility of N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a critical parameter for its effective use in organic synthesis. Based on its structural features, it is predicted to be highly soluble in common aprotic organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate. Its solubility is expected to be moderate in polar aprotic solvents like DMF and DMSO, and lower in protic solvents such as methanol and ethanol. For practical applications, we recommend the following:

  • Initial Solvent Screening: Begin with dichloromethane or tetrahydrofuran for reactions requiring high solubility. For purification by chromatography, a solvent system based on ethyl acetate and hexanes is a logical starting point.

  • Reaction Concentration: While the compound is likely to be highly soluble in several solvents, it is prudent to perform initial reactions at moderate concentrations and then increase as needed, monitoring for any precipitation.

  • Crystallization/Precipitation: To isolate the product, the addition of a non-polar "anti-solvent" like hexanes or heptane to a solution in a more polar solvent (e.g., dichloromethane or ethyl acetate) is a viable strategy.

  • Quantitative Data is Key: For process development and scale-up, it is strongly advised to perform a quantitative solubility determination using the protocol outlined in this guide. This data will be invaluable for optimizing reaction volumes, crystallization procedures, and overall process efficiency.

By understanding the interplay of its structural components and by employing rigorous experimental techniques, researchers can effectively harness the synthetic potential of N-Boc-S-tritylcystein-N-methoxy-N-methylamide.

References

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Hulet, R. (2021, February 12). 4: Predicting the solubility of organic molecules [Video]. YouTube. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Stability and Storage of N-Boc-S-tritylcystein-N-methoxy-N-methylamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a critical building block in modern peptide synthesis and drug discovery. As a protected amino...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a critical building block in modern peptide synthesis and drug discovery. As a protected amino acid derivative, its purity and stability are paramount to achieving desired outcomes in complex multi-step syntheses. This guide provides a comprehensive analysis of the chemical stability of this reagent, potential degradation pathways, and evidence-based best practices for its storage and handling. By understanding the inherent chemical liabilities of its constituent protecting groups—the N-tert-butoxycarbonyl (Boc), the S-trityl (Trt), and the N-methoxy-N-methylamide (Weinreb amide)—researchers can ensure the integrity of their starting materials and the success of their synthetic endeavors.

Molecular Structure and Physicochemical Properties

N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a white crystalline solid.[1] Its structure incorporates three key functional moieties designed for controlled chemical manipulations:

  • N-Boc Group: Protects the alpha-amine of the cysteine residue.

  • S-Trityl Group: Protects the thiol group of the cysteine side chain.

  • Weinreb Amide: A specialized amide at the C-terminus that facilitates controlled carbon-carbon bond formation.

PropertyValue
Molecular FormulaC30H38N2O4S
Molecular Weight534.7 g/mol
AppearanceWhite Crystalline Solid[1]
H-Bond Acceptor5[1]
H-Bond Donor1[1]
Density1.164 g/cm³[1]

Chemical Stability and Degradation Pathways

The overall stability of N-Boc-S-tritylcystein-N-methoxy-N-methylamide is dictated by the lability of its protecting groups. The primary degradation pathway of concern is acid-catalyzed hydrolysis.

Acid Sensitivity: The Dual Threat to Boc and Trityl Groups

Both the N-Boc and S-Trityl groups are susceptible to cleavage under acidic conditions, a cornerstone of their utility in orthogonal synthesis strategies.[2][3]

  • N-Boc Group: This group is readily cleaved by anhydrous acids, such as trifluoroacetic acid (TFA), to release the free amine.[2] The mechanism involves the formation of a stable tert-butyl cation. While generally stable to basic and most nucleophilic conditions, prolonged exposure to even mild acids, such as 0.1% TFA in HPLC eluents, can lead to gradual deprotection, especially during sample concentration.[2][4]

  • S-Trityl Group: The trityl group is also acid-labile and is typically removed with TFA, often in the presence of scavengers to trap the resulting trityl cation.[3] The C-S bond cleavage is reversible, and effective scavenging is crucial for complete deprotection. The S-trityl group is generally stable to basic conditions.[3]

The presence of both of these acid-sensitive groups means that exposure to acidic environments is the most significant chemical stability risk for this compound.

Stability of the Weinreb Amide

The N-methoxy-N-methylamide, or Weinreb amide, is a relatively stable functional group.[5] Its key feature is the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents.[5][6][7] This stability prevents the common problem of over-addition seen with other carbonyl compounds.[5][6] The Weinreb amide is generally stable to a wide range of reagents that do not specifically target amides for hydrolysis or reduction. Cleavage of the N-O bond typically requires harsh reductive conditions.[8][9]

Cysteine-Specific Degradation

The core cysteine amino acid is susceptible to specific degradation pathways:

  • Oxidation: The sulfur atom in the trityl-protected thiol is less prone to oxidation than a free thiol. However, peptides containing cysteine, even when protected, are generally susceptible to oxidation.[10][11]

  • Racemization: While the Weinreb amide itself does not promote racemization, the activation of the carboxylic acid during coupling reactions can pose a risk of epimerization at the alpha-carbon.[12]

The primary degradation pathways are visualized below:

G cluster_main N-Boc-S-tritylcystein-N-methoxy-N-methylamide cluster_degradation Degradation Pathways cluster_products Degradation Products main Intact Molecule acid Acid Exposure (e.g., TFA, HCl) main->acid Primary Threat oxidation Oxidative Stress main->oxidation Secondary Threat de_boc S-Tritylcystein- N-methoxy-N-methylamide acid->de_boc Boc Cleavage de_trityl N-Boc-Cystein- N-methoxy-N-methylamide acid->de_trityl Trityl Cleavage fully_deprotected Cystein- N-methoxy-N-methylamide acid->fully_deprotected oxidized Oxidized Species oxidation->oxidized de_boc->acid Further Degradation de_trityl->acid Further Degradation

Caption: Key Degradation Pathways.

Recommended Storage and Handling Conditions

Proper storage is crucial to maintain the chemical integrity and shelf life of N-Boc-S-tritylcystein-N-methoxy-N-methylamide. The recommendations below are synthesized from best practices for storing protected amino acids and other sensitive peptide reagents.

Storage Conditions Summary
ParameterRecommendationRationale
Temperature Long-term: -20°C.[10][13] Short-term: 2-8°C.[10]Low temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to atmospheric moisture and oxygen, reducing hydrolysis and oxidation risks.[11]
Moisture Store in a tightly sealed container with a desiccant.[13]The compound is sensitive to moisture, which can facilitate hydrolysis of the protecting groups.
Light Protect from light.[10][13]While not acutely photosensitive, prolonged light exposure can potentially contribute to degradation.
Handling Procedures
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator.[13][14] This prevents condensation of atmospheric moisture onto the cold solid, which is a primary source of water contamination.[14]

  • Dispensing: Weigh the required amount of the compound quickly in a controlled environment with low humidity.

  • Inert Gas Blanket: After dispensing, flush the container with an inert gas before resealing tightly.

  • Avoid Contaminants: Ensure that all spatulas and weighing vessels are clean and dry. Avoid any cross-contamination with acidic or basic compounds.

Experimental Protocol: Stability Assessment via HPLC

To ensure the quality of N-Boc-S-tritylcystein-N-methoxy-N-methylamide, particularly for long-term storage or before use in a critical synthesis, its purity can be assessed using High-Performance Liquid Chromatography (HPLC). A stability-indicating method can be developed by performing forced degradation studies.[15][16]

Forced Degradation Study

Forced degradation studies intentionally stress the compound to identify potential degradation products and establish the analytical method's ability to separate them from the intact molecule.[15][17]

Stress Conditions:

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and monitor at various time points.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and monitor.

  • Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide.[16]

  • Thermal Stress: Store the solid compound at an elevated temperature (e.g., 60°C) and test at intervals.

  • Photostability: Expose the compound to light according to ICH Q1B guidelines.

HPLC Method for Purity Assessment

A typical reversed-phase HPLC method can be employed:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in Acetonitrile/Water (1:1) to a concentration of 1 mg/mL.

The workflow for stability testing is outlined below:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Obtain Sample of N-Boc-S-tritylcystein- N-methoxy-N-methylamide dissolve Dissolve in ACN/Water (1:1) start->dissolve inject Inject onto C18 Column dissolve->inject run Run Gradient Elution inject->run detect UV Detection (220 nm) run->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Report Results calculate->report

Caption: HPLC Purity Assessment Workflow.

Conclusion

The stability of N-Boc-S-tritylcystein-N-methoxy-N-methylamide is primarily influenced by its susceptibility to acid-catalyzed degradation, which can cleave both the N-Boc and S-trityl protecting groups. The Weinreb amide and the cysteine core are relatively stable under normal handling conditions. By adhering to stringent storage protocols—specifically, low temperature, inert atmosphere, and exclusion of moisture and light—researchers can significantly extend the shelf life and preserve the high purity of this valuable synthetic intermediate. Regular purity assessment via a validated stability-indicating HPLC method is recommended to ensure the integrity of the material prior to its use in synthesis, thereby safeguarding the outcomes of complex research and development projects.

References

  • Handling and Storage of Peptides - FAQ. AAPPTEC. Available from: [Link]

  • Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech. Published 2024-01-29. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Published 2012-07-06. Available from: [Link]

  • Peptide Storage: Best Practices For Stability And Longevity. Prime Peptides. Published 2026-01-06. Available from: [Link]

  • The Chemistry of Protection: S-Trityl-L-cysteine in Organic Synthesis. Chemicatalog. Available from: [Link]

  • The degradation pathway of cysteine (a), S‐alk(en)ylcysteine sulfoxide... ResearchGate. Available from: [Link]

  • Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. ACS Publications. Published 2026-01-20. Available from: [Link]

  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin Business School. Published 2013-07-02. Available from: [Link]

  • Proteins & Peptides Forced Degradation Studies. CD Formulation. Available from: [Link]

  • Adding Boc Group Mechanism | Organic Chemistry. YouTube. Published 2021-09-01. Available from: [Link]

  • Converting Amides to Aldehydes and Ketones. Chemistry Steps. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Reductive N-O Cleavage of Weinreb Amides by Sodium in Alumina and Silica Gels: Synthetic and Mechanistic Studies. ResearchGate. Published 2025-08-06. Available from: [Link]

  • Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. Published 2025-06-24. Available from: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Published 2024-04-25. Available from: [Link]

  • Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET. ChemRxiv. Available from: [Link]

  • Weinreb ketone synthesis. Wikipedia. Available from: [Link]

  • (a) Cys thiol protection with the trityl (Trt) protecting group.... ResearchGate. Available from: [Link]

  • Disulfide-Based Protecting Groups for the Cysteine Side Chain. ResearchGate. Available from: [Link]

  • Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH. Available from: [Link]

  • A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. OUCI. Available from: [Link]

  • Protein Forced Degradation Studies. Intertek. Available from: [Link]

  • Forced Degradation of Therapeutic Proteins. ResearchGate. Published 2025-08-29. Available from: [Link]

  • L-cysteine degradation III. PubChem. Available from: [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available from: [Link]

  • Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. MDPI. Available from: [Link]

  • N-Boc-N-methylethylenediamine. PubChem - NIH. Available from: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. Available from: [Link]

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. ResearchGate. Available from: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available from: [Link]

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Exploratory

A Researcher's Guide to Sourcing and Application of N-Boc-S-tritylcystein-N-methoxy-N-methylamide

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the procurement, quality validation, and application of N-Boc-S-tritylcystein-N-methoxy-N-methylamide...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the procurement, quality validation, and application of N-Boc-S-tritylcystein-N-methoxy-N-methylamide (CAS No. 158861-38-2). We will delve into the core chemical principles that make this reagent a valuable asset in modern synthetic chemistry, particularly in the realm of peptide science, and offer practical, field-proven protocols for its effective use.

Introduction: The Strategic Importance of a Doubly Protected Cysteine Weinreb Amide

N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a highly specialized amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics. Its structure is uniquely tailored to address common challenges in peptide chemistry. The molecule incorporates three key features:

  • Boc (tert-Butoxycarbonyl) Group: An acid-labile protecting group for the N-terminus, allowing for controlled deprotection under specific acidic conditions without affecting other sensitive functionalities.

  • Trityl (Triphenylmethyl) Group: A bulky, acid-labile protecting group for the thiol side chain of cysteine. This prevents the undesired formation of disulfide bonds during synthesis, a common side reaction that can significantly lower yields and complicate purification.

  • N-methoxy-N-methylamide (Weinreb Amide): A C-terminal functional group that is stable to many common nucleophiles (like organometallics) but can be selectively converted to aldehydes or ketones. The Weinreb amide is renowned for its ability to prevent the common problem of over-addition that plagues more reactive carbonyl species like acid chlorides or esters.[1][]

This combination makes the reagent a powerful building block for introducing a protected cysteine residue at the C-terminus of a peptide fragment, which can then be cleanly converted to a C-terminal aldehyde for subsequent ligation or modification strategies.

Chapter 1: Commercial Sourcing and Supplier Evaluation

The reliability of any synthesis is fundamentally dependent on the quality of its starting materials. For a specialized reagent like N-Boc-S-tritylcystein-N-methoxy-N-methylamide, careful supplier selection is paramount.

Identifying Commercial Suppliers

A survey of the chemical marketplace reveals several reputable suppliers for this compound. The CAS Number 158861-38-2 is the most reliable identifier for ensuring you are sourcing the correct molecule.[3][4]

SupplierProduct Identifier (Example)Purity/Grade (Typical)Key Notes
Santa Cruz Biotechnology CAS 158861-38-2Research GradeOffers the product for proteomics research applications.[5]
BLDpharm 158861-38-2>95%Often provides access to analytical data like NMR and HPLC on their product pages.[4]
Biomall B673125Research GradeA supplier catering to the Indian market, indicating regional availability.[6]
Various Custom Synthesis Houses N/AMade to Order (>95% or >98%)Companies like BOC Sciences offer custom peptide synthesis services and can produce this reagent at various scales and purities.[]
Critical Parameters for Supplier Selection

Beyond simple availability, a rigorous evaluation should be based on the following criteria:

  • Purity Verification: Always request a Certificate of Analysis (CoA) for the specific lot you are purchasing. This document should provide detailed analytical data, typically including HPLC for purity assessment and Mass Spectrometry (MS) to confirm molecular weight (MW: ~506.66 g/mol ).[5]

  • Structural Confirmation: For the first purchase from a new supplier, it is wise to request NMR data. A proton (¹H) and carbon (¹³C) NMR spectrum will definitively confirm the structure and identify any significant organic impurities.

  • Batch-to-Batch Consistency: For long-term projects or GMP-regulated development, inquire about the supplier's quality management system. Companies with robust quality systems, such as those adhering to cGMP or employing Quality by Design (QbD) principles, are more likely to provide consistent material.[]

  • Technical Support: A reliable supplier should have accessible technical support staffed by experienced chemists who can answer questions about product stability, solubility, and handling.

Chapter 2: In-House Quality Control: A Self-Validating Protocol

Trust, but verify. Even when sourced from a reputable supplier, performing a quick in-house quality check is a critical, self-validating step to prevent the failure of a time-consuming and expensive synthesis.

Workflow for Incoming Reagent Verification

The following workflow provides a logical sequence for validating a new batch of N-Boc-S-tritylcystein-N-methoxy-N-methylamide.

QC_Workflow cluster_0 Initial Checks cluster_1 Analytical Validation cluster_2 Decision A Receive Reagent & CoA B Visual Inspection (Color, Form) A->B C Check CoA Data (Purity, MW) B->C D Solubility Test (e.g., DCM, DMF) C->D E HPLC-MS Analysis D->E F Confirm MW & Purity E->F G Compare Data with Specification F->G H Approve for Use G->H Pass I Quarantine & Contact Supplier G->I Fail Synthesis_Workflow A Step 1: N-Boc Deprotection of Cys-Weinreb Amide B Step 2: Peptide Coupling with Boc-Ala-OH A->B TFA, DCM C Step 3: Workup & Purification of Dipeptide B->C HATU, DIPEA, DMF D Step 4: Weinreb Amide Reduction to Aldehyde C->D DIBAL-H, THF, -78°C E Step 5: Final Purification D->E Quench & Column Chromatography F Product: Boc-Ala-Cys(Trt)-H E->F

Caption: Workflow for synthesizing a protected dipeptide aldehyde.

Detailed Step-by-Step Methodology

Objective: To synthesize Boc-Ala-Cys(Trt)-H.

Step 1: N-Boc Deprotection of the Cysteine Reagent

  • Causality: The Boc group must be removed to expose the free amine for the subsequent coupling reaction. A solution of Trifluoroacetic acid (TFA) in DCM is the standard method for this transformation due to its efficacy and the volatility of the reagents, which simplifies removal.

  • Dissolve N-Boc-S-tritylcystein-N-methoxy-N-methylamide (1.0 eq) in DCM (approx. 0.1 M).

  • Add a solution of 20-30% TFA in DCM (10 eq of TFA).

  • Stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the amine is typically used directly in the next step.

Step 2: Peptide Coupling

  • Causality: This step forms the peptide bond. HATU is a highly efficient coupling reagent that minimizes racemization, and DIPEA is a non-nucleophilic base used to neutralize the TFA salt and activate the coupling reagent. [9]1. Dissolve Boc-Ala-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) and stir for 5 minutes to pre-activate the acid.

  • Add a solution of the deprotected cysteine amine TFA salt (from Step 1, 1.0 eq) in DMF.

  • Stir at room temperature for 4-6 hours. Monitor the reaction by LC-MS.

Step 3: Aqueous Workup and Purification

  • Dilute the reaction mixture with Ethyl Acetate.

  • Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure dipeptide Weinreb amide.

Step 4: Reduction to Aldehyde

  • Causality: The Weinreb amide is selectively reduced to the aldehyde using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperature. The low temperature (-78 °C) is critical to prevent over-reduction to the alcohol. The intermediate hemiaminal is stable at this temperature and collapses to the aldehyde upon workup. [10]1. Dissolve the purified dipeptide Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add DIBAL-H (1.5 eq, 1.0 M solution in hexanes) dropwise over 30 minutes.

  • Stir at -78 °C for 1-2 hours.

  • Quench the reaction by slowly adding methanol, followed by a saturated solution of Rochelle's salt. Allow to warm to room temperature and stir vigorously until two clear layers form.

  • Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude peptide aldehyde.

Step 5: Final Purification

  • Purify the crude aldehyde by flash column chromatography. Note: Peptide aldehydes can be sensitive; it is often recommended to use the crude material directly or purify quickly and store under an inert atmosphere at low temperature.

Conclusion

N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a sophisticated and enabling reagent for advanced peptide and organic synthesis. Its successful use hinges on a methodical approach that begins with diligent sourcing and rigorous quality validation, followed by chemically sound application. By understanding the function of each protecting group and the specific reactivity of the Weinreb amide, researchers can confidently integrate this building block into their synthetic strategies to access novel and complex molecular targets. This guide provides the foundational framework for achieving that success, bridging the gap between procurement and practical, reliable execution in the laboratory.

References

  • Title: 262969 N-Boc-S-tritylcystein-N-methoxy-N-methylamide CAS: 158861-38-2. Source: Adooq Bioscience. URL: [Link]

  • Title: N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Source: National Institutes of Health (NIH), PMC. URL: [Link]

  • Title: Peptide Synthesis and Applications. Source: Semantic Scholar. URL: [Link]

  • Title: Methoxy- N -methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds. Source: ResearchGate. URL: [Link]

Sources

Foundational

The Strategic Role of the Weinreb Amide in N-Boc-S-tritylcystein-N-methoxy-N-methylamide: A Guide to Precision in Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the intricate landscape of peptide and pharmaceutical synthesis, achieving precise, stoichiometric control over carb...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of peptide and pharmaceutical synthesis, achieving precise, stoichiometric control over carbon-carbon bond formation is paramount. Traditional methods involving highly reactive carboxylic acid derivatives often suffer from over-addition reactions, leading to diminished yields and complex purification challenges. This guide dissects the pivotal role of the N-methoxy-N-methylamide, or Weinreb amide, as integrated into the sophisticated building block, N-Boc-S-tritylcystein-N-methoxy-N-methylamide. We will explore the underlying mechanism that grants this functional group its unique stability and reactivity, detail its application in the synthesis of critical cysteine-derived intermediates, and provide actionable protocols for its use in a laboratory setting. This document serves as a technical resource for professionals seeking to leverage this powerful tool for the development of complex therapeutics.

The Weinreb Amide: A Cornerstone of Controlled Acylation

The direct conversion of carboxylic acids, esters, or acid chlorides to ketones or aldehydes using potent organometallic reagents is often inefficient.[1][2] The ketone product, once formed, is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol—a phenomenon known as over-addition.[3]

Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide functional group was developed to elegantly circumvent this fundamental problem.[3] Its genius lies in a unique mechanism involving a stable intermediate. Upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium), a stable five-membered tetrahedral intermediate is formed.[1][2] This stability is conferred by the chelation of the metal cation (Li⁺ or Mg²⁺) between the carbonyl oxygen and the methoxy oxygen.[4] This chelated intermediate is robust enough to survive at low reaction temperatures, preventing both the collapse of the tetrahedral structure and the undesired second addition of the nucleophile. The desired ketone or aldehyde is only liberated upon aqueous workup.[5]

Figure 1: Chelation-stabilized intermediate in Weinreb synthesis prevents over-addition.

This level of control has established the Weinreb amide as a dependable and widely used functional group in the synthesis of natural products and complex pharmaceuticals.[3]

Acylating AgentReactivity with R'-MgX (1 eq.)Product after WorkupOver-addition Product
Acid Chloride (R-COCl) Very HighKetone (low yield)Tertiary Alcohol (major)
Ester (R-COOR") HighKetone (variable yield)Tertiary Alcohol (significant)
Weinreb Amide Moderate, ControlledKetone (high yield) None / Trace
Table 1: Comparison of Acylating Agents in Ketone Synthesis with Organometallics.

Anatomy of a Key Building Block: N-Boc-S-tritylcystein-N-methoxy-N-methylamide

The specific molecule at the heart of this guide, N-Boc-S-tritylcystein-N-methoxy-N-methylamide (CAS 158861-38-2), is a highly functionalized derivative of the amino acid cysteine. Each component of this molecule is deliberately chosen to impart specific reactivity and stability, making it an invaluable tool for peptide chemists and drug developers.

  • Cysteine Core: Cysteine's thiol (sulfhydryl) group is a site of both unique biological activity and synthetic challenge, readily forming disulfide bridges or acting as a powerful nucleophile.

  • N-Boc Protecting Group: The amine terminus is protected with a tert-butyloxycarbonyl (Boc) group. This is a standard, acid-labile protecting group that prevents the amine from engaging in unwanted reactions, such as peptide bond formation, under the basic or nucleophilic conditions used to react with the Weinreb amide.

  • S-Trityl Protecting Group: The highly reactive thiol group is protected with a triphenylmethyl (trityl) group. This is a bulky, acid-labile group that effectively masks the thiol's nucleophilicity, preventing side reactions like disulfide formation. Its removal typically requires slightly stronger acidic conditions than the Boc group, allowing for selective deprotection strategies.

  • C-Terminal Weinreb Amide: The carboxylic acid is converted into a Weinreb amide, transforming it from a simple terminus into a precisely controllable electrophilic handle for C-C bond formation or reduction.

The combination of these three elements—N-protection, S-protection, and C-terminal activation—creates a cysteine surrogate that can be cleanly and efficiently converted into valuable synthetic intermediates.

Core Application: Precision Synthesis of Cysteine-Derived Ketones and Aldehydes

The primary role of the Weinreb amide in this context is to serve as a precursor for two critical classes of compounds: α-amino ketones and α-amino aldehydes. These motifs are frequently found in protease inhibitors and other peptidomimetic drugs.

A. Synthesis of Cysteine-Derived Ketones

By reacting N-Boc-S-tritylcystein-N-methoxy-N-methylamide with a suitable Grignard or organolithium reagent, a diverse range of ketones can be synthesized with high fidelity. This allows for the introduction of various side chains (aliphatic, aryl, vinyl, etc.) at the C-terminus.[3]

B. Synthesis of Cysteine-Derived Aldehydes (Cystein-als)

The Weinreb amide can be selectively reduced to the corresponding aldehyde using a mild hydride source like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[5] The chelation mechanism is again at play, preventing over-reduction to the primary alcohol, a common side reaction when reducing esters or acid chlorides.[5] Peptide aldehydes are potent inhibitors of cysteine and serine proteases and are notoriously difficult to synthesize by other means.

Field-Proven Protocol: Synthesis of a Cysteine-Derived Ketone

This protocol describes a general procedure for the reaction of N-Boc-S-tritylcystein-N-methoxy-N-methylamide with a Grignard reagent.

Objective: To synthesize N-Boc-S-trityl-1-amino-4-phenyl-2-butan-2-one from the corresponding Weinreb amide and benzylmagnesium chloride.

Materials:

  • N-Boc-S-tritylcystein-N-methoxy-N-methylamide (1.0 eq)

  • Benzylmagnesium chloride (1.2 eq, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet is charged with N-Boc-S-tritylcystein-N-methoxy-N-methylamide (1.0 eq).

  • Dissolution: Anhydrous THF is added to dissolve the starting material completely.

  • Cooling: The solution is cooled to 0 °C in an ice-water bath.

  • Grignard Addition: Benzylmagnesium chloride (1.2 eq) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

  • Extraction: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

  • Washing: The combined organic layers are washed sequentially with water and then brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield the pure ketone.

Workflow Experimental Workflow for Ketone Synthesis A 1. Dissolve Weinreb Amide in Anhydrous THF under Argon B 2. Cool Reaction Mixture to 0 °C A->B C 3. Add Grignard Reagent (1.2 eq) Dropwise B->C D 4. Stir at 0 °C for 2-3 hours (Monitor by TLC) C->D E 5. Quench with sat. NH4Cl solution at 0 °C D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash, Dry, and Concentrate Organic Phases F->G H 8. Purify by Flash Column Chromatography G->H

Figure 2: Step-by-step workflow for the synthesis of a ketone from the Weinreb amide.

Authoritative Grounding & Implications in Drug Development

The precise control offered by the Weinreb amide moiety is not merely a matter of synthetic elegance; it is a critical enabler for the development of complex, next-generation therapeutics.

  • Protease Inhibitors: Many viral and bacterial proteases are targets for drug intervention. The α-amino ketones and aldehydes synthesized from Weinreb amide precursors can act as potent, covalent, or non-covalent inhibitors of these enzymes. The ability to install diverse side chains allows for the fine-tuning of binding affinity and selectivity.

  • Peptidomimetics: By creating non-natural peptide backbones or side chains, researchers can develop drug candidates with improved metabolic stability, oral bioavailability, and target specificity. The Weinreb amide is a gateway to these modifications at the C-terminus.

  • Native Chemical Ligation (NCL): In advanced applications, peptide Weinreb amides have been cleverly designed to act as precursors for peptide thioesters, which are essential components in NCL.[6] NCL is a cornerstone technique for the synthesis of large proteins by ligating smaller, unprotected peptide fragments.[6] This demonstrates the adaptability of the Weinreb amide to cutting-edge synthetic methodologies.

The stability of the Weinreb amide generally tolerates a wide variety of other functional groups within the molecule, including the protecting groups on amino acids, making it highly compatible with complex synthetic routes.[3]

Conclusion

The Weinreb amide functionality within N-Boc-S-tritylcystein-N-methoxy-N-methylamide serves as a linchpin for synthetic control. It transforms the C-terminus of a fully protected cysteine into a versatile and predictable electrophile. By forming a stable, chelated intermediate, it masterfully prevents the over-addition reactions that plague more conventional acylating agents, enabling the high-yield synthesis of valuable α-amino ketones and aldehydes. For researchers and professionals in drug development, mastering the use of this building block is not just an exercise in organic chemistry; it is a strategic advantage in the rational design and efficient synthesis of novel therapeutics.

References

  • Title: The Weinreb ketone synthesis Source: Wikipedia URL: [Link]

  • Title: Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Source: YouTube (Chemistry The Mystery of Molecules) URL: [Link]

  • Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: National Institutes of Health (NIH), National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: (PDF) Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: ResearchGate URL: [Link]

  • Title: Weinreb amides Source: Current Protocols in Nucleic Acid Chemistry URL: [Link]

  • Title: Recent Developments in Weinreb Synthesis and Their Applications Source: ResearchGate URL: [Link]

  • Title: Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole Source: Semantic Scholar URL: [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Solid-Phase Synthesis of C-Terminal Peptide Weinreb Amides using N-Boc-S-tritylcystein-N-methoxy-N-methylamide for Thioester Generation

Abstract Cysteine-containing peptides are foundational to numerous biological processes and are key targets in drug development and chemical biology. The synthesis of peptide C-terminal thioesters, which are crucial inte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cysteine-containing peptides are foundational to numerous biological processes and are key targets in drug development and chemical biology. The synthesis of peptide C-terminal thioesters, which are crucial intermediates for protein chemical synthesis via Native Chemical Ligation (NCL), presents significant challenges. This guide provides a detailed methodology for the solid-phase peptide synthesis (SPPS) of C-terminal modified peptides using N-Boc-S-tritylcystein-N-methoxy-N-methylamide (Boc-Cys(Trt)-Weinreb amide). We will explore the strategic advantages of combining Boc-based chemistry with a Weinreb amide functional group to create a stable, versatile precursor for peptide thioesters, thereby circumventing common pitfalls associated with direct thioester synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for accessing these valuable synthetic intermediates.

The Strategic Imperative: Why Cysteine Weinreb Amides?

The synthesis of peptides with a C-terminal thioester is a cornerstone of modern protein science, enabling the assembly of large proteins from smaller, chemically synthesized peptide fragments.[1] However, the direct synthesis of peptide thioesters using the popular Fmoc-SPPS strategy is problematic due to the instability of the thioester bond to the basic conditions (piperidine) required for Fmoc group removal.[2]

This has led to the widespread adoption of the tert-butyloxycarbonyl (Boc) protecting group strategy for thioester synthesis.[3] Boc-SPPS utilizes acidic conditions (Trifluoroacetic Acid, TFA) for the iterative deprotection of the N-terminus, which is fully compatible with the thioester linkage.[3][4]

The Weinreb amide (N-methoxy-N-methylamide) offers a sophisticated solution to these challenges.[][6] It serves as a stable and protected carboxylic acid surrogate that is unreactive towards many nucleophiles but can be efficiently converted into other functional groups post-synthesis. In this context, a peptide C-terminal Weinreb amide is an ideal precursor that can be synthesized, cleaved from the resin, and purified before its clean conversion to the desired thioester.

Core Advantages of the Boc-Cys(Trt)-Weinreb Amide Approach:

  • Stability: The Weinreb amide is stable throughout the entire Boc-SPPS process, including the repetitive TFA deprotection steps.

  • Compatibility: The Boc/Bzl protection scheme is orthogonal to the Weinreb amide, ensuring the integrity of all functional groups during chain assembly.[7]

  • Suppression of Side Reactions: By avoiding the direct synthesis of a reactive thioester on the solid support, this precursor strategy minimizes potential side reactions and improves the purity of the crude product.

  • Versatility: The purified peptide Weinreb amide can be converted into a variety of thioesters, providing flexibility for different ligation strategies.[8][9]

  • Reliable Cysteine Protection: The S-trityl (Trt) group provides robust protection for the cysteine thiol, which is easily removed during the final acid-mediated cleavage step.[10][11] The bulky nature of the trityl group also helps to minimize side reactions.[12]

The Synthetic Workflow: From Resin to Thioester Precursor

The overall strategy involves assembling the peptide chain on a solid support using standard Boc-SPPS protocols, with the C-terminal residue being the specialized Boc-Cys(Trt)-Weinreb amide. Following chain elongation, the peptide is cleaved from the resin and all side-chain protecting groups are removed. The resulting purified peptide, now bearing a C-terminal Weinreb amide, is the final precursor product of this protocol.

G cluster_SPPS Solid-Phase Synthesis (Boc-SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Purification Purification & Analysis Resin 1. Start with Resin (e.g., Merrifield) Attach 2. Attach First Residue Boc-Cys(Trt)-Weinreb Amide Resin->Attach Loading Cycle 3. Iterative SPPS Cycles (Deprotection -> Neutralization -> Coupling) Attach->Cycle Initiation Elongation 4. Peptide Chain Elongation Cycle->Elongation n cycles Cleave 5. Global Deprotection & Cleavage (e.g., HF or TFA/TMSBr) Elongation->Cleave Purify 6. Crude Peptide Purification (RP-HPLC) Cleave->Purify Analyze 7. Characterization (LC-MS) Purify->Analyze Final 8. Final Product: Peptide-Cys-Weinreb Amide Analyze->Final

Caption: Overall workflow for SPPS of a peptide C-terminal Weinreb amide.

Experimental Protocols
3.1. Materials and Reagents
ReagentRecommended GradeSupplier ExampleNotes
Merrifield Resin (1% DVB, 100-200 mesh)Synthesis GradeSigma-AldrichStandard resin for Boc-SPPS to yield a C-terminal modified peptide.[4]
N-Boc-S-tritylcystein-N-methoxy-N-methylamide>98% PurityCustom SynthesisThe key C-terminal building block.
Boc-protected Amino AcidsSynthesis GradeAAPPTec, BiosynthStandard side-chain protecting groups (e.g., Bzl, Tos) are required.
Dichloromethane (DCM)Anhydrous, ACS GradeFisher ScientificUsed as a primary solvent for washing and reactions.
N,N-Dimethylformamide (DMF)Anhydrous, Peptide GradeFisher ScientificUsed as a solvent for coupling reactions.
Trifluoroacetic Acid (TFA)Reagent Grade, >99%Sigma-AldrichFor Boc deprotection. Corrosive and toxic.
Diisopropylethylamine (DIEA)Reagent Grade, >99%Sigma-AldrichBase for neutralization.
HBTU / HATUSynthesis GradeAAPPTecCoupling reagent.
Triisopropylsilane (TIPS)Reagent Grade, >98%Sigma-AldrichScavenger for trityl cations during cleavage.[10]
Anhydrous Hydrogen Fluoride (HF)99.9% PurityAirgasEXTREME HAZARD. Requires specialized apparatus for cleavage.
Trifluoromethanesulfonic acid (TFMSA) / TMSBrReagent GradeSigma-AldrichAlternative, less hazardous reagents for HF-free cleavage.[2][3]
3.2. Protocol 1: Loading of Boc-Cys(Trt)-Weinreb Amide onto Merrifield Resin

This step attaches the first amino acid derivative to the solid support.

  • Resin Swelling: Swell 1.0 g of Merrifield resin (e.g., 1.0 mmol/g loading) in anhydrous DCM (10 mL/g) for 1 hour in a reaction vessel with gentle agitation.

  • Cesium Salt Formation: In a separate flask, dissolve Boc-Cys(Trt)-Weinreb amide (2.0 mmol, 2.0 eq) in methanol. Neutralize with a 0.5 M solution of cesium carbonate (Cs₂CO₃) in water until the pH is ~7.0. Remove the solvent by rotary evaporation to obtain the cesium salt as a dry powder.

  • Attachment to Resin: Add the dried cesium salt to the swelled resin. Add 10 mL of anhydrous DMF. Heat the mixture to 50°C and agitate for 12-24 hours.

  • Washing: After the reaction, filter the resin and wash thoroughly with DMF (3x), DMF/H₂O (1:1, 3x), DMF (3x), and DCM (3x).

  • Capping (Optional but Recommended): To block any unreacted chloromethyl sites, treat the resin with a solution of 10% methanol and 5% DIEA in DCM for 1 hour. Wash the resin as in the previous step.

  • Drying and Substitution Analysis: Dry the resin under high vacuum. Determine the final substitution level using a quantitative method such as picric acid titration or elemental analysis.

Causality Check: Using the cesium salt of the carboxylic acid promotes a clean Sₙ2 reaction with the chloromethyl groups on the Merrifield resin, minimizing side reactions compared to other base-catalyzed methods.

3.3. Protocol 2: Boc-SPPS Chain Elongation

This protocol describes a single cycle of amino acid addition. Repeat these steps for each amino acid in the sequence.

  • Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.[4]

    • Filter and repeat the 50% TFA treatment for 20-30 minutes.[13] This two-step process ensures complete removal of the Boc group.

    • Wash the resin with DCM (3x) and isopropanol (2x) to remove residual acid.

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Treat the resin with 10% DIEA in DCM (v/v) for 2 minutes, twice.[14] This deprotonates the N-terminal ammonium trifluoroacetate salt to the free amine.

    • Wash the resin with DCM (3x).

    • Alternative "In Situ" Neutralization: For difficult sequences prone to aggregation, neutralization can be performed simultaneously with coupling by including sufficient DIEA in the coupling mixture.[14]

  • Coupling:

    • In a separate vial, pre-activate the next Boc-amino acid (3.0 eq) with a coupling agent like HBTU (2.9 eq) and DIEA (6.0 eq) in a minimal volume of DMF for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction for 1-2 hours at room temperature.

    • Self-Validation: Perform a qualitative ninhydrin test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, repeat the coupling step.

  • Washing:

    • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

3.4. Protocol 3: Global Deprotection and Cleavage from Resin

This final step removes all acid-labile side-chain protecting groups (including S-Trt) and cleaves the peptide from the solid support.

Method A: High-HF Cleavage (Standard Boc-SPPS Method)

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and requires a specialized, dedicated apparatus. This procedure must only be performed by trained personnel in a properly equipped laboratory.

  • Preparation: Place the dried peptide-resin (approx. 0.5 g) in the reaction vessel of the HF apparatus. Add a magnetic stir bar and a scavenger, such as anisole (1.0 mL).

  • HF Condensation: Cool the vessel to -10°C. Distill approximately 10 mL of anhydrous HF into the vessel.[13]

  • Cleavage Reaction: Stir the mixture at 0°C for 60-90 minutes.

  • HF Removal: Evaporate the HF under a stream of nitrogen, followed by high vacuum.

  • Peptide Precipitation: Triturate the remaining residue with cold diethyl ether. The peptide will precipitate as a solid.

  • Isolation: Filter the solid peptide, wash with more cold ether, and dry under vacuum.

Method B: HF-Free Cleavage (TFA/TFMSA or TFA/TMSBr)

This method is a safer alternative to HF but may be less effective for certain protecting groups.[2][3]

  • Preparation: Swell the peptide-resin in DCM in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA/TFMSA/DCM/TIPS (e.g., 10:1:2:1 v/v). Note: This cocktail is highly acidic and corrosive.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. The inclusion of TIPS is critical to scavenge the trityl cations released from the cysteine side chain.[10]

  • Isolation: Filter the resin and collect the filtrate.

  • Peptide Precipitation: Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the peptide.

  • Purification: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether (2x). Dry the crude peptide under vacuum.

Purification, Analysis, and Conversion to Thioester

The crude peptide-Cys-Weinreb amide obtained after cleavage must be purified and characterized before its final conversion.

4.1. Purification and Analysis
  • Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC, and the identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), which should show the expected molecular weight for the fully deprotected peptide-Cys-Weinreb amide.

4.2. Conceptual Path to Thioester Formation

The purified peptide-Cys-Weinreb amide is a stable intermediate. Its conversion to a peptide thioester is typically achieved in solution. This process often involves a thiol exchange mechanism under ligation conditions, where the Weinreb amide acts as a thioester precursor.[8][9] The specific protocol for this conversion depends on the desired thioester (e.g., aryl or alkyl) and the subsequent ligation strategy. A common approach involves reacting the peptide Weinreb amide with a suitable thiol in the presence of a ligation buffer.

G cluster_reaction Mechanism: Weinreb Amide to Thioester Reactants Peptide-CO-N(OMe)Me + R-SH (Thiol) Transition [Thiol-assisted Acyl Transfer] Reactants->Transition Ligation Buffer (e.g., pH 7, Phosphate) Products Peptide-CO-SR (Thioester) + HN(OMe)Me Transition->Products

Caption: Conceptual conversion of a peptide Weinreb amide to a thioester.

This conversion step falls outside the scope of the SPPS protocol but represents the logical next step for which this intermediate is designed. Researchers should consult literature specific to Native Chemical Ligation for detailed protocols on thioester formation from precursors.[8][9][15]

References
  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Albericio, F., & Chinchilla, R. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.
  • Zhang, L., et al. (2013). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Durek, T., & Alewood, P.F. (2011). HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Hou, W., et al. (2015). A new method for synthesis of peptide thioesters via irreversible N-to-S acyl transfer. Organic Letters, 17(1), 154-157.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • Reddit User Discussion. (2011). Question about working with Weinreb amide resin. r/chemistry.
  • Rao, C., & Liu, C.-F. (2017). Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation. Organic & Biomolecular Chemistry, 15(12), 2491-2496.
  • Barlos, K., et al. (1994). A New Reagent for the Cleavage of Fully Protected Peptides synthesised on 2-Chlorotrityl Chloride Resin.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Durek, T., & Alewood, P.F. (2014). A shortcut to the synthesis of peptide thioesters. Methods in Molecular Biology, 1143, 121-131.
  • Nicolas, E., et al. (1991). Solid phase synthesis of peptide C-terminal N-alkyl amides. Tetrahedron Letters, 32(37), 4971-4974.
  • Barlos, K., et al. (1991). Solid-phase peptide synthesis using Nα-trityl-amino acids. International Journal of Peptide and Protein Research, 37(6), 513-520.
  • Sigma-Aldrich. (n.d.). N-(tert-Butoxycarbonyl)glycine N'-methoxy-N'-methylamide.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • AAPPTec. (n.d.). Peptide Synthesis Resins.
  • Ollivier, N., et al. (2017). Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis. Molecules, 22(12), 2143.
  • Mutter, M., & Beyer, A. (2000). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Journal of Peptide Science, 6(12), 555-568.
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Isidro-Llobet, A., et al. (2009). Preparation of peptide thioester via Fmoc-MeDbz/MeNbz-resins. Journal of Peptide Science, 15(1), 1-8.
  • Advanced ChemBlocks Inc. (n.d.). N-Boc-D-serine N'-methoxy-N'-methylamide 95%.
  • Rao, C., & Liu, C.-F. (2017). Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation.
  • Sibi, M. P., & Miyawaki, T. (2007). Synthesis of ketones by utilizing thioesters as “radical Weinreb amides”. UT Dallas Treasures.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Sato, K., & Shigenaga, A. (2021). Development of protein chemical synthesis using peptide thioester synthetic blocks. Journal of Peptide Science, 27(1), e3288.
  • BOC Sciences. (n.d.). N-Methoxy-N-methylacetamide.
  • LifeChem Pharma. (n.d.). N-methoxy-N-methyl Acetamide.
  • National Center for Biotechnology Information (n.d.). N-Methoxy-N-methylacetamide. PubChem Compound Summary for CID 537505.

Sources

Application

Application Notes &amp; Protocols for Coupling Reactions with N-Boc-S-tritylcystein-N-methoxy-N-methylamide

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of N-Boc-S-tritylcystein-N-methoxy-N-methylamide in coupling reactions....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of N-Boc-S-tritylcystein-N-methoxy-N-methylamide in coupling reactions. This versatile building block, often referred to as a Weinreb-Nahm amide, is a cornerstone for the synthesis of complex peptidyl ketones and other chiral intermediates. We will delve into the underlying chemical principles, provide field-tested protocols for ketone synthesis using organometallic reagents, and discuss critical experimental parameters that ensure high yield and purity.

Introduction: The Strategic Advantage of a Multifunctional Building Block

N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a trifecta of chemical functionalities artfully combined into a single, stable molecule. Its utility in modern organic synthesis, particularly in pharmaceutical and peptide chemistry, stems from the orthogonal nature of its components:

  • The Weinreb-Nahm Amide: The N-methoxy-N-methylamide group is not just another amide. It is a highly reliable acylating agent that, upon reaction with organometallic reagents, forms a stable, chelated tetrahedral intermediate. This intermediate resists the common problem of over-addition, cleanly collapsing to the desired ketone upon acidic workup.[1][2] This controlled reactivity is the primary advantage over more reactive acylating agents like acid chlorides or esters.[1][3]

  • The Boc Protecting Group: The N-terminal tert-butyloxycarbonyl (Boc) group provides robust protection of the alpha-amine under a wide range of nucleophilic and basic conditions, yet it can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid), ensuring its compatibility with many synthetic steps.[4][5]

  • The Trityl Protecting Group: The bulky triphenylmethyl (trityl, Trt) group offers steadfast protection for the cysteine thiol, preventing unwanted side reactions such as disulfide bond formation or reaction with electrophiles. The trityl group is also acid-labile, often cleaving under similar conditions as the Boc group, but it is notably stable to organometallic reagents and reductive conditions, a critical feature for the protocols described herein.[6][7]

This unique combination allows for the precise and predictable synthesis of chiral ketones, which are valuable precursors for enzyme inhibitors, peptidomimetics, and other complex molecular targets.

Core Principles: The Weinreb-Nahm Ketone Synthesis

The cornerstone reaction for this guide is the Weinreb-Nahm ketone synthesis. The success of this reaction hinges on the formation of a stable five-membered chelate between the lithium or magnesium metal center, the oxygen of the tetrahedral intermediate, and the methoxy oxygen of the amide.

Mechanism of Action
  • Nucleophilic Addition: An organometallic reagent (e.g., Grignard or organolithium) acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide.

  • Chelate Formation: This addition forms a tetrahedral intermediate. The key to the Weinreb amide's success is that this intermediate is stabilized at low temperatures by chelation of the metal cation (MgX⁺ or Li⁺) between the two oxygen atoms.[1]

  • Resistance to Over-addition: This stable chelate prevents the collapse of the intermediate and the subsequent second addition of the organometallic reagent, which would otherwise lead to a tertiary alcohol byproduct.[1][2]

  • Hydrolysis to Ketone: Upon aqueous acidic workup, the chelate is broken, and the intermediate collapses to cleanly afford the desired ketone product.

Caption: Generalized mechanism of the Weinreb-Nahm ketone synthesis.

Application Protocol: Synthesis of a Protected Peptidyl Ketone

This protocol details the reaction of N-Boc-S-tritylcystein-N-methoxy-N-methylamide with a Grignard reagent to synthesize a protected peptidyl ketone.

Materials & Reagents
ReagentM.W. ( g/mol )StoichiometryNotes
N-Boc-S-tritylcystein-N-methoxy-N-methylamide506.671.0 equivEnsure substrate is fully dry (e.g., under high vacuum for several hours).
Organomagnesium Bromide (e.g., Phenylmagnesium bromide)Varies1.2 - 1.5 equivUse a commercial solution or freshly prepared and titrated Grignard reagent.
Anhydrous Tetrahydrofuran (THF)72.11-Dry, inhibitor-free solvent is critical. Use a solvent purification system.
Saturated Aqueous Ammonium Chloride (NH₄Cl)53.49-For quenching the reaction.
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)84.01-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)120.37-For drying the organic layer.
Ethyl Acetate (EtOAc) & Hexanes--For extraction and chromatography.
Step-by-Step Experimental Procedure

Caption: Experimental workflow for peptidyl ketone synthesis.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add N-Boc-S-tritylcystein-N-methoxy-N-methylamide (1.0 equiv) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.

  • Dissolution: Add anhydrous THF via syringe (approx. 0.1 M concentration) and stir until the solid is completely dissolved.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature during the initial addition to prevent side reactions.

  • Grignard Addition: Slowly add the Grignard reagent (1.2-1.5 equiv) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below -70 °C. A slight color change may be observed.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by quenching a small aliquot in saturated NH₄Cl.

  • Warming: After the reaction is complete, remove the cooling bath and allow the mixture to warm to 0 °C in an ice-water bath over 30 minutes.

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at 0 °C. Stir vigorously for 10-15 minutes until two clear layers form.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified ketone product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Key Experimental Considerations & Troubleshooting

  • Anhydrous Conditions: The success of this reaction is critically dependent on the exclusion of water, which will quench the organometallic reagent. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.

  • Temperature Control: Maintaining a low temperature (-78 °C) during the addition of the organometallic reagent is vital. Higher temperatures can lead to the breakdown of the tetrahedral intermediate and potential side reactions.[1]

  • Quality of Organometallic Reagent: Use of old or poorly stored Grignard or organolithium reagents can lead to lower yields due to titration by atmospheric moisture and CO₂. Titration before use is highly recommended for accuracy.

  • Potential Side Reactions:

    • α-Proton Abstraction: The α-proton of the cysteine residue is acidic. With sterically hindered or highly basic nucleophiles, deprotonation can occur, leading to elimination or other side reactions.[1][8] Using the reaction at -78°C minimizes this risk as nucleophilic addition is kinetically favored.

    • Premature Deprotection: While unlikely with organometallics, ensure that no adventitious acid is present which could compromise the Boc or Trityl groups.

  • Purification: The trityl group makes the product relatively nonpolar and amenable to standard silica gel chromatography. The triphenylmethane byproduct, if any, can typically be separated with a nonpolar eluent system.

Post-Coupling Deprotection Strategies

Once the desired ketone is synthesized, the protecting groups can be removed to unmask the amine and thiol functionalities.

Protecting GroupCleavage ReagentTypical Conditions
Boc Trifluoroacetic Acid (TFA)25-50% TFA in Dichloromethane (DCM), 0 °C to RT, 1-2h
Trityl Trifluoroacetic Acid (TFA) with a scavenger2-5% TFA in DCM with triisopropylsilane (TIS)
Both Strong Acid Cocktail (e.g., Reagent K)TFA / Phenol / H₂O / Thioanisole / TIS

Expert Insight: The Trityl group is significantly more acid-labile than Boc. To selectively remove the Trityl group while retaining the Boc group, very mild acidic conditions (e.g., 1-2% TFA in DCM with a scavenger like TIS to trap the trityl cation) can be employed. For simultaneous deprotection, a standard strong acid cocktail used in peptide synthesis is effective.[5][9][10]

Conclusion

N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a powerful and reliable synthetic intermediate for the construction of complex molecules. By leveraging the controlled reactivity of the Weinreb amide, researchers can efficiently synthesize chiral peptidyl ketones that are otherwise difficult to access. The protocols and considerations outlined in this guide provide a robust framework for the successful application of this versatile building block in drug discovery and development programs.

References

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

  • ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). [Link]

  • UT Dallas Institutional Repository. (n.d.). Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. [Link]

  • ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. (2009). Substituent effects on the reaction of trityl chlorides with Grignard reagents. [Link]

  • Supporting Information. (n.d.). and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • Nature. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ResearchGate. (2001). ChemInform Abstract: An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. [Link]

  • ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. [Link]

  • Royal Society of Chemistry. (2015). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. [Link]

  • PubMed. (1987). Use of triphenylmethyl (trityl) amino protecting group in the synthesis of ketomethylene analogues of peptides. [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • Semantic Scholar. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N′-disuccinimidyl carbonate. [Link]

  • Semantic Scholar. (2021). An Easy Route to Aziridine Ketones and Carbinols. [Link]

  • Academia.edu. (n.d.). Substituent effects on the reaction of trityl chlorides with Grignard reagents. [Link]

  • ResearchGate. (2009). Synthesis of Modified Weinreb Amides: N-tert-Butoxy-N-methylamides as Effective Acylating Agents. [Link]

Sources

Method

Application Note &amp; Protocol: Simultaneous Deprotection of N-Boc and S-Trityl Groups from a Cysteine-Derived Weinreb Amide

Introduction: A Key Intermediate for Peptide and Small Molecule Synthesis N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a highly valuable building block in modern medicinal chemistry and drug development. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Key Intermediate for Peptide and Small Molecule Synthesis

N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a highly valuable building block in modern medicinal chemistry and drug development. Its structure uniquely combines three critical features:

  • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines, essential for controlling reactivity during multi-step syntheses.[1]

  • S-Trityl Protection: The triphenylmethyl (trityl, Trt) group provides robust, acid-labile protection for the highly nucleophilic thiol side chain of cysteine, preventing unwanted side reactions such as oxidation or alkylation.[2]

  • Weinreb Amide: The N-methoxy-N-methylamide functionality is a cornerstone for the synthesis of ketones and aldehydes.[3] Its reaction with organometallic reagents or reduction with hydrides is famously resistant to over-addition, halting the reaction at the ketone or aldehyde stage due to the formation of a stable chelated tetrahedral intermediate.[4][5]

The simultaneous and clean removal of both the N-Boc and S-Trityl protecting groups is a critical step to unmask the reactive amine and thiol functionalities, paving the way for subsequent modifications, such as peptide coupling or conversion of the Weinreb amide. This protocol provides a detailed, field-proven methodology for achieving this transformation efficiently while preserving the integrity of the Weinreb amide.

The Chemistry: Mechanism of Acid-Catalyzed Deprotection

The protocol employs Trifluoroacetic Acid (TFA), a strong acid that effectively cleaves both the Boc and Trityl groups. The deprotection proceeds through the formation of highly stable carbocation intermediates.

  • N-Boc Cleavage: The Boc group is protonated by TFA, leading to its collapse into a stable tert-butyl cation, carbon dioxide, and the free amine.[6]

  • S-Trityl Cleavage: Similarly, the acid protonates the sulfur-carbon bond, releasing an exceptionally stable trityl cation.

However, these carbocations are potent electrophiles. If left unchecked, the trityl cation can re-alkylate the deprotected cysteine thiol in a reversible reaction, leading to incomplete deprotection.[7] Both the trityl and tert-butyl cations can also cause unwanted side reactions by alkylating other nucleophilic sites.[8][9]

To ensure the reaction is irreversible and clean, scavengers are added to the cleavage cocktail. These molecules are nucleophiles that rapidly and irreversibly trap the carbocations.[9] Triisopropylsilane (TIS) is a highly effective scavenger that reduces the carbocations to their corresponding alkanes (triphenylmethane and isobutane), driving the reaction to completion.[10]

Visualizing the Deprotection Mechanism & Workflow

The following diagrams illustrate the chemical transformation and the overall experimental process.

Deprotection Mechanism cluster_start Starting Material cluster_reagents Cleavage Cocktail cluster_intermediates Reactive Intermediates cluster_products Final Products Start N-Boc-S-Trityl-Cys-Weinreb Amide TritylCation Trityl Cation (Trt+) Start->TritylCation Acidolysis tButylCation t-Butyl Cation (tBu+) Start->tButylCation Acidolysis FinalProduct Deprotected Cys-Weinreb Amide Start->FinalProduct Acidolysis Reagents TFA (Acid Catalyst) TIS (Scavenger) Reagents->Start Byproduct1 Triphenylmethane Reagents->Byproduct1 Forms Byproduct2 Isobutane + CO2 Reagents->Byproduct2 Forms TritylCation->Reagents Trapping tButylCation->Reagents Trapping

Caption: Chemical mechanism of simultaneous N-Boc and S-Trityl deprotection.

Experimental Workflow prep 1. Prepare Cleavage Cocktail (TFA/TIS/H2O) reaction 3. Add Cleavage Cocktail (Stir at 0°C to RT for 2-4h) prep->reaction start 2. Dissolve Substrate in DCM (in an ice bath) start->reaction monitor 4. Monitor Reaction (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Concentrate Reaction Mixture monitor->workup Complete precipitate 6. Precipitate in Cold Diethyl Ether workup->precipitate isolate 7. Isolate Crude Product (Centrifugation/Filtration) precipitate->isolate purify 8. Purify Product (e.g., Column Chromatography) isolate->purify

Caption: Step-by-step experimental workflow for the deprotection protocol.

Detailed Experimental Protocol

4.1. Materials and Reagents

ReagentGradeSupplier Recommendation
N-Boc-S-tritylcystein-N-methoxy-N-methylamide>98% PurityCommercial Source
Trifluoroacetic Acid (TFA)Reagent Grade, >99%Sigma-Aldrich, Acros
Triisopropylsilane (TIS)>98%Sigma-Aldrich, TCI
Dichloromethane (DCM)Anhydrous, >99.8%Commercial Source
Diethyl EtherAnhydrousCommercial Source
Deionized Water (H₂O)18.2 MΩ·cmIn-house generation

4.2. Equipment

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Magnetic stirrer

  • Schlenk line or source of inert gas (Nitrogen or Argon)

  • Glass syringes and needles

  • Rotary evaporator

  • Centrifuge and centrifuge tubes (or filtration setup with Büchner funnel)

  • Standard laboratory glassware

4.3. Preparation of "Reagent T" Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5)

⚠️ SAFETY FIRST: Trifluoroacetic acid is highly corrosive and volatile. This procedure must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • In the fume hood, carefully measure 9.5 mL of TFA into a clean, dry glass vial or small flask.

  • Using a separate syringe, add 0.25 mL of deionized water to the TFA.

  • Using a third syringe, add 0.25 mL of triisopropylsilane (TIS) to the mixture.

  • Gently swirl the vial to mix. This 10 mL of "Reagent T" is sufficient for deprotecting approximately 0.5 mmol of substrate. Prepare fresh before use.

4.4. Deprotection Procedure

  • Place N-Boc-S-tritylcystein-N-methoxy-N-methylamide (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.

  • Establish an inert atmosphere by flushing the flask with nitrogen or argon.

  • Dissolve the substrate in a minimal amount of anhydrous DCM (approx. 2-5 mL per 0.5 mmol of substrate).

  • Cool the flask in an ice bath (0 °C).

  • While stirring, slowly add the freshly prepared "Reagent T" cleavage cocktail (approx. 10 mL per 0.5 mmol of substrate) to the flask. The solution may turn yellow, which indicates the formation of the trityl cation.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Continue stirring at room temperature for 2 to 4 hours.

4.5. Reaction Monitoring and Work-up

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete disappearance of the starting material.

  • Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the TFA and DCM. Caution: Use a cold trap and ensure the vacuum pump is compatible with acidic vapors. Alternatively, a stream of nitrogen can be used.

  • Precipitation: Place a beaker or flask containing a large volume of ice-cold anhydrous diethyl ether (at least 10-20 times the volume of the concentrated residue) on a stirrer.

  • Slowly add the concentrated reaction residue dropwise into the cold, stirring ether. A white precipitate of the deprotected product (as a TFA salt) should form.

  • Continue stirring for 15-30 minutes in the cold to maximize precipitation.

4.6. Isolation and Purification

  • Isolation: Isolate the precipitated solid by either centrifugation (pelleting the solid and decanting the ether) or vacuum filtration. Wash the solid pellet/cake 2-3 times with small portions of cold diethyl ether to remove residual scavengers and byproducts (e.g., triphenylmethane).

  • Drying: Dry the isolated solid under high vacuum to yield the crude deprotected cystein-N-methoxy-N-methylamide TFA salt.

  • Purification: The crude product can be used directly for some applications or purified further by silica gel column chromatography if necessary. A gradient elution system of methanol in dichloromethane is often effective.

Scientific Integrity & Logic

Expertise & Causality: Why This Protocol Works

  • Choice of Acid: TFA is strong enough to cleave both the Boc and Trityl groups efficiently at room temperature but is volatile enough to be easily removed during work-up.[1]

  • Role of Scavengers: The inclusion of TIS is critical. It acts as a hydride donor to irreversibly quench the electrophilic trityl and tert-butyl cations, preventing product re-alkylation and other side reactions.[10][11] Water is also included as a scavenger for the tert-butyl cation.

  • Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm and minimize potential degradation of the Weinreb amide, which can be sensitive to prolonged exposure to strong acid.[12]

  • Precipitation Method: Precipitation into cold diethyl ether is a standard and effective method in peptide chemistry to separate the polar, salt-like product from non-polar byproducts like triphenylmethane.

Trustworthiness: A Self-Validating System

This protocol is designed for reliability and reproducibility. To validate the outcome:

  • Reaction Monitoring: Regular analysis by LC-MS will show the disappearance of the starting material peak and the appearance of a new peak corresponding to the mass of the desired deprotected product.

  • Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The NMR spectrum should show the absence of signals corresponding to the Boc (singlet ~1.4 ppm) and Trityl (aromatic multiplets ~7.2-7.5 ppm) groups.

Troubleshooting and Scavenger Selection

Issue ObservedPotential CauseSolution
Incomplete Deprotection (Starting Material Remains)Insufficient reaction time or TFA concentration.Extend the reaction time to 4-6 hours. If the issue persists, a slightly higher concentration of TFA can be used, but this increases the risk to the Weinreb amide.
Presence of S-Trityl Product (by MS)Ineffective scavenging of the trityl cation (reversible reaction).Ensure TIS is fresh and added in sufficient quantity (2.5-5%). TIS is highly effective at irreversibly trapping the trityl cation.[7]
Presence of S-t-butyl adduct (Mass +56 Da)Ineffective scavenging of the tert-butyl cation.Ensure the cleavage cocktail contains sufficient scavengers like TIS and water. Increasing the TIS concentration to 5% can help mitigate this side reaction.[8]
Low Yield after PrecipitationProduct is partially soluble in diethyl ether.Ensure the ether is ice-cold and use a larger volume for precipitation. Minimize the amount of DCM used initially.
Peptide contains other sensitive residues (Trp, Met)Side reactions with other nucleophilic amino acids.For more complex substrates, a more comprehensive cleavage cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary to protect all sensitive functionalities.[13] However, for this specific substrate, Reagent T is typically sufficient and less hazardous.

References

  • Reduction of cysteine-S-protecting groups by triisopropylsilane. National Institutes of Health (NIH).[Link]

  • Recent Developments in Weinreb Synthesis and their Applications. Indian Journal of Heterocyclic Chemistry.[Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH).[Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides.[Link]

  • Converting Amides to Aldehydes and Ketones. Chemistry Steps.[Link]

  • Weinreb ketone synthesis. Wikipedia.[Link]

  • Question about working with Weinreb amide resin. Reddit.[Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.[Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications.[Link]

  • Cleavage from Weinreb Resin; Peptide Aldehydes. AAPPTec.[Link]

  • Cysteine protecting groups: applications in peptide and protein science. Royal Society of Chemistry.[Link]

  • Use of carbocation scavenger during oligonucleotide synthesis.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Cleavage of the S-Trityl Group from Cysteine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of S-Trityl in Cysteine Chemistry The unique reactivity of the cysteine thiol (-SH) side chain is central to the structure and functi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of S-Trityl in Cysteine Chemistry

The unique reactivity of the cysteine thiol (-SH) side chain is central to the structure and function of many peptides and proteins. It enables the formation of critical disulfide bonds that define protein architecture and can serve as a key site for bioconjugation.[1] However, this reactivity also presents a significant challenge during chemical synthesis. Unprotected thiols are prone to undesired side reactions, including oxidation and alkylation.

To overcome this, the thiol is temporarily masked with a protecting group. The triphenylmethyl (trityl, Trt) group is a widely used and versatile choice, especially in Fmoc-based solid-phase peptide synthesis (SPPS).[2] Its popularity stems from its steric bulk, which effectively shields the thiol, and its lability under specific acidic conditions, allowing for its removal at the appropriate synthetic stage.[3]

This guide provides an in-depth analysis of the mechanisms and protocols for the cleavage of the S-trityl group, offering field-proven insights to ensure high-yield, clean deprotection for downstream applications in research and drug development.

The Deprotection Mechanism: A Tale of a Stable Cation

The successful cleavage of the S-trityl group hinges on a fundamental chemical principle: the exceptional stability of the tertiary carbocation it forms upon acidolysis. The reaction is initiated by a Brønsted or Lewis acid, which protonates the sulfur atom of the Cys(Trt) residue. This protonation weakens the C-S bond, leading to its cleavage and the release of a free thiol and a highly stable trityl cation.[4]

This stability is due to the extensive resonance delocalization of the positive charge across the three phenyl rings. However, this stability also introduces a critical challenge: the cleavage is a reversible process.[5] The highly electrophilic trityl cation can readily react with the nucleophilic free thiol, leading to the re-formation of the S-trityl bond and resulting in incomplete deprotection.[5]

To drive the reaction to completion, a scavenger is essential. Scavengers are reagents that rapidly and irreversibly trap the trityl cation, preventing it from reattaching to the cysteine thiol.[5][6]

S-Trityl_Cleavage_Mechanism Figure 1: Mechanism of Acid-Catalyzed S-Trityl Cleavage cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage (Reversible) cluster_2 Step 3: Scavenging (Irreversible) Cys_Trt Cys-S-Trt Protonated_Cys Cys-S(H+)-Trt Cys_Trt->Protonated_Cys + H+ (from TFA) H_plus H+ Free_Thiol Cys-SH Protonated_Cys->Free_Thiol Trityl_Cation Trt+ (C(Ph)3+) Protonated_Cys->Trityl_Cation Free_Thiol->Protonated_Cys Re-attachment Trapped_Trityl Trt-H + Scavenger+ Trityl_Cation->Trapped_Trityl + Scavenger Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of acid-catalyzed S-Trityl cleavage.

Core Methodologies for S-Trityl Deprotection

The choice of deprotection method depends on the desired outcome (free thiol vs. disulfide bond) and the presence of other acid-labile protecting groups in the molecule.

Acid-Mediated Cleavage to Yield a Free Thiol

This is the most common method, typically performed concurrently with the final cleavage of a peptide from its solid-phase synthesis resin.[7] The key is the "cleavage cocktail," a mixture of a strong acid, scavengers, and water.

  • Acid: Trifluoroacetic acid (TFA) is the standard, used in high concentrations (typically >90%).[1][7]

  • Scavengers: These are critical for preventing re-tritylation and minimizing side reactions.[5]

    • Trialkylsilanes: Triisopropylsilane (TIS or TIPS) and triethylsilane (TES) are highly effective. They act as hydride donors, irreversibly reducing the trityl cation to the inert hydrocarbon triphenylmethane.[5][6] TIS is often preferred due to its steric hindrance, which can prevent other side reactions.[6]

    • Thiol Scavengers: 1,2-Ethanedithiol (EDT) can also be used. It not only traps the trityl cation but also helps maintain a reducing environment, preventing premature oxidation of the free thiol to form disulfides.[5]

    • Water: Acts as a scavenger and helps dissolve the peptide.

Oxidative Cleavage to Form a Disulfide Bond

In some synthetic strategies, the goal is to directly form a disulfide bond upon deprotection. This can be achieved using an oxidizing agent in a non-acidic solvent.

  • Iodine (I₂): A solution of iodine in a solvent like dichloromethane (DCM) or methanol can simultaneously cleave the S-trityl groups and oxidize the resulting thiols to form a disulfide bridge.[1][7][8] This method is often used for intramolecular cyclization or dimerization.

Experimental Protocols

Safety Precaution: Always handle strong acids like TFA and reagents like iodine in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Protocol 1: Standard TFA/TIS Cleavage for Peptides on Solid Support

This protocol is designed for the final deprotection and cleavage of a Cys(Trt)-containing peptide synthesized on an acid-labile resin (e.g., Wang or Rink Amide).

Workflow Diagram:

TFA_Cleavage_Workflow start Start: Dry Peptide-Resin prepare_cocktail Prepare Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) start->prepare_cocktail cleavage Add Cocktail to Resin Incubate 2-4 hours at RT prepare_cocktail->cleavage filter Filter to Separate Resin from Filtrate cleavage->filter precipitate Precipitate Crude Peptide (Cold Diethyl Ether) filter->precipitate wash Wash & Centrifuge (3x with Cold Ether) precipitate->wash dry Dry Crude Peptide wash->dry purify Purify by HPLC dry->purify end End: Purified Peptide purify->end

Caption: General workflow for TFA-mediated S-Trityl deprotection.

Materials:

  • Cys(Trt)-containing peptide on resin (e.g., 0.1 mmol scale)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Reaction vessel (e.g., a fritted syringe or glass reaction vessel)

  • Centrifuge tubes

Procedure:

  • Preparation: Place the dry peptide-resin (approx. 100-200 mg for a 0.1 mmol synthesis) in a suitable reaction vessel.

  • Cocktail Formulation: In a separate vial, carefully prepare the cleavage cocktail. For a standard deprotection, use Reagent B :

    • TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For a 10 mL total volume, this corresponds to 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL H₂O.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptide-resin (approx. 5-10 mL per 0.1 mmol of peptide). Ensure the resin is fully submerged.

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.[5] For sterically hindered sequences or complex peptides, the time may be extended up to 6 hours.[5] Progress can be monitored by taking a small aliquot, precipitating, and analyzing by LC-MS.

  • Peptide Isolation: Filter the cleavage mixture to separate the resin beads. Collect the filtrate, which contains the deprotected peptide.

  • Precipitation: In a centrifuge tube, add the filtrate dropwise to a large volume of ice-cold diethyl ether (approx. 10 times the volume of the filtrate). A white precipitate (the crude peptide) should form.

  • Washing: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet two more times by resuspending in cold ether, centrifuging, and decanting. This removes the scavengers and their byproducts.

  • Drying & Storage: After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Protocol 2: Iodine-Mediated Oxidative Cleavage and Cyclization

This protocol is for solution-phase deprotection and simultaneous disulfide bond formation. It is suitable for creating cyclic peptides.

Materials:

  • Purified, fully protected Cys(Trt)...Cys(Trt) linear peptide

  • Dichloromethane (DCM) or Methanol (MeOH), HPLC grade

  • Iodine (I₂)

  • Aqueous ascorbic acid or sodium thiosulfate solution (e.g., 1 M)

Procedure:

  • Dissolution: Dissolve the protected peptide in DCM or MeOH at a high dilution (e.g., 0.1-1.0 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.

  • Iodine Addition: Prepare a stock solution of iodine (e.g., 0.1 M in the same solvent). Add the iodine solution dropwise to the stirring peptide solution until a faint, persistent yellow-brown color remains, indicating a slight excess of iodine. Typically, 2-3 equivalents of iodine per two Cys(Trt) groups are sufficient.[7][8]

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by LC-MS to confirm the consumption of starting material and the formation of the cyclized product.

  • Quenching: Quench the excess iodine by adding aqueous ascorbic acid or sodium thiosulfate solution dropwise until the solution becomes colorless.[8]

  • Workup: Remove the organic solvent under reduced pressure. The resulting aqueous solution can then be directly purified by preparative HPLC to isolate the cyclic peptide.

Comparative Analysis & Troubleshooting

Method Reagents Primary Use Pros Cons
Acid-Mediated (TFA/TIS) TFA, TIS, H₂OGenerating free thiols; final SPPS cleavage.[5]Efficient, reliable, well-established. Irreversibly removes trityl cation.[5][6]Harsh acidic conditions may degrade sensitive peptides. Requires careful removal of scavenger byproducts.
Oxidative (Iodine) I₂, DCM/MeOHDirect disulfide bond formation (cyclization/dimerization).[1][7]One-pot deprotection and oxidation. Mild, non-acidic conditions.Can lead to side reactions with sensitive residues (e.g., Trp, Met). Requires high dilution to avoid oligomerization.
Troubleshooting Common Issues
  • Incomplete Deprotection:

    • Cause: Insufficient scavenging of the trityl cation, leading to re-attachment.[5]

    • Solution: Ensure an adequate concentration of scavenger (2.5-5% TIS is typical).[1][5] For difficult sequences, increase the cleavage time to 4-6 hours and monitor by LC-MS.[5]

  • Oxidation Side Products (in TFA Cleavage):

    • Cause: The free thiol is susceptible to air oxidation, forming disulfide-bonded dimers or oligomers.[5]

    • Solution: Add a reducing agent like EDT (2.5%) to the cleavage cocktail in addition to TIS.[5] Work quickly during the precipitation and washing steps.

  • Alkylation of Other Residues:

    • Cause: The trityl cation can alkylate other nucleophilic residues, such as tryptophan (Trp) or methionine (Met), if not trapped efficiently.

    • Solution: Use a robust scavenger system. For peptides containing sensitive residues, consider using "Reagent K" (TFA/phenol/H₂O/thioanisole/EDT), which provides a broader range of scavengers.[5]

References

  • Postma, G. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9659-9717. DOI:10.1039/D1CS00271F. [Link]

  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

  • Gomes, A. R., et al. (2018). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. PubMed. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. [Link]

  • Li, Q., et al. (2025). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap. Nucleosides Nucleotides Nucleic Acids, 44(8), 617-625. [Link]

  • Camarero, J. A., et al. (2011). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH. [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. [Link]

  • Li, Q., et al. (2024). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses – filling the gap. Taylor & Francis Online. [Link]

  • Zervas, L., & Photaki, I. (1962). On Cysteine and Cystine Peptides. Part V. S-Trityl- and S-Diphenyl. Journal of the Chemical Society, 4689-4698. [Link]

  • ResearchGate. (2020). I have to prepare a mono deprotection over the bis S-trityl group, How can I do it more selective way?[Link]

  • ResearchGate. (n.d.). (a) Cys thiol protection with the trityl (Trt) protecting group...[Link]

  • Löhr, B., et al. (2001). Modified Trityl Ester Protecting Groups in Peptide Synthesis. Synthesis, 2001(01), 63-70. [Link]

  • Pearson, D. A., et al. (1989). Use of carbocation scavenger during oligonucleotide synthesis.
  • Zervas, L., & Photaki, I. (1962). On cysteine and cystine peptides. Part V. S-trityl- and S-diphenylmethyl-cysteine and -cysteine peptides. Journal of the Chemical Society C: Organic. [Link]

  • Science of Synthesis. (n.d.). 2.6.6.2 Peptide Synthesis with S-Protected Cysteine Derivatives. [Link]

  • Zervas, L., & Photaki, I. (1962). On cysteine and cystine peptides. V. S-trityl and S-diphenylmethyl-cysteine and. Journal of the Chemical Society, 4689. [Link]

  • Mendoza, O., et al. (2014). Orthogonal protection of peptides and peptoids for cyclization by the thiol-ene reaction and conjugation. Organic & Biomolecular Chemistry, 12(35), 6873-6882. [Link]

  • Chapman University Digital Commons. (2018). Synthesis and Evaluation of Conformationally Constrained Peptide Analogues as the Src SH3 Domain Binding Ligands. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Galande, A. K., & Alewood, P. F. (2006). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International Journal of Peptide Research and Therapeutics, 12(3), 259-266. [Link]

  • Chemik Co. (n.d.). The Chemistry of Protection: S-Trityl-L-cysteine in Organic Synthesis. [Link]

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Method

The Strategic Application of N-Boc-S-tritylcystein-N-methoxy-N-methylamide in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist Introduction: A Trifunctional Synthon for Complex Synthesis In the intricate field of medicinal chemistry, the design and synthesis of complex, biologically active molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Trifunctional Synthon for Complex Synthesis

In the intricate field of medicinal chemistry, the design and synthesis of complex, biologically active molecules demand a toolkit of versatile and reliable building blocks. Among these, N-Boc-S-tritylcystein-N-methoxy-N-methylamide stands out as a preeminent trifunctional synthon. This guide provides an in-depth exploration of its strategic importance, detailing its molecular architecture, core applications, and proven protocols for its use in the synthesis of advanced pharmaceutical intermediates.

At its core, this reagent is a meticulously designed derivative of the amino acid cysteine. Each functional group—the N-Boc, the S-trityl, and the N-methoxy-N-methylamide (Weinreb amide)—is strategically chosen to offer chemists precise control over synthetic transformations. This guide will elucidate the causality behind its design and provide researchers, scientists, and drug development professionals with actionable protocols and insights to leverage its full potential.

Section 1: Deconstructing the Molecular Architecture

The power of N-Boc-S-tritylcystein-N-methoxy-N-methylamide lies in the synergistic and orthogonal nature of its three key functional groups. Understanding the specific role of each is fundamental to its effective application.

  • N-tert-butoxycarbonyl (Boc) Group: This carbamate serves as a robust protecting group for the α-amine.[1] Its stability under a wide range of non-acidic conditions makes it ideal for multi-step syntheses.[2] Crucially, it can be selectively removed with moderate to strong acids, such as trifluoroacetic acid (TFA), without disturbing the other protecting groups.[3]

  • S-trityl (Trt) Group: The bulky triphenylmethyl (trityl) group provides exceptional protection for the highly nucleophilic and easily oxidized thiol side chain of cysteine.[4] Like the Boc group, it is acid-labile but can often be removed under slightly different acidic conditions, offering a degree of orthogonality.[5] Its steric hindrance also prevents unwanted side reactions at the sulfur atom.

  • N-methoxy-N-methylamide (Weinreb Amide): Discovered in 1981, the Weinreb amide is a cornerstone of modern organic synthesis for the preparation of ketones and aldehydes.[6] Its principal advantage is its reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable, five-membered chelated intermediate.[7][8] This intermediate prevents the common problem of over-addition, which plagues reactions with other acyl compounds like esters or acid chlorides, thus cleanly stopping the reaction at the ketone stage.[6]

The combination of these three groups in a single molecule creates a powerful building block with an "orthogonal protection strategy."[9] This allows for the sequential and selective unmasking and reaction of each functional site, a critical requirement for the synthesis of complex peptides and chiral molecules.[1]

Caption: Key functional groups of the trifunctional synthon.

Section 2: Core Application - Controlled Synthesis of Cysteine-Derived Ketones and Aldehydes

The primary utility of the Weinreb amide moiety is the controlled and high-yield synthesis of ketones and aldehydes, which are versatile intermediates for further synthetic elaborations.

Mechanism of Action: The Stable Tetrahedral Intermediate

When a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) adds to a typical ester, the resulting tetrahedral intermediate readily collapses, eliminating an alkoxide and forming a ketone. This newly formed ketone is often more reactive than the starting ester, leading to a second nucleophilic addition and the formation of a tertiary alcohol as an undesired byproduct.[10]

The Weinreb amide circumvents this.[6] The N-methoxy-N-methylamide group forms a stable five-membered chelate with the metal ion (Mg or Li) of the organometallic reagent. This chelated tetrahedral intermediate is stable at low temperatures and does not collapse until acidic workup. This critical stability difference is the key to isolating the desired ketone in high yield.[7]

Weinreb_Mechanism Start N-Boc-S-Trityl-Cysteinyl Weinreb Amide Reagent 1. Organometallic Reagent (e.g., R-MgBr, THF, -78°C) 2. H3O+ Workup Start->Reagent Addition Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Forms Reducer 1. Reducing Agent (e.g., DIBAL-H, -78°C) 2. H3O+ Workup Start->Reducer Reduction Aldehyde Cysteine-derived Aldehyde Start->Aldehyde Forms Ketone Cysteine-derived Ketone Intermediate->Ketone Upon Acid Workup

Caption: General workflow for Weinreb amide transformations.

Application Protocol 1: Synthesis of a Cysteine-Derived Ketone via Grignard Reaction

This protocol details a general procedure for the synthesis of a ketone from N-Boc-S-tritylcystein-N-methoxy-N-methylamide using a Grignard reagent.

Objective: To synthesize N-Boc-S-trityl-1-amino-4-phenyl-2-butanethione from the corresponding Weinreb amide and phenylmagnesium bromide.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
N-Boc-S-tritylcystein-N-methoxy-N-methylamide522.711.01.0
Phenylmagnesium bromide (3.0 M in Et₂O)181.311.21.2
Anhydrous Tetrahydrofuran (THF)-10 mL-
Saturated aqueous NH₄Cl solution-10 mL-
Saturated aqueous NaHCO₃ solution-10 mL-
Anhydrous MgSO₄ or Na₂SO₄---
Ethyl acetate, Hexanes (for chromatography)---

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-S-tritylcystein-N-methoxy-N-methylamide (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

    • Causality Note: Anhydrous conditions are critical to prevent the quenching of the highly basic Grignard reagent by water.[11]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality Note: Low temperature is essential to maintain the stability of the tetrahedral intermediate and prevent side reactions.

  • Grignard Addition: Slowly add the phenylmagnesium bromide solution (1.2 mmol, 1.2 eq) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Causality Note: A slight excess of the Grignard reagent ensures complete consumption of the starting material. Slow addition prevents localized heating. The S-trityl group is generally stable to Grignard reagents in THF, especially at low temperatures.[12]

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the disappearance of the starting material.

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at -78 °C. Allow the mixture to warm to room temperature.

    • Causality Note: Saturated NH₄Cl is a mild acid source that protonates the intermediate and neutralizes any excess Grignard reagent without causing significant degradation of the acid-sensitive protecting groups.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure ketone.

Section 3: Applications in Medicinal Chemistry Case Studies

The utility of this building block is best illustrated through its application in the synthesis of complex therapeutic agents, particularly in the realm of protease inhibitors.

Case Study: Synthesis of Cysteine Protease Inhibitors

Cysteine proteases are critical enzymes in the life cycles of various pathogens, making them attractive drug targets.[13] The synthesis of potent inhibitors often requires the incorporation of a cysteine-mimicking warhead. N-Boc-S-tritylcystein-N-methoxy-N-methylamide serves as an ideal starting point for creating such structures.

In the synthesis of macrocyclic trypanosomal cysteine protease inhibitors, a derivative of the target molecule, a Weinreb amide of a protected amino acid, was used as a key fragment.[14] This fragment, analogous in reactivity to our topic compound, allows for the controlled addition of other synthetic fragments, showcasing the strategic value of the Weinreb amide in building complex molecular scaffolds. For example, a protected allylglycine was converted to its Weinreb amide to facilitate the construction of a diene precursor for ring-closing metathesis.[14] This strategy highlights how the Weinreb amide enables the precise formation of C-C bonds necessary for assembling the core of a drug candidate.

Similarly, in the development of rhomboid protease inhibitors, a Weinreb amide derived from Fmoc-L-alanine was used to generate an alanine aldehyde.[15] This aldehyde was then converted into a more complex α-keto-acid building block for solid-phase peptide synthesis, demonstrating the role of Weinreb amides in creating non-standard amino acid derivatives for peptide-based drug discovery.[15]

Section 4: Advanced Considerations and Troubleshooting

  • Stability of Protecting Groups: While the Boc and Trityl groups are generally robust, prolonged exposure to strong organometallic reagents or harsh acidic/basic conditions during workup can lead to partial deprotection. It is crucial to maintain low temperatures and use mild quenching and workup procedures.

  • Reagent Quality: The success of the reaction is highly dependent on the quality and accurate titration of the organometallic reagent. Old or poorly stored Grignard reagents can lead to low yields or the formation of reduction byproducts.

  • Alternative Elaboration: Beyond ketones, the Weinreb amide can be reduced to the corresponding aldehyde using hydride reagents like Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄) at low temperatures.[6] This provides another pathway to valuable synthetic intermediates.

  • Peptide Synthesis: While the primary use is in forming ketones/aldehydes, peptide Weinreb amides can also act as precursors for thioesters used in native chemical ligation, a powerful technique for protein synthesis.[16][17]

Conclusion

N-Boc-S-tritylcystein-N-methoxy-N-methylamide is more than just a protected amino acid; it is a strategic tool for medicinal chemists. Its unique trifunctional architecture, anchored by the reliable and selective reactivity of the Weinreb amide, provides a robust platform for the synthesis of complex chiral molecules. By enabling the controlled formation of ketone and aldehyde intermediates from a protected cysteine scaffold, it opens avenues for the development of novel peptides, protease inhibitors, and other therapeutics where the cysteine motif is critical for biological activity. The protocols and insights provided in this guide serve as a foundation for researchers to confidently incorporate this versatile building block into their synthetic strategies.

References

  • Vertex AI Search, based on internal Google d
  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Rao, C., & Liu, C. (2017). Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation. Organic & Biomolecular Chemistry, 15, 2491-2496. [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase.... [Link]

  • National Institutes of Health. (n.d.). Synthesis of macrocyclic trypanosomal cysteine protease inhibitors. [Link]

  • ResearchGate. (n.d.). Substituent effects on the reaction of trityl chlorides with Grignard reagents. [Link]

  • RSC Publishing. (2017). Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation. [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. [Link]

  • ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. [Link]

  • University of Kansas, Medicinal Chemistry. (n.d.). Design and Synthesis of Proteinase Inhibitors. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • ACS Publications. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. [Link]

  • ResearchGate. (n.d.). Methoxy- N -methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds | Request PDF. [Link]

  • SciSpace. (2022). Design and synthesis of cysteine-rich peptides. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • National Institutes of Health. (2021). Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors. [Link]

  • Taylor & Francis Online. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • PubMed. (n.d.). Use of triphenylmethyl (trityl) amino protecting group in the synthesis of ketomethylene analogues of peptides. [Link]

  • Synfacts. (2015). Weinreb Amides. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N -. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • University of Bath. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Semantic Scholar. (n.d.). Peptide Synthesis and Applications. [Link]

  • ResearchGate. (n.d.). Crystal and Molecular Structure of 3-(N-Methoxy-N-methylcarbamoyl)-2,2,5,5-tetramethyl-1-oxy-pyrroline. [Link]

  • The Royal Society of Chemistry. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs.. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Side Reactions in the Coupling of N-Boc-S-tritylcystein-N-methoxy-N-methylamide

Prepared by the Office of the Senior Application Scientist Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document addresses the specific challenges e...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document addresses the specific challenges encountered during the coupling of N-Boc-S-tritylcystein-N-methoxy-N-methylamide, a crucial building block for synthesizing peptide ketones. Due to the unique chemical nature of the cysteine residue, several side reactions can occur, compromising yield, purity, and stereochemical integrity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section is designed to help you identify and resolve specific problems observed during your experiments.

Q1: My reaction appears complete by TLC/LCMS, but after workup and purification, the yield of the desired peptide is significantly lower than expected. What happened?

Potential Causes & Diagnosis:

Your issue likely stems from the formation of side products that are difficult to separate from the target molecule, leading to product loss during purification. The two most probable culprits are racemization and β-elimination.

  • Racemization (Epimerization): Cysteine is notoriously prone to losing its stereochemical integrity during activation and coupling.[1][2] The resulting D-epimer is often chromatographically similar to the desired L-epimer, making separation challenging and causing apparent yield loss.

    • Diagnosis: Analyze your crude product using chiral HPLC or by derivatizing a hydrolyzed sample with a chiral agent to resolve the L- and D-cysteine enantiomers.

  • β-Elimination: Base-catalyzed elimination of the protected thiol group can occur, forming a dehydroalanine intermediate.[1][3][4] This intermediate can then react with nucleophiles present in the reaction mixture.

    • Diagnosis: Look for masses corresponding to the dehydroalanine product ([M - S-Trityl]) or subsequent adducts in your LC-MS data.

Recommended Solutions:

  • Re-evaluate Your Base: The choice and amount of tertiary amine base are critical. Switch from commonly used bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) to a more sterically hindered, weaker base such as 2,4,6-collidine.[2][5]

  • Optimize Coupling Conditions: Avoid pre-activating the amino acid. Mix the N-Boc-S-tritylcystein-N-methoxy-N-methylamide, coupling reagent, and additive (like Oxyma Pure) before adding the base and the amine component.[2]

  • Choose an Advanced Coupling Reagent: Modern uronium/aminium salt coupling reagents that generate highly reactive esters with low racemization potential, such as COMU or HATU, are recommended.[6]

Q2: My LC-MS analysis shows an unexpected peak with a mass of [M+51]. What is this side product and how do I prevent it?

Answer and Mechanism:

This mass shift is the signature of a 3-(1-piperidinyl)alanine adduct.[1] This side product forms through a two-step mechanism, which is particularly problematic in solid-phase peptide synthesis (SPPS) where piperidine is used for Fmoc deprotection.

  • β-Elimination: A base (either the coupling base or residual piperidine) abstracts the acidic α-proton of the cysteine residue, leading to the elimination of the S-trityl group and the formation of a highly reactive dehydroalanine intermediate.

  • Michael Addition: Piperidine, acting as a nucleophile, attacks the dehydroalanine intermediate in a Michael addition reaction to form the stable piperidinyl-alanine adduct.[1][7]

Prevention Strategy:

  • For SPPS: If your N-Boc-S-tritylcystein-N-methoxy-N-methylamide is being coupled to a resin-bound amine that has been deprotected with piperidine, ensure exhaustive washing steps (typically with DMF) to remove all traces of piperidine before initiating the coupling step.

  • General Prevention: Utilize a sterically hindered base like 2,4,6-collidine for the coupling reaction itself, as it is less likely to promote the initial β-elimination step.[5] The bulky S-trityl group is already advantageous in minimizing this side reaction compared to smaller protecting groups like acetamidomethyl (Acm).[1][3]

Caption: Key side reaction pathways during cysteine coupling.

Frequently Asked Questions (FAQs)
Q1: Why is N-Boc-S-tritylcysteine so susceptible to racemization?

The primary reason is the acidity of the α-proton on the cysteine backbone. This acidity is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. During the activation step of the coupling reaction (e.g., formation of an HOBt or O-acylisourea ester), the carbonyl group becomes even more electron-deficient, further increasing the α-proton's acidity. A tertiary amine base in the reaction mixture can then abstract this proton, forming a planar enolate intermediate, which can be re-protonated from either face, leading to a mixture of L- and D-isomers.[1][2]

Q2: What is the optimal combination of coupling reagent and base to minimize side products?

Based on extensive studies, a combination of a modern coupling reagent with a sterically hindered, non-nucleophilic base is superior.

ComponentRecommendationRationale
Coupling Reagent COMU (or HATU for very difficult couplings)Forms highly reactive activated esters rapidly, minimizing contact time during which side reactions can occur. Based on the Oxyma Pure leaving group, which has been shown to suppress racemization effectively.[6]
Additive Oxyma Pure (or HOAt)Included in COMU/HATU. Acts as a nucleophilic catalyst and racemization suppressant.[1][6]
Base 2,4,6-Collidine Its steric bulk significantly reduces the rate of α-proton abstraction from the cysteine backbone, directly inhibiting both racemization and β-elimination.[5]
Q3: Are there any specific considerations for the S-trityl protecting group during the reaction and workup?

Yes, the S-trityl group is bulky and highly acid-labile.[7][8]

  • Reaction: Ensure the reaction medium remains strictly non-acidic to prevent premature cleavage of the trityl group. The release of the stable trityl cation can lead to unwanted alkylation of other nucleophilic sites.

  • Workup: During aqueous workup, avoid strong acidic washes. If an acid wash is necessary to remove excess base, use a mild, brief wash with a reagent like cold, dilute citric acid and immediately proceed to the next step.

Q4: What are the best practices for the final cleavage and deprotection of a peptide containing Cys(Trt)?

The final step of removing the Boc group, trityl group, and cleaving from a resin (if applicable) requires a carefully formulated cleavage cocktail to prevent side reactions.

  • Scavengers are Essential: The trityl cation released during acidolysis is a potent electrophile. To prevent it from re-attaching to the now-free cysteine thiol or alkylating other sensitive residues like tryptophan, a cation scavenger is mandatory.[9]

    • Triisopropylsilane (TIS): This is the most effective scavenger for trityl cations, as it irreversibly reduces the cation to triphenylmethane.[9]

  • Preventing Oxidation: To keep the cysteine thiol in its reduced state and prevent disulfide formation, a thiol scavenger is also recommended.

    • Ethanedithiol (EDT): Typically used for this purpose.[1][9]

  • Recommended Cleavage Cocktail: A standard and effective cocktail is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) .

Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling Protocol

This protocol is optimized for coupling N-Boc-S-tritylcystein-N-methoxy-N-methylamide to a primary or secondary amine (R-NH₂).

  • Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-S-tritylcystein-N-methoxy-N-methylamide (1.0 eq) and COMU (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add the amine component (1.0-1.2 eq) to the solution.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add 2,4,6-collidine (2.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC to confirm the consumption of the limiting reagent.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction cluster_analysis 3. Monitoring & Workup prep1 Dissolve Cys derivative and COMU in anhydrous DMF react1 Add Amine Component prep1->react1 react2 Cool to 0 °C react1->react2 react3 Add 2,4,6-Collidine react2->react3 react4 Stir at RT for 2-4h react3->react4 mon Monitor by LC-MS react4->mon workup Aqueous Workup mon->workup purify Purification workup->purify end end purify->end Pure Product

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Deprotection of N-Boc-S-tritylcystein-N-methoxy-N-methylamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of N-Boc-S-tritylcystein-N-methoxy-N-methylami...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of N-Boc-S-tritylcystein-N-methoxy-N-methylamide. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate this critical synthetic step.

I. Troubleshooting Guide: Addressing Incomplete Deprotection

Incomplete deprotection can be a significant roadblock in a synthetic workflow. This section addresses common issues in a question-and-answer format, providing both the "why" and the "how" to resolve them.

Question 1: My N-Boc deprotection is sluggish or incomplete, but the S-trityl group remains intact. What's happening and how can I fix it?

Answer:

This common issue often points to insufficient acid strength or stoichiometry for the N-Boc removal.[1] The tert-butyloxycarbonyl (Boc) group's lability is highly dependent on the acidic conditions.

Potential Causes & Solutions:

  • Insufficient Acid Concentration: Standard conditions might not be robust enough for your specific substrate. The rate of Boc cleavage can be significantly impacted by small changes in acid concentration.[2]

    • Solution: Gradually increase the concentration of trifluoroacetic acid (TFA). If you are using 20% TFA in dichloromethane (DCM), consider increasing it to 50%.[3] Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid unwanted side reactions.

  • Steric Hindrance: The bulky nature of the S-trityl group and the Weinreb amide can sterically hinder the approach of the acid to the N-Boc group, slowing down the deprotection.[2]

    • Solution: Extend the reaction time. If you typically run the reaction for 1-2 hours, try extending it to 4 hours, with careful monitoring. Gentle heating (e.g., to 40-50 °C) can also be effective but should be used cautiously to prevent side reactions.[1]

  • Inadequate Solvent: For solid-phase synthesis, poor swelling of the resin in the deprotection solvent can prevent the acid from reaching all the reaction sites.[2]

    • Solution: Ensure you are using a solvent that adequately swells your resin. A mixture of TFA and DCM is often effective.

Here is a summary of recommended starting conditions and troubleshooting steps:

ParameterStandard ConditionTroubleshooting Step
TFA Concentration 20-25% in DCMIncrease to 50% in DCM
Reaction Time 1-2 hours at RTExtend to 4 hours at RT
Temperature Room TemperatureGentle heating (40-50 °C)
Question 2: I'm trying to remove the S-trityl group while keeping the N-Boc group, but the deprotection is incomplete. What are the key factors to consider?

Answer:

Selective S-trityl deprotection in the presence of an N-Boc group requires carefully controlled acidic conditions. The trityl group is significantly more acid-labile than the Boc group. However, incomplete removal often stems from the reversibility of the deprotection reaction and the reactivity of the liberated trityl cation.[4]

Potential Causes & Solutions:

  • Re-attachment of the Trityl Cation: The trityl cation (Trt+) generated during acid-catalyzed cleavage is a stable yet reactive electrophile.[5] It can re-attach to the newly freed thiol, leading to an equilibrium that favors the protected state.

    • Solution: The most effective way to prevent re-attachment is by using scavengers.[6] Scavengers are nucleophilic compounds that rapidly and irreversibly trap the trityl cation.[7]

  • Insufficient Acid Strength: While needing to be mild enough to spare the Boc group, the acid must be strong enough to initiate trityl cleavage.

    • Solution: A common approach is to use a low concentration of TFA (e.g., 1-5%) in DCM.[8] The key is the inclusion of an effective scavenger.

The Critical Role of Scavengers in S-Trityl Deprotection:

Scavengers are essential for driving the deprotection to completion. Trialkylsilanes are particularly effective.

  • Triisopropylsilane (TIS): TIS is a highly effective scavenger that reduces the trityl cation to the inert triphenylmethane.[9] A typical cleavage cocktail is a solution of TFA/TIS/DCM.

  • Thioanisole: Can also be used, but TIS is often preferred due to its efficiency.[10]

The workflow for troubleshooting incomplete S-trityl deprotection is illustrated below:

G cluster_0 Troubleshooting Incomplete S-Trityl Deprotection A Incomplete S-Trityl Deprotection Observed B Add Scavenger (e.g., TIS) to Reaction A->B C Monitor Reaction by TLC/LC-MS B->C D Is Deprotection Complete? C->D E Reaction Complete. Proceed to Workup. D->E Yes F Slightly Increase Acid Concentration (e.g., from 1% to 2% TFA) D->F No F->C

Caption: A workflow for addressing incomplete S-trityl deprotection.

Question 3: I am attempting a global deprotection (both N-Boc and S-trityl), but the reaction is messy with multiple side products. How can I improve the purity of my product?

Answer:

Global deprotection using strong acid can generate highly reactive electrophilic species, namely the tert-butyl and trityl cations.[3][5] These can lead to a variety of side reactions if not properly managed.

Common Side Reactions and Solutions:

  • Alkylation of Nucleophilic Residues: The generated carbocations can alkylate electron-rich functional groups.

    • Solution: A robust scavenger cocktail is crucial. A widely used and effective mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[11] Water can act as a scavenger for the tert-butyl cation, while TIS effectively quenches the trityl cation.[8][12]

  • Stability of the Weinreb Amide: The N-methoxy-N-methylamide (Weinreb amide) is generally stable to acidic conditions used for Boc and Trityl deprotection.[13][14] However, prolonged exposure to very harsh conditions could potentially lead to degradation.

    • Solution: Minimize reaction time by closely monitoring the deprotection. Once the reaction is complete, promptly proceed with the workup to neutralize the acid.

A standard protocol for global deprotection is as follows:

Experimental Protocol: Global Deprotection with a Scavenger Cocktail

  • Dissolve the N-Boc-S-tritylcystein-N-methoxy-N-methylamide in a minimal amount of DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O.

  • Slowly add the cleavage cocktail to the substrate solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • Proceed with purification (e.g., chromatography or crystallization).

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in the deprotection mechanism of N-Boc versus S-Trityl?

A1: Both deprotections are acid-catalyzed, but they proceed through the formation of different carbocation intermediates.[15][16]

  • N-Boc Deprotection: Protonation of the carbamate oxygen leads to the elimination of isobutylene (a gas) and the formation of a carbamic acid, which rapidly decarboxylates to release the free amine and carbon dioxide.[16] The key intermediate is the tertiary tert-butyl cation.

  • S-Trityl Deprotection: Protonation of the sulfur is less likely. Instead, the acidic conditions facilitate the cleavage of the carbon-sulfur bond to generate a highly stabilized trityl cation.[15] This cation is stabilized by the extensive resonance delocalization across the three phenyl rings.[5]

Q2: Can I use basic conditions to deprotect the N-Boc group?

A2: The N-Boc group is generally stable to basic conditions.[16] This orthogonality is a key feature in peptide synthesis, allowing for the use of base-labile protecting groups like Fmoc for the alpha-amino group while keeping the Boc-protected side chains intact.[17]

Q3: Are there non-acidic methods for N-Boc deprotection?

A3: Yes, while less common, several non-acidic methods exist. These can be useful if your molecule contains other acid-sensitive functional groups.[1]

  • Thermal Deprotection: Heating the N-Boc protected compound can lead to cleavage, often in solvents like toluene or even water.[18]

  • Catalytic Iodine: Mild, neutral conditions using catalytic iodine can also effect N-Boc removal.[1]

  • Mechanochemical Methods: Ball milling with p-toluenesulfonic acid offers a solvent-free approach.[19]

Q4: Why is the Weinreb amide functionality useful in this molecule?

A4: The Weinreb amide (N-methoxy-N-methylamide) is a versatile functional group in organic synthesis. Its primary advantage is its controlled reactivity with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form a tertiary alcohol.[14][20] This is due to the formation of a stable, chelated tetrahedral intermediate.[20] It can also be selectively reduced to an aldehyde.[13]

Q5: What is meant by an "orthogonal" protection strategy?

A5: An orthogonal protection strategy involves the use of multiple protecting groups in a molecule that can be removed under distinct reaction conditions without affecting the other protecting groups.[21][22] For example, the N-Boc group (acid-labile) and the Fmoc group (base-labile) are orthogonal to each other.[17] This allows for the selective deprotection of one site while others remain protected, which is fundamental in complex multi-step syntheses like solid-phase peptide synthesis.[22]

III. References

  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

  • Kaur, H., et al. (2016). Reduction of cysteine-S-protecting groups by triisopropylsilane. Protein and Peptide Letters, 23(10), 894-900.

  • Kumar, P., et al. (2021). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap. Journal of Organic Chemistry, 86(15), 10185-10193.

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Cys thiol protection with the trityl (Trt) protecting group... [Image]. Retrieved from [Link]

  • Hiskey, R. G., et al. (1967). On cysteine and cystine peptides. V. S-trityl and S-diphenylmethyl-cysteine and -cystine peptides. Journal of Organic Chemistry, 32(11), 3572-3579.

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US5714597A - Use of carbocation scavenger during oligonucleotide synthesis. Retrieved from

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • ResearchGate. (2019, December 12). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Retrieved from [Link]

  • ResearchGate. (2018, January 4). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? [Forum post]. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Thieme. (n.d.). 2.6.6.2 Peptide Synthesis with S-Protected Cysteine Derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

  • FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, January 8). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Solvent-Free Mechanochemical Deprotection of N -Boc Group. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed N-Boc deprotection mechanism. [Image]. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-Boc-S-tritylcystein-N-methoxy-N-methylamide

Welcome to the technical support center for the synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this Weinreb amide, a valuable intermediate for the preparation of peptidyl ketones and aldehydes, can present unique challenges due to the steric bulk of the S-trityl protecting group and the inherent reactivity of the cysteine derivative. This resource provides field-proven insights to help you navigate these challenges and optimize your reaction conditions for a successful synthesis.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Symptom: After the reaction and work-up, you observe a low yield of the desired Weinreb amide, or none at all, as determined by TLC, LC-MS, or NMR analysis.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The steric hindrance from the bulky S-trityl group can impede the activation of the carboxylic acid, which is a prerequisite for amide bond formation.

    • Solution: Employ a more potent coupling reagent. While standard reagents like EDC/HOBt can be effective, uronium- or phosphonium-based reagents such as HATU, HBTU, or PyBOP are often more successful with sterically hindered substrates.[1] These reagents rapidly form the activated ester, driving the reaction forward. Always use fresh, high-quality coupling reagents.

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or LC-MS). If the reaction stalls, consider extending the reaction time. A slight increase in temperature (e.g., from 0 °C to room temperature) can sometimes be beneficial, but should be done cautiously to avoid side reactions.

  • Poor Solubility of Reactants: N-Boc-S-trityl-L-cysteine can have limited solubility in some common solvents, leading to a heterogeneous reaction mixture and poor reactivity.

    • Solution: Ensure all reactants are fully dissolved. A solvent system of dichloromethane (DCM) or a mixture of DCM and dimethylformamide (DMF) often provides good solubility. If solubility remains an issue, gentle warming or sonication may help to dissolve the starting material before adding the coupling reagents.

  • Decomposition of Starting Material or Product: The starting material or the newly formed Weinreb amide could be degrading under the reaction or work-up conditions.

    • Solution: Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. During the aqueous work-up, use cooled solutions and minimize the time the product is in contact with acidic or basic aqueous layers.

Problem 2: Presence of Significant Impurities or Side Products

Symptom: Your crude product analysis shows multiple spots on TLC or several peaks in the LC-MS, indicating the formation of undesired byproducts.

Potential Causes & Solutions:

  • Racemization of the Cysteine Stereocenter: Cysteine derivatives are particularly susceptible to racemization at the α-carbon, especially in the presence of strong bases or during prolonged activation times.[1][2][3][4]

    • Solution:

      • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[3] Avoid stronger bases like triethylamine (TEA) if possible. Use the minimum amount of base necessary to neutralize the N,O-dimethylhydroxylamine hydrochloride and facilitate the coupling.

      • Coupling Reagent and Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can help to suppress racemization by forming an active ester that is less prone to epimerization.[2]

      • Pre-activation Time: Minimize the pre-activation time of the carboxylic acid with the coupling reagent before adding the N,O-dimethylhydroxylamine.

  • Formation of N-Acylurea Byproduct: When using carbodiimide coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and appears as a significant byproduct.

    • Solution: This is more common with sterically hindered substrates where the nucleophilic attack by the amine is slow. Using uronium or phosphonium reagents (HATU, HBTU, PyBOP) can circumvent this issue. If using a carbodiimide, ensure the reaction temperature is kept low (e.g., 0 °C) and that the N,O-dimethylhydroxylamine is added promptly after the activation of the carboxylic acid.

  • Partial Detritylation: The S-trityl group is sensitive to strong acids and can be partially cleaved under certain conditions, leading to the formation of the free thiol, which can then undergo other reactions.

    • Solution: Avoid strongly acidic conditions during the reaction and work-up. If an acidic wash is necessary during the work-up, use a mild acid like dilute citric acid or a saturated solution of ammonium chloride and perform the wash quickly at low temperature.

Problem 3: Difficulty in Product Purification

Symptom: The crude product is an oil or a sticky solid that is difficult to purify by standard column chromatography.

Potential Causes & Solutions:

  • Co-elution of Byproducts: Some side products may have similar polarities to the desired Weinreb amide, making separation by flash chromatography challenging.

    • Solution:

      • Optimize Chromatography Conditions: Experiment with different solvent systems for your flash chromatography. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate or a mixture of ethyl acetate and DCM) can improve separation.

      • Alternative Purification Methods: If flash chromatography is ineffective, consider preparative HPLC for more challenging separations. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

      • Crystallization: If the product is a solid, attempting to crystallize the crude material from a suitable solvent system can be an effective purification method.

  • Product Instability on Silica Gel: The slightly acidic nature of silica gel can sometimes cause the degradation of acid-sensitive compounds like those containing a trityl group.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent, typically 0.1-1%). Alternatively, use a different stationary phase like alumina for chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for the synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide?

A1: For sterically hindered substrates like N-Boc-S-trityl-L-cysteine, uronium or phosphonium-based coupling reagents are generally recommended for their high efficiency and ability to minimize certain side reactions.[1] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent first choice due to its high reactivity and lower propensity to cause racemization compared to some other reagents.[1] HBTU and PyBOP are also very effective alternatives.

Q2: What is the optimal solvent and temperature for this reaction?

A2: A common and effective solvent is anhydrous dichloromethane (DCM) . If solubility is an issue, a mixture of DCM and anhydrous dimethylformamide (DMF) can be used. The reaction is typically started at 0 °C to control the initial exothermic activation step and to minimize potential side reactions like racemization. The reaction can then be allowed to slowly warm to room temperature and stirred until completion.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) . For TLC, a developing system such as ethyl acetate/hexanes (e.g., 30:70 v/v) is often suitable. The consumption of the starting carboxylic acid and the formation of the more non-polar Weinreb amide can be visualized. LC-MS provides more definitive information by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Q4: Is it necessary to use a base in this reaction? If so, which one and how much?

A4: Yes, a base is typically required to neutralize the hydrochloride salt of N,O-dimethylhydroxylamine and to facilitate the coupling reaction. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is a good choice. Typically, about 2-3 equivalents of base are used relative to the N-Boc-S-trityl-L-cysteine. It is crucial to use a high-purity base to avoid introducing nucleophilic impurities that could lead to side reactions.

Q5: What are the key considerations for the work-up and purification of the product?

A5: After the reaction is complete, a standard aqueous work-up is usually performed. This involves washing the organic layer with a mild acidic solution (e.g., 5% citric acid), a mild basic solution (e.g., saturated sodium bicarbonate), and brine. It is important to perform these washes at low temperature and to minimize contact time to prevent any degradation of the product. The crude product is then typically purified by flash column chromatography on silica gel . A gradient of ethyl acetate in hexanes is a common eluent system.

Experimental Protocols

Optimized Protocol for the Synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • N-Boc-S-trityl-L-cysteine

  • N,O-Dimethylhydroxylamine hydrochloride

  • HATU (or other suitable coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (if needed for solubility)

  • Standard work-up and purification reagents (ethyl acetate, hexanes, citric acid, sodium bicarbonate, brine, magnesium sulfate, silica gel)

Procedure:

  • To a solution of N-Boc-S-trityl-L-cysteine (1.0 equiv) in anhydrous DCM (or a DCM/DMF mixture) at 0 °C under an inert atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv).

  • Add HATU (1.2 equiv) to the reaction mixture.

  • Slowly add DIPEA (2.5 equiv) dropwise to the stirring solution at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 5% citric acid solution, cold saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Boc-S-tritylcystein-N-methoxy-N-methylamide.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Weinreb Amide Synthesis

Coupling ReagentAdvantagesDisadvantages
HATU/HOAt High reactivity, fast reaction times, low racemization.[1]Higher cost.
HBTU/HOBt Very effective and widely used.Can cause racemization with sensitive substrates if not used carefully.
PyBOP Good for sterically hindered couplings.Byproducts can sometimes complicate purification.
EDC/HOBt Cost-effective and readily available.Can be less effective for hindered substrates, risk of N-acylurea formation.

Visualizations

General Workflow for the Synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 1. Dissolve N-Boc-S-trityl-L-cysteine and N,O-dimethylhydroxylamine HCl in anhydrous DCM at 0 °C B 2. Add HATU A->B C 3. Add DIPEA dropwise B->C D 4. Stir at 0 °C to room temperature C->D E 5. Monitor by TLC/LC-MS D->E F 6. Aqueous washes (citric acid, NaHCO3, brine) E->F G 7. Dry and concentrate F->G H 8. Flash column chromatography G->H I Pure Product H->I

Caption: Workflow for Weinreb amide synthesis.

Troubleshooting Decision Tree for Low Product Yield

G start Low Yield of Weinreb Amide q1 Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Check for product decomposition during work-up or purification a1_yes->q2 q3 Consider inefficient activation or incomplete reaction a1_no->q3 sol1 Use milder work-up conditions (e.g., cold washes, shorter times) q2->sol1 sol2 Use a more potent coupling reagent (e.g., HATU) Extend reaction time Check reagent quality and solubility q3->sol2

Caption: Decision tree for low yield troubleshooting.

References

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. J. Org. Chem.2022 , 87 (24), 16538–16547. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. 2014 , 68 (4), 252-255. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. JoVE. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. J Pept Res. 1998 , 51 (4), 290-6. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Process for preparing n-tertiary-butoxycarbonyl amino acids.
  • Weinreb ketone synthesis. Wikipedia. [Link]

  • Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. J Pept Sci. 2012 , 18 (7), 448-53. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. 2020 , 36 (2). [Link]

  • Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2). J. Org. Chem.1997 , 62 (13), 4307–4312. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

Sources

Optimization

Technical Support Center: Cysteine Racemization in Peptide Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deep, mechanistic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deep, mechanistic understanding of the challenges associated with cysteine residues during solid-phase peptide synthesis (SPPS). Our goal is to empower you with the knowledge to proactively prevent and troubleshoot racemization, ensuring the chiral integrity of your synthetic peptides.

The Cysteine Conundrum: Why Is It So Prone to Racemization?

Cysteine, while invaluable for its unique ability to form disulfide bridges that define the tertiary structure of peptides and proteins, presents a significant challenge during synthesis.[1][2] Its α-proton (the hydrogen atom on the chiral carbon) is unusually acidic compared to other amino acids. This increased acidity makes it susceptible to abstraction by bases present in the synthesis environment, leading to a temporary loss of chirality and subsequent re-protonation that can result in either the desired L-enantiomer or the undesired D-enantiomer—a process known as racemization or epimerization.[1]

This issue is particularly pronounced during two key steps in Fmoc-based SPPS:

  • Carboxyl Group Activation: The activation of the cysteine's carboxyl group for coupling, especially when using base-mediated methods, significantly increases the acidity of the α-proton.[3]

  • Fmoc-Deprotection of C-terminal Cysteine: Prolonged exposure to the basic conditions (e.g., piperidine) required to remove the Fmoc protecting group from a C-terminal cysteine can lead to epimerization.[3][4]

The Mechanism of Base-Catalyzed Racemization

The core of the problem lies in the formation of a planar enolate intermediate upon the removal of the α-proton. This intermediate is achiral. When the proton is added back, it can approach from either face of the planar structure, leading to a mixture of L- and D-cysteine residues in your peptide sequence.

racemization_mechanism Mechanism of Cysteine Racemization L_Cys H | α-C /     R     C=O Enolate α-C⁻ //     R     C=O L_Cys->Enolate Base (-H⁺) Enolate->L_Cys +H⁺ (Re-protonation) D_Cys H | α-C /     O=C     R Enolate->D_Cys decision_workflow start Start: Incorporate Cysteine is_cterminal Is Cysteine C-terminal? start->is_cterminal use_2ctc Use 2-Chlorotrityl Resin is_cterminal->use_2ctc cterm_yes coupling_choice Select Coupling Method is_cterminal->coupling_choice cterm_no cterm_yes YES use_thp_mmt_cterm Use Fmoc-Cys(Thp)-OH or Fmoc-Cys(Mmt)-OH use_2ctc->use_thp_mmt_cterm modify_deprotection Modify Fmoc Deprotection: 30% 4-MePip / 0.5M Oxyma use_thp_mmt_cterm->modify_deprotection good_coupling Neutral/Acidic (DIC/Oxyma) modify_deprotection->good_coupling cterm_no NO bad_coupling Base-Mediated (HBTU/DIPEA) coupling_choice->bad_coupling Avoid coupling_choice->good_coupling Recommended protecting_group_choice Select Protecting Group good_coupling->protecting_group_choice pg_trt Fmoc-Cys(Trt)-OH (Higher Risk) protecting_group_choice->pg_trt Standard pg_thp Fmoc-Cys(Thp)-OH (Lower Risk) protecting_group_choice->pg_thp Optimal end_synthesis Proceed with Synthesis pg_trt->end_synthesis pg_thp->end_synthesis

Caption: A decision workflow to guide the selection of resin, protecting group, and coupling method to minimize cysteine racemization.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(49), 9136–9141.
  • Fujiwara, Y., Akaji, K., & Kiso, Y. (1994). Racemization-Free Synthesis of C-Terminal Cysteine-Peptide Using 2-Chlorotrityl Resin. Chemical & Pharmaceutical Bulletin, 42(4), 724-729.
  • Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312.
  • Park, J. H., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. Journal of Peptide Science, 18(8), 525-530.
  • Siedler, F., Weyher, E., & Moroder, L. (1996). Cysteine racemization in peptide synthesis: a new and easy detection method. Journal of Peptide Science, 2(4), 271-275.

Sources

Troubleshooting

Technical Support Center: Purification of Peptides Containing S-Tritylcysteine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of peptides...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of peptides containing S-tritylcysteine. The unique properties of the S-trityl (Trt) protecting group, while beneficial for synthesis, can introduce specific challenges during purification. This resource is designed to help you navigate these complexities and optimize your purification workflows.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of S-tritylcysteine-containing peptides, providing insights into the root causes and actionable solutions.

Issue 1: Incomplete Deprotection of the S-Trityl Group

Symptom: Your analytical HPLC or mass spectrometry data shows a significant peak corresponding to the mass of your peptide with the trityl group still attached (+243.34 Da).

Causality: The S-trityl group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). However, the cleavage is a reversible reaction where the stable trityl cation can re-attach to the nucleophilic thiol group. Incomplete deprotection is often a result of insufficient scavenger concentration or suboptimal cleavage cocktail composition.

Troubleshooting Steps:

  • Optimize Your Cleavage Cocktail:

    • Increase Scavenger Concentration: The most critical step is to effectively quench the trityl cation. Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly converts the trityl cation to triphenylmethane.[1] A standard cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides with multiple Cys(Trt) residues, increasing the TIS concentration can be beneficial.

    • Incorporate Ethanedithiol (EDT): EDT is another excellent scavenger that helps maintain the cysteine in its reduced state and prevents re-tritylation. A common cocktail is TFA/EDT/H₂O (95:2.5:2.5, v/v/v).[2]

  • Extend Cleavage Time: While most cleavages are complete within 1-2 hours, particularly challenging sequences or incomplete reactions may benefit from an extended cleavage time of up to 4 hours. Monitor the deprotection progress by taking small aliquots for analysis.

  • Ensure Adequate Cleavage Cocktail Volume: Use a sufficient volume of the cleavage cocktail to ensure complete immersion and reaction with the resin-bound peptide. A general guideline is 10-20 mL of cocktail per gram of resin.

  • Post-Cleavage Workup: Immediately after cleavage, precipitate the peptide in cold diethyl ether. This helps to rapidly separate the peptide from the scavengers and byproducts, minimizing the chance of side reactions.

Issue 2: Co-elution of the Target Peptide with Trityl-Related Impurities

Symptom: During RP-HPLC purification, you observe a broad peak or a shoulder on your main peptide peak, and mass spectrometry analysis of these fractions reveals the presence of both the desired peptide and trityl-adducts.

Causality: The S-trityl group is highly hydrophobic.[3] If not completely removed and scavenged, the trityl cation can attach to other nucleophilic residues in your peptide, such as tryptophan, or remain as triphenylmethanol. These byproducts can have similar retention times to your target peptide, especially if the peptide itself is hydrophobic, leading to co-elution.[4]

Troubleshooting Steps:

  • Optimize RP-HPLC Gradient:

    • Shallow Gradient: Employ a shallower gradient around the elution point of your peptide. This will increase the resolution between your target peptide and closely eluting impurities.

    • Alternative Mobile Phase Modifiers: While TFA is standard, consider using formic acid (FA) as an alternative ion-pairing agent, which can sometimes alter the selectivity of the separation.[5]

  • Change Stationary Phase:

    • Different C18 Chemistry: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer can provide different selectivity.

    • Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer alternative selectivity for aromatic compounds like the trityl group and may resolve the co-elution.

  • Pre-Purification Cleanup: Before loading onto the preparative HPLC column, perform a solid-phase extraction (SPE) step to remove a significant portion of the hydrophobic impurities.

Issue 3: Peptide Aggregation or Poor Solubility After Cleavage

Symptom: The cleaved peptide precipitates out of the cleavage cocktail or is difficult to dissolve in the initial HPLC mobile phase, leading to poor recovery and column clogging.

Causality: The presence of the bulky, hydrophobic trityl group during synthesis can sometimes mask the inherent aggregation propensity of a peptide sequence.[6] Upon its removal, the peptide may adopt a conformation that favors intermolecular aggregation, especially for hydrophobic sequences.[6][7]

Troubleshooting Steps:

  • Solubilization Strategies:

    • Use of Denaturants: Dissolve the crude peptide in a stronger solvent containing denaturants like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea before dilution into the HPLC mobile phase.

    • Organic Solvents: For very hydrophobic peptides, initial dissolution in a small amount of dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) followed by dilution with the aqueous mobile phase can be effective.

  • Optimize HPLC Conditions:

    • Elevated Temperature: Performing the purification at a slightly elevated temperature (e.g., 40-60 °C) can disrupt hydrophobic interactions and improve solubility.

    • Acidic pH: Maintaining a low pH (around 2) with TFA in the mobile phase helps to keep the peptide protonated and often improves solubility.

  • Consider Solubilizing Tags: For extremely difficult sequences, a strategy involving the use of a temporary, solubilizing trityl tag can be employed during synthesis to improve handling and purification.[8][9]

II. Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using the S-trityl protecting group for cysteine?

The S-trityl group is widely used in Fmoc-based solid-phase peptide synthesis (SPPS) for several reasons:

  • Acid Lability: It is readily cleaved by TFA during the final cleavage step, which simplifies the deprotection workflow.

  • Stability to Fmoc Deprotection: It is stable to the basic conditions (e.g., piperidine in DMF) used for Fmoc group removal during chain elongation.[10]

  • Prevention of Oxidation: It effectively protects the thiol group from oxidation to form disulfide bonds during synthesis.[11]

Q2: Can I selectively deprotect the S-trityl group while the peptide is still on the resin?

While the S-trityl group is generally considered labile to standard TFA cleavage, it is possible to achieve on-resin deprotection under milder acidic conditions. However, this requires careful optimization to avoid premature cleavage from highly acid-sensitive resins. The 4-methoxytrityl (Mmt) group is a more suitable choice for selective on-resin deprotection as it can be removed with dilute (1-2%) TFA in dichloromethane (DCM).[11][12]

Q3: My peptide contains multiple cysteine residues. How does this affect the purification strategy?

The presence of multiple Cys(Trt) residues increases the likelihood of incomplete deprotection and the formation of trityl-related byproducts.

  • Enhanced Scavenging: It is crucial to use a robust scavenger cocktail, potentially with higher concentrations of TIS and/or EDT.[13]

  • Oxidation to Disulfide Bonds: After purification of the fully reduced peptide, you will need to perform an oxidation step to form the desired disulfide bonds. This is typically done by air oxidation in a dilute aqueous buffer at a slightly basic pH.[14]

  • Orthogonal Protection: For the synthesis of peptides with multiple, defined disulfide bridges, an orthogonal protection strategy is necessary. This involves using a combination of cysteine protecting groups that can be removed under different conditions, such as S-Trt, S-Acm (acetamidomethyl), and S-tBu (tert-butyl).[11][15]

Q4: How can I monitor the completion of the S-trityl deprotection reaction?
  • Analytical RP-HPLC: This is the most common method.[5] A small aliquot of the cleavage mixture can be precipitated, dissolved, and injected onto an analytical HPLC. The disappearance of the trityl-protected peptide peak and the appearance of the fully deprotected peptide peak indicate the reaction's progress.

  • Mass Spectrometry (MS): Analyzing the aliquot by MS will confirm the mass of the product and verify the removal of the trityl group.[5]

III. Experimental Protocols & Data Presentation

Protocol 1: Standard Cleavage and Deprotection of a Peptide Containing S-Tritylcysteine
  • After completion of the solid-phase synthesis, wash the peptidyl-resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v). For peptides also containing methionine or tryptophan, the addition of 2.5% EDT is recommended.[13]

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the mixture to react at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of neat TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and byproducts.

  • Dry the peptide pellet under vacuum.

  • Dissolve the crude peptide in an appropriate solvent for purification by RP-HPLC.

Table 1: Common Scavengers for S-Trityl Deprotection
ScavengerFunctionRecommended ConcentrationNotes
Triisopropylsilane (TIS) Irreversibly quenches the trityl cation by converting it to triphenylmethane.[1]2.5 - 5%Highly effective; can cause reduction of unprotected tryptophan.
Ethanedithiol (EDT) Scavenges the trityl cation and helps to keep the cysteine thiol in a reduced state.2.5%Has a strong odor; effective in preventing oxidation of tryptophan.
Thioanisole A scavenger that can also help to prevent side reactions with methionine and tryptophan.5%Can be used in combination with other scavengers.[13]

IV. Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for S-Tritylcysteine Peptide Purification

G start Crude Peptide Analysis (HPLC/MS) incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection coelution Co-elution with Impurities? incomplete_deprotection->coelution No optimize_cleavage Optimize Cleavage Cocktail (Increase Scavengers, Time) incomplete_deprotection->optimize_cleavage Yes solubility Poor Solubility/Aggregation? coelution->solubility No optimize_hplc Optimize HPLC (Shallow Gradient, New Column) coelution->optimize_hplc Yes optimize_solubility Improve Solubilization (Denaturants, Organic Solvents) solubility->optimize_solubility Yes purified Purified Peptide solubility->purified No optimize_cleavage->start optimize_hplc->start optimize_solubility->start

Caption: A decision tree for troubleshooting common issues in S-Tritylcysteine peptide purification.

V. References

  • Han, Y., & Barany, G. (1997). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Journal of Organic Chemistry, 62(13), 4307-4312.

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Gomes, A. R., et al. (2018). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. RSC Advances, 8(46), 26231-26235.

  • Muttenthaler, M., et al. (2010). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 16(8), 414-419.

  • Isidro-Llobet, A., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(49), 9069-9073.

  • Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

  • Barany, G., et al. (2010). Side-Chain Anchoring Strategy for Solid-Phase Synthesis of Peptid Acids with C-Terminal Cysteine. The Journal of Organic Chemistry, 75(16), 5589–5602.

  • Galande, A. K., et al. (2005). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Journal of the American Chemical Society, 127(4), 1176-1177.

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Fairlie, D. P., & Dantas de Oliveira, M. (2019). Protecting group chemistry for the cysteine thiol group. Chemical Society Reviews, 48(15), 4157-4196.

  • Coin, I. (2018). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Future Medicinal Chemistry, 10(1), 97-115.

  • Hiskey, R. G., et al. (1967). On cysteine and cystine peptides. Part V. S-trityl- and S-diphenylmethyl-cysteine and -cysteine peptides. Journal of the Chemical Society C: Organic, 1498-1502.

  • ResearchGate. (2016). How to get the peptide containing cysteine without oxidation?. Retrieved from [Link]

  • Payne, R. J., et al. (2012). Total synthesis of the microcin B17 precursor peptide. Organic & Biomolecular Chemistry, 10(36), 7241-7251.

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • Pàl, K., et al. (1996). Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions. Journal of Chromatography A, 736(1-2), 11-19.

  • Yoshiya, T., et al. (2019). Development of Trityl Group Anchored Solubilizing Tags for Peptide and Protein Synthesis. ChemBioChem, 20(15), 1906-1913.

  • Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Retrieved from [Link]

  • Cydzik, M., et al. (2021). Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection. Molecules, 26(11), 3183.

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-39.

  • Photaki, I., et al. (1967). On cysteine and cystine peptides. V. S-trityl and S-diphenylmethyl-cysteine and. Journal of the Chemical Society C: Organic, 1498-1502.

  • de la Torre, B. G., & Albericio, F. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(8), 1478-1482.

  • Amblard, M., et al. (2011). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. Journal of Peptide Science, 17(5), 346-352.

  • Yan, B. (2000). Analytical Techniques for Small Molecule Solid Phase Synthesis. Combinatorial Chemistry & High Throughput Screening, 3(6), 461-482.

  • Khan, R. H., et al. (2018). Impact of aggregation triggering ultrashort self-assembling peptide motifs on the solubility of proteins. Journal of Proteins and Proteomics, 9(4), 269-275.

  • Yoshiya, T., et al. (2019). The Versatile Use of Solubilizing Trityl Tags for Difficult peptide/protein Synthesis. Chemical & Pharmaceutical Bulletin, 67(2), 130-134.

  • Barlos, K., et al. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Tetrahedron Letters, 35(26), 4567-4570.

Sources

Troubleshooting

compatibility of N-Boc-S-tritylcystein-N-methoxy-N-methylamide with other protecting groups

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for N-Boc-S-tritylcystein-N-methoxy-N-methylamide. This document provides in-depth guidance on the compatibility of this v...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N-Boc-S-tritylcystein-N-methoxy-N-methylamide. This document provides in-depth guidance on the compatibility of this versatile building block with other protecting groups commonly used in peptide synthesis and medicinal chemistry. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of orthogonal protection strategies and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental protecting group strategy for N-Boc-S-tritylcystein-N-methoxy-N-methylamide?

A1: This molecule is designed for a bis-orthogonal protection strategy.[1] The N-terminal amine is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the cysteine thiol is protected by the even more acid-labile trityl (Trt) group.[2][][4] The C-terminus is a Weinreb amide (N-methoxy-N-methylamide), which is stable to a wide range of nucleophilic reagents (like organometallics) and acidic/basic conditions used for Boc and Fmoc removal, but can be selectively converted to an aldehyde or ketone.[5][6][7]

Q2: Can I selectively remove the N-Boc group without affecting the S-Trityl group or the Weinreb amide?

A2: Yes, this is the primary intended use of this reagent. The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][9] While the Trityl group is also acid-labile, its rate of cleavage is significantly slower than that of the Boc group under carefully controlled conditions. Mild acidic conditions (e.g., dilute TFA, shorter reaction times, lower temperatures) are key to achieving this selectivity. The Weinreb amide is generally stable to these conditions.[10]

Q3: Is the S-Trityl group stable during standard peptide coupling reactions?

A3: Yes, the S-Trityl group is stable under the neutral or basic conditions of standard peptide coupling reactions (e.g., using HATU, HBTU, or DCC/HOBt) and the basic conditions used for Fmoc deprotection (e.g., piperidine).[]

Q4: Can I use Fmoc-based chemistry with this N-Boc protected building block?

A4: Yes, but it requires a strategic approach. You would typically incorporate the N-Boc-S-tritylcystein-N-methoxy-N-methylamide at a specific point in your synthesis. After its incorporation, you would need to switch from Fmoc deprotection conditions (base-labile) to Boc deprotection conditions (acid-labile) for subsequent steps. This is a common strategy in the synthesis of complex peptides where different protecting group schemes are required.[11]

Q5: What are the best conditions to cleave the S-Trityl group while leaving the N-Boc group and Weinreb amide intact?

A5: Selective S-Trityl deprotection in the presence of a Boc group is challenging due to their similar acid lability. However, it can be achieved using very mild and controlled acidic conditions, often with a "scavenger" to trap the released trityl cation.[2][12] A common method involves using a low concentration of TFA (e.g., 1-5%) in DCM in the presence of a silane scavenger like triisopropylsilane (TIS).[12] It is crucial to monitor this reaction closely to avoid premature Boc deprotection.

Orthogonal Deprotection Strategy

The core utility of this reagent lies in the differential lability of its protecting groups, allowing for selective removal and sequential modification.

G cluster_0 N-Boc-S-Trityl-Cys-Weinreb Amide cluster_1 Deprotection Pathways cluster_2 Subsequent Reactions start N-Boc-S-Trityl-Cys-Weinreb Boc_Off S-Trityl-Cys-Weinreb (Free N-terminus) start->Boc_Off Mild Acid (e.g., 20-50% TFA/DCM) Trt_Off N-Boc-Cys-Weinreb (Free Thiol) start->Trt_Off Very Mild Acid + Scavenger (e.g., 1-5% TFA, TIS) Peptide_Coupling Peptide Chain Elongation Boc_Off->Peptide_Coupling Coupling Reagents (HATU, etc.) Weinreb_Reaction Conversion to Aldehyde/Ketone Boc_Off->Weinreb_Reaction Organometallics, Hydrides (e.g., R-MgBr, LiAlH4) Thiol_Mod Thiol Modification (e.g., Alkylation, Disulfide Formation) Trt_Off->Thiol_Mod Electrophiles, Oxidants Trt_Off->Weinreb_Reaction Organometallics, Hydrides (e.g., R-MgBr, LiAlH4)

Caption: Orthogonal deprotection pathways for the title compound.

Troubleshooting Guides

Problem 1: Premature or incomplete S-Trityl deprotection during N-Boc removal.
  • Symptoms: Mass spectrometry analysis after Boc deprotection shows a significant amount of fully deprotected product (both Boc and Trityl removed) or a mixture of starting material, desired product, and fully deprotected product.

  • Causality: The acidic conditions used for Boc removal were too harsh or the reaction time was too long, leading to the cleavage of the more acid-labile Trityl group. The Trityl group's lability is enhanced by the presence of electron-donating groups on the aromatic rings (like methoxy), so the specific Trityl variant matters.

  • Solution Workflow:

    • Reduce Acid Concentration: Lower the TFA concentration in DCM from a standard 50% to 20-30%.[9]

    • Control Temperature: Perform the reaction strictly at 0°C in an ice bath.[13] Do not let it warm to room temperature.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS every 15-30 minutes. Quench the reaction as soon as the starting material is consumed.[13]

    • Consider Milder Acids: For very sensitive substrates, consider using alternative, milder acidic conditions such as 4M HCl in dioxane or toluenesulfonic acid.[9]

Problem 2: Alkylation of other residues by the trityl cation.
  • Symptoms: Appearance of unexpected side products with a mass corresponding to the addition of a trityl group (+243.3 Da) to sensitive residues like tryptophan or methionine.

  • Causality: During acid-mediated deprotection, the S-Trityl group is cleaved, generating a stable trityl cation. This cation is a potent electrophile and can alkylate nucleophilic side chains, particularly the indole ring of tryptophan.

  • Solution Workflow:

    • Use Scavengers: Always include a scavenger in your deprotection cocktail to trap the trityl cation. Triisopropylsilane (TIS) is highly effective as it irreversibly reduces the trityl cation to triphenylmethane.[2][12] A typical cocktail is TFA/TIS/H₂O (95:2.5:2.5).[2]

    • Alternative Scavengers: Ethanedithiol (EDT) can also be used, which helps keep the cleaved cysteine in its reduced state.[2]

    • Protect Sensitive Residues: If synthesizing a longer peptide containing tryptophan, it is highly recommended to use Boc-Trp(Boc)-OH to protect the indole nitrogen from alkylation.[4]

Problem 3: Weinreb amide reduction or cleavage during other deprotection steps.
  • Symptoms: Loss of the Weinreb amide functionality, observed as a mass loss or conversion to a different functional group, during S-Trityl or other side-chain deprotection steps.

  • Causality: While generally robust, the Weinreb amide can be susceptible to very harsh acidic conditions (prolonged exposure to high concentrations of TFA) or reductive cleavage. For instance, if attempting a reductive deprotection of another group (e.g., Cbz with H₂/Pd), the Weinreb amide might be partially reduced.

  • Solution Workflow:

    • Avoid Harsh Reductants: If you need to perform a reduction on the molecule, be aware that strong hydrides like LiAlH₄ will reduce the Weinreb amide to an aldehyde.[14] If this is not the desired outcome, choose orthogonal protecting groups that do not require such conditions (e.g., Fmoc instead of Cbz).

    • Confirm Stability: The Weinreb amide is stable to standard TFA cleavage cocktails used for Boc and Trt removal.[10] If cleavage is observed, it may indicate an unexpected side reaction, and the purity of reagents and solvents should be verified.

Key Experimental Protocols

Protocol 1: Selective N-Boc Deprotection

This protocol aims to remove the N-Boc group while minimizing the cleavage of the S-Trityl group.

  • Dissolution: Dissolve the N-Boc-S-tritylcystein-N-methoxy-N-methylamide substrate in anhydrous DCM (approx. 0.1 M).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add pre-chilled TFA to the solution to a final concentration of 25% (v/v).[9][13]

  • Reaction: Stir the mixture at 0°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at 15-minute intervals. The reaction is typically complete within 30-60 minutes.

  • Work-up: Once the starting material is consumed, immediately quench the reaction by removing the solvent in vacuo. Co-evaporate with toluene (2-3 times) to remove residual TFA. The resulting amine salt can be used directly or after neutralization with a non-nucleophilic base like diisopropylethylamine (DIPEA).

Protocol 2: S-Trityl Deprotection with Scavenging

This protocol is for the final deprotection of the cysteine thiol, often performed concurrently with cleavage from a solid-phase resin.

  • Reagent Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% Triisopropylsilane (TIS).[2]

  • Reaction: Add the cleavage cocktail to the substrate (either in solution or on-resin).

  • Incubation: Stir the mixture at room temperature for 2-4 hours. For peptides with multiple Cys(Trt) residues, longer times may be necessary.

  • Work-up (for solution phase): Remove the TFA under a stream of nitrogen or by rotary evaporation.

  • Precipitation: Precipitate the deprotected product by adding cold diethyl ether.

  • Isolation: Centrifuge or filter to collect the product, wash with cold ether, and dry under vacuum.

Reference Data

Table 1: Protecting Group Compatibility and Lability
Protecting GroupStable ToLabile To (Cleavage Reagents)Orthogonality Notes
N-Boc Piperidine, H₂/Pd-C, most nucleophiles.[11][15]Strong Acid (TFA, HCl in Dioxane).[8][16]Orthogonal to Fmoc, Cbz, Alloc, and most thiol protecting groups.
S-Trityl (Trt) Piperidine, weak acids, catalytic hydrogenation.[][4]Strong Acid (TFA), very mild acid with scavengers (TIS).[2][12]Orthogonal to Fmoc. Selectivity over Boc is kinetic and condition-dependent.
Weinreb Amide TFA, Piperidine, standard coupling reagents.[10][14]Strong reducing agents (LiAlH₄, DIBAL-H), some organometallics.[5][7]Stable through both Boc and Fmoc synthesis strategies.
Fmoc Acid (TFA).[16]Base (typically 20% piperidine in DMF).[16]Orthogonal to Boc, Trt, tBu, and other acid-labile groups.
Cbz (Z) Acid (TFA), Base (piperidine).Catalytic Hydrogenation (H₂/Pd-C).Orthogonal to both Boc and Fmoc strategies.
t-Butyl (tBu) Piperidine, H₂/Pd-C.Strong Acid (TFA).Not orthogonal to Boc. Typically used with Fmoc strategy.[]

References

  • Reddy, K. L., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Reddit User Discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • ResearchGate Discussion. (2013). Can anyone suggest the complete deprotection of trityl group from highly branched aziridines? Available at: [Link]

  • Kaiser, R. I., et al. (2010). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Available at: [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Available at: [Link]

  • St. Fleur, P., et al. (2014). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science. Available at: [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Available at: [Link]

  • Albericio, F., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Efcavitch, J. W. (1998). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Nucleic Acids Research. Available at: [Link]

  • Wikipedia. Weinreb ketone synthesis. Available at: [Link]

  • Reddit User Discussion. (2023). Boc De-protection. r/Chempros. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Reddit User Discussion. Question about working with Weinreb amide resin. r/chemistry. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link]

  • Morin, P., et al. (2014). Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin. Organic Letters. Available at: [Link]

Sources

Optimization

Technical Support Center: Analytical Methods for N-Boc-S-tritylcystein-N-methoxy-N-methylamide Reactions

Welcome to the technical support center for monitoring reactions involving N-Boc-S-tritylcystein-N-methoxy-N-methylamide. This guide provides researchers, scientists, and drug development professionals with practical, in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving N-Boc-S-tritylcystein-N-methoxy-N-methylamide. This guide provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions (FAQs). The methodologies described herein are designed to ensure robust and reliable reaction monitoring, a critical step for successful synthesis.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Which analytical techniques are most suitable for monitoring reactions of N-Boc-S-tritylcystein-N-methoxy-N-methylamide?

The most effective techniques for monitoring reactions of this substrate are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice depends on the specific reaction being monitored (e.g., Boc deprotection, trityl deprotection, or Weinreb amide coupling) and the information required.

  • TLC: Ideal for rapid, qualitative assessment of reaction progress. It's inexpensive and allows for the simultaneous analysis of multiple time points.

  • HPLC: Provides quantitative data on the consumption of starting material and formation of products. Its high resolution is excellent for separating complex mixtures.

  • LC-MS: Offers the combined separation power of HPLC with the mass identification capabilities of mass spectrometry. This is invaluable for identifying unexpected byproducts or intermediates.

  • NMR Spectroscopy: Delivers detailed structural information, making it definitive for confirming product identity and monitoring the disappearance of specific functional groups, such as the Boc protecting group.[1][2][3]

FAQ 2: How do the protecting groups (Boc, Trityl) and the Weinreb amide functionality influence the choice of analytical method?

The physicochemical properties imparted by these groups are a primary consideration:

  • Hydrophobicity: The S-trityl group is large and highly nonpolar, which significantly increases the compound's retention time in Reverse-Phase HPLC (RP-HPLC). This property is beneficial for separating the starting material from more polar, deprotected products.

  • UV Activity: The trityl and phenyl groups within the molecule's structure allow for easy visualization on TLC plates under UV light (254 nm) and strong detection by HPLC UV detectors.[4][5]

  • Mass Spectrometry: The Weinreb amide, Boc, and trityl groups can yield characteristic fragmentation patterns in MS analysis, aiding in structural confirmation. For example, a loss of 100 g/mol often corresponds to the loss of the Boc group, while a mass of 243 g/mol is characteristic of the trityl cation.

  • NMR Signals: Each group provides distinct signals in ¹H and ¹³C NMR spectra. The tert-butyl protons of the Boc group appear as a sharp singlet around 1.4-1.5 ppm, while the trityl group's aromatic protons are visible between 7.2-7.5 ppm.[6][7][8] The N-methoxy and N-methyl signals of the Weinreb amide are also readily identifiable.

FAQ 3: What are the expected changes in chromatographic behavior (TLC/HPLC) during common reactions?

Understanding how polarity changes during a reaction is key to interpreting chromatographic data.

  • Boc Deprotection: Removal of the Boc group exposes a primary or secondary amine, significantly increasing the compound's polarity.

    • TLC: The product spot will have a much lower Retention Factor (Rf) than the starting material.

    • RP-HPLC: The product will have a shorter retention time.

  • Trityl Deprotection: Cleavage of the trityl group reveals a free thiol, which also increases polarity.

    • TLC: The product will have a lower Rf value.

    • RP-HPLC: The product will elute earlier than the S-trityl protected starting material.

  • Weinreb Amide Reaction (e.g., with a Grignard reagent): The conversion of the Weinreb amide to a ketone will alter the polarity, typically making the product slightly less polar.

    • TLC: The product spot will have a slightly higher Rf.

    • RP-HPLC: The product will have a slightly longer retention time.

The following diagram illustrates the expected workflow for analyzing a reaction mixture.

G cluster_0 Reaction Monitoring Workflow Reaction Reaction Mixture (Time Point Sample) Quench Quench Reaction Reaction->Quench Workup Aqueous Workup/ Extraction Quench->Workup Dry Dry Organic Layer (e.g., Na2SO4) Workup->Dry TLC_Analysis TLC Analysis (Quick Check) Dry->TLC_Analysis Primary Screen HPLC_LCMS_Analysis HPLC / LC-MS Analysis (Quantitative) Dry->HPLC_LCMS_Analysis Detailed Analysis NMR_Analysis NMR Analysis (Structural) Dry->NMR_Analysis If Structure is Ambiguous Decision Reaction Complete? TLC_Analysis->Decision HPLC_LCMS_Analysis->Decision Proceed Proceed to Full Scale Workup Decision->Proceed Yes Continue Continue Reaction/ Modify Conditions Decision->Continue No

General workflow for reaction monitoring.

Section 2: Troubleshooting Guides

Troubleshooting TLC Analysis
Issue Potential Cause(s) Recommended Solution(s)
Spots are streaky or tailing. 1. Sample is too concentrated. 2. The compound is highly polar and interacting strongly with the silica gel (e.g., after Boc deprotection). 3. The chosen eluent is not polar enough.1. Dilute the sample before spotting. 2. Add a small amount of acetic acid or triethylamine to the eluent to suppress ionization of acidic or basic groups, respectively. 3. Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
No spots are visible under UV light. 1. The compound does not have a sufficient UV chromophore (unlikely for the trityl-containing starting material but possible for some products). 2. The concentration is too low.1. Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is effective for visualizing a wide range of organic compounds.[9] Anisaldehyde or phosphomolybdic acid stains are also good general-purpose options.[10] 2. Concentrate the sample or spot multiple times in the same location (drying between applications).
Starting material and product spots are not well-separated (Rf values are too close). The eluent system does not have the right polarity to differentiate the compounds.Systematically vary the eluent composition. Test different solvent systems (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). Using a series of developing chambers with different solvent ratios can quickly identify an optimal system.
Troubleshooting HPLC/LC-MS Analysis
Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape (fronting or tailing). 1. Column overload. 2. Mismatch between sample solvent and mobile phase. 3. Secondary interactions with the column's stationary phase (e.g., free silanol groups interacting with amines).1. Inject a smaller volume or a more dilute sample. 2. Dissolve the sample in the initial mobile phase if possible. 3. Add a modifier to the mobile phase. For basic compounds (like a deprotected amine), adding 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape.
Starting material peak is very broad or does not elute. The compound is too hydrophobic for the chosen gradient due to the S-trityl group.1. Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the gradient. 2. Extend the gradient time to allow for proper elution. 3. Ensure the final mobile phase composition is high enough in organic solvent (e.g., 95% or greater) to elute highly retained compounds.
No signal in the mass spectrometer (LC-MS). 1. The compound is not ionizing efficiently. 2. The mobile phase is suppressing ionization (e.g., TFA can suppress signal in positive ion mode).1. Ensure the mobile phase contains an additive to promote ionization (e.g., 0.1% formic acid for positive mode ESI). 2. If using TFA in your HPLC method, try to keep the concentration low (e.g., <0.05%) or switch to formic acid for LC-MS analysis. 3. Check instrument settings and ensure the mass range is appropriate for your expected products.
Troubleshooting NMR Analysis
Issue Potential Cause(s) Recommended Solution(s)
Broad peaks in ¹H NMR spectrum. 1. Presence of paramagnetic impurities. 2. Compound aggregation at high concentrations. 3. Unresolved complex coupling or conformational exchange.1. Filter the sample through a small plug of silica or celite before analysis. 2. Dilute the sample. 3. Acquire the spectrum at a higher temperature to potentially overcome conformational exchange barriers.
Difficulty distinguishing starting material from product. Overlapping signals, especially in the aromatic region.1. Focus on key diagnostic peaks. For Boc deprotection, monitor the disappearance of the singlet at ~1.4 ppm.[2][6] 2. For trityl deprotection, monitor the disappearance of the large aromatic signal cluster from the trityl group and the appearance of the S-H proton. 3. Use 2D NMR techniques like COSY or HSQC for more detailed structural assignment if necessary.
Reaction conversion appears low by NMR but complete by TLC/HPLC. NMR is a bulk technique and may be less sensitive to trace amounts than chromatography. Alternatively, some species may not be visible by other techniques.Trust the quantitative nature of NMR if an internal standard is used. Ensure the sample is fully dissolved and homogeneous. Re-run chromatographic analysis with careful integration to confirm.

The following decision tree can help guide troubleshooting for incomplete reactions.

G cluster_1 Troubleshooting Incomplete Reactions Start Analysis shows incomplete reaction CheckReagents Are reagents fresh? (e.g., coupling agents, anhydrous solvents) Start->CheckReagents CheckTemp Is reaction temperature correct? CheckReagents->CheckTemp Yes ReplaceReagents Use fresh reagents/ solvents CheckReagents->ReplaceReagents No CheckTime Has enough time elapsed? CheckTemp->CheckTime Yes IncreaseTemp Increase temperature (monitor for side products) CheckTemp->IncreaseTemp No IncreaseTime Increase reaction time CheckTime->IncreaseTime No Consult Consult literature for alternative conditions CheckTime->Consult Yes ReAnalyze Re-analyze sample IncreaseTime->ReAnalyze IncreaseTemp->ReAnalyze ReplaceReagents->ReAnalyze Success Reaction Complete ReAnalyze->Success

Decision tree for addressing incomplete reactions.

Section 3: Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring
  • Preparation: Prepare a TLC developing chamber with a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). Place a piece of filter paper inside to ensure the chamber is saturated with vapor.

  • Sampling: Using a capillary tube, withdraw a small aliquot from the reaction mixture.

  • Quenching & Dilution: Dilute the aliquot in a vial with a suitable solvent (e.g., ethyl acetate). If the reaction is conducted with a reactive reagent, quench the sample in the vial (e.g., with a drop of water or saturated ammonium chloride).

  • Spotting: On a silica gel TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) in separate lanes.

  • Development: Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and dry. Visualize the spots under a UV lamp (254 nm).[4][9] If necessary, use a chemical stain like potassium permanganate for further visualization.

  • Analysis: Compare the spots. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Protocol 2: Representative RP-HPLC Method

This protocol is a starting point and should be optimized for your specific reaction.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 50% B

    • 2-17 min: 50% to 100% B

    • 17-20 min: 100% B

    • 20-21 min: 100% to 50% B

    • 21-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a quenched reaction aliquot in a 50:50 mixture of Acetonitrile/Water. Filter through a 0.45 µm syringe filter before injection.

References
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra to show BOC deprotection on the carbonate unit in the... Retrieved from [Link]

  • Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Supporting Information. (n.d.). and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. Retrieved from [Link]

  • ACS Publications. (2024). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Bioconjugate Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. Retrieved from [Link]

  • Reddit. (2021). Solid phase peptide synthesis help. Retrieved from [Link]

  • MDPI. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection and Visualization Methods Used in Thin-Layer Chromatography. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods - Theory pages. Retrieved from [Link]

  • University of Rochester. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]

  • Chromatography Forum. (2013). LCMS of primary amides. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of N-Boc-S-tritylcystein-N-methoxy-N-methylamide

For researchers and professionals in drug development and peptide chemistry, unequivocal structural verification of synthetic intermediates is paramount. N-Boc-S-tritylcystein-N-methoxy-N-methylamide, a frequently utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and peptide chemistry, unequivocal structural verification of synthetic intermediates is paramount. N-Boc-S-tritylcystein-N-methoxy-N-methylamide, a frequently utilized building block, presents a unique constellation of protecting groups that give rise to a characteristic, yet potentially complex, Nuclear Magnetic Resonance (NMR) signature. This guide provides an in-depth analysis of its 1H and 13C NMR spectra, benchmarked against related amino acid-derived Weinreb amides, to offer a clear framework for its identification and purity assessment.

The Structural Rationale: Why NMR Matters for this Molecule

N-Boc-S-tritylcystein-N-methoxy-N-methylamide incorporates three key functional moieties, each with distinct electronic and steric properties that influence its NMR spectrum:

  • N-Boc (tert-Butoxycarbonyl) group: Provides a bulky, electron-withdrawing carbamate protection for the α-amino group.

  • S-Trityl (triphenylmethyl) group: A very bulky protecting group for the cysteine thiol, which dominates a significant portion of the aromatic region in the 1H NMR spectrum.

  • N-methoxy-N-methylamide (Weinreb amide): A stable amide linkage that is resistant to over-addition of organometallic reagents, making it a valuable precursor for ketones and aldehydes.

The interplay of these groups dictates the chemical environment of each proton and carbon atom, resulting in a unique NMR fingerprint. Understanding this fingerprint is crucial for confirming successful synthesis and for identifying potential impurities or degradation products.

Deconstructing the Spectra: Predicted and Comparative NMR Analysis

1H NMR Spectral Analysis

The following table outlines the predicted chemical shifts (δ) for the key protons of N-Boc-S-tritylcystein-N-methoxy-N-methylamide, with comparative data from other N-protected amino acid Weinreb amides.[1][2][3]

Proton Assignment Predicted δ (ppm) for Target Molecule Comparative δ (ppm) - N-Boc-Phe-Weinreb amide[1] Comparative δ (ppm) - N-Boc-Ala-Weinreb amide[1] Rationale for Prediction
Trityl-H (Ar-H)7.20 - 7.50 (m, 15H)7.12 - 7.24 (m, 5H)-The 15 protons of the three phenyl rings of the trityl group will produce a complex multiplet in the aromatic region.
NH (Boc)~5.30 (br d, 1H)5.24 (br d, 1H)5.25 - 5.27 (br d, 1H)The amide proton of the Boc group typically appears as a broad doublet due to coupling with the α-proton.
α-CH~4.70 - 4.80 (m, 1H)4.79 - 4.80 (t, 1H)4.21 - 4.23 (t, 1H)The α-proton is shifted downfield due to the adjacent electron-withdrawing groups (N-Boc and Weinreb amide).
N-OCH3~3.75 (s, 3H)3.36 (s, 3H)3.78 (s, 3H)The N-methoxy protons appear as a sharp singlet.
N-CH3~3.20 (s, 3H)2.70 (s, 3H)3.21 (s, 3H)The N-methyl protons also appear as a sharp singlet, typically upfield from the N-methoxy protons.
β-CH2~2.80 - 3.00 (m, 2H)3.15 - 3.17 (d, 2H)1.37 (d, 3H)The β-protons of the cysteine side chain are diastereotopic and will appear as a multiplet.
Boc-(CH3)3~1.40 (s, 9H)1.37 (s, 9H)1.42 (s, 9H)The nine equivalent protons of the tert-butyl group give a strong, sharp singlet.

Key Comparative Insights:

  • The most significant difference in the 1H NMR spectrum of the target molecule compared to other N-Boc-amino acid Weinreb amides is the presence of the large multiplet for the trityl group in the aromatic region.

  • The chemical shifts for the Weinreb amide (N-OCH3 and N-CH3) and N-Boc protons are expected to be in a similar range to those observed for other amino acid derivatives like N-Boc-Phe- and N-Boc-Ala-Weinreb amides.[1]

13C NMR Spectral Analysis

The predicted 13C NMR chemical shifts for N-Boc-S-tritylcystein-N-methoxy-N-methylamide are detailed below, with comparative data for N-Boc-S-trityl-L-cysteine and other N-Boc-amino acid Weinreb amides.[4][5][6]

Carbon Assignment Predicted δ (ppm) for Target Molecule Comparative δ (ppm) - N-Boc-S-trityl-L-cysteine[4] Comparative δ (ppm) - N-Boc-Ala-Weinreb amide[1] Rationale for Prediction
C=O (Weinreb amide)~171-173-172.48The Weinreb amide carbonyl carbon is expected in this region.
C=O (Boc)~155155.4155.43The carbamate carbonyl of the Boc group is consistently found around 155 ppm.
Trityl-C (aromatic)~127-145126.7, 128.1, 129.8, 144.5-Multiple signals are expected for the aromatic carbons of the trityl group.
C(CH3)3 (Boc)~8079.979.54The quaternary carbon of the Boc group.
C(Ph)3 (Trityl)~6767.1-The quaternary carbon of the trityl group attached to the sulfur atom.
N-OCH3~61-62-61.54The carbon of the N-methoxy group.
α-CH~52-5453.349.72The α-carbon of the amino acid.
N-CH3~32-34-32.07The carbon of the N-methyl group.
β-CH2~33-3534.0-The β-carbon of the cysteine side chain.
C(CH3)3 (Boc)~2828.328.3The three equivalent methyl carbons of the Boc group.

Key Comparative Insights:

  • The 13C NMR spectrum will be characterized by a large number of signals in the aromatic region (127-145 ppm) corresponding to the trityl group.

  • The chemical shifts of the Boc group carbons (~155, 80, and 28 ppm) are highly conserved and serve as reliable diagnostic peaks.[5][6]

  • The Weinreb amide carbonyl (~171-173 ppm) and the N-methoxy and N-methyl carbons (~61 and ~32 ppm, respectively) are also characteristic and fall within the expected ranges observed for other amino acid Weinreb amides.[1][7]

Experimental Protocols

To ensure high-quality, reproducible NMR data, the following experimental protocols are recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of N-Boc-S-tritylcystein-N-methoxy-N-methylamide.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a good choice as it is a common solvent for this type of compound and its residual peak (δ ~7.26 ppm for 1H, δ ~77.16 ppm for 13C) is well-defined.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for 1H and 13C NMR, with its signal set to 0 ppm. Modern spectrometers often reference the residual solvent peak.

  • Sample Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For very high-resolution experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution for a few minutes.

NMR Data Acquisition
  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion, especially for resolving the aromatic and side-chain proton signals.

  • 1H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

  • 13C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of 13C and the presence of quaternary carbons.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks, particularly between the α-CH and β-CH2 protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei, aiding in definitive carbon assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, for example, from the NH proton to the Boc carbonyl carbon.

Visualizing the Structure and Workflow

The chemical structure of N-Boc-S-tritylcystein-N-methoxy-N-methylamide and a general workflow for its characterization are depicted below.

G cluster_mol N-Boc-S-tritylcystein-N-methoxy-N-methylamide Boc Boc-NH- alphaC CH alphaC->Boc betaC -CH2-S-Trityl alphaC->betaC weinreb C(=O)N(OCH3)CH3 alphaC->weinreb

Caption: Chemical structure of the target molecule.

G cluster_workflow NMR Characterization Workflow synthesis Synthesis of Target Molecule prep Sample Preparation (CDCl3, 5-10 mg) synthesis->prep acquire_1h 1H NMR Acquisition (400 MHz) prep->acquire_1h acquire_13c 13C NMR Acquisition (100 MHz) prep->acquire_13c process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire_1h->process acquire_13c->process analyze Spectral Analysis & Comparison process->analyze report Structure Confirmation analyze->report

Caption: General workflow for NMR characterization.

Conclusion

The NMR characterization of N-Boc-S-tritylcystein-N-methoxy-N-methylamide is straightforward when a systematic approach is employed. The key identifying features are the signals corresponding to the N-Boc, S-trityl, and Weinreb amide moieties. By comparing the acquired spectra with the predicted values and data from analogous compounds presented in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate. The use of 2D NMR techniques, while optional, is highly recommended for unambiguous assignment of all proton and carbon signals, thereby ensuring the highest level of scientific integrity in synthetic and medicinal chemistry applications.

References

  • G. V. M. Sharma, et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. ARKIVOC, 2016(iv), 339-351.
  • SpectraBase. (n.d.). N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine. Wiley-VCH.
  • Di Mola, A., et al. (2013). Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/H2O. RSC Advances, 3(42), 19355-19362.
  • Supporting Information for a publication on the synthesis of α,β-unsaturated Weinreb amides. (2012). The Royal Society of Chemistry.
  • Sureshbabu, V. V., et al. (2010).
  • G. V. M. Sharma, et al. (2016). Synthesis of N(α)-protected amino/peptide Weinreb amides employing N,N′-carbonyldiimidazole as activating agent; studies on docking and antibacterial activities.
  • Umemoto, T., et al. (2018).
  • PubChem. (n.d.). N-((1,1-Dimethylethoxy)carbonyl)-S-(triphenylmethyl)-L-cysteine. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). L-Cysteine. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.
  • Dong, W., et al. (2018). 1H-NMR spectrum of N-Boc glutamic acid.
  • National Institutes of Health. (n.d.). A Viable Synthesis of N-Methyl Cysteine. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Search Results.
  • Chem-Impex. (n.d.). Boc-S-trityl-L-cysteine.
  • ResearchGate. (n.d.). Unprecedented crystallization and X-ray crystal structure of racemicNα-(t-butyloxycarbonyl)-L-phenylalanineN-methoxy-N-methylamide. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide

This guide provides an in-depth technical comparison of mass spectrometry-based analytical approaches for N-Boc-S-tritylcystein-N-methoxy-N-methylamide, a critical building block in peptide synthesis and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry-based analytical approaches for N-Boc-S-tritylcystein-N-methoxy-N-methylamide, a critical building block in peptide synthesis and drug discovery. Designed for researchers, scientists, and drug development professionals, this document elucidates the fragmentation behavior of this molecule under various ionization and fragmentation conditions, offering experimentally-grounded insights to guide method development and data interpretation.

Introduction: The Analytical Imperative for a Complex Building Block

N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a highly functionalized amino acid derivative. Its three key chemical moieties—the tert-butyloxycarbonyl (Boc) protecting group on the amine, the trityl (triphenylmethyl) protecting group on the thiol side chain, and the N-methoxy-N-methylamide (Weinreb amide) at the C-terminus—each serve a distinct purpose in synthetic chemistry. The Boc and trityl groups provide orthogonal protection, allowing for selective deprotection strategies, while the Weinreb amide serves as a stable precursor for the synthesis of ketones and aldehydes.[1]

The purity and structural integrity of this reagent are paramount for the successful synthesis of target peptides and pharmaceuticals. Mass spectrometry is an indispensable tool for the quality control of this starting material and for monitoring its incorporation into larger molecules. Understanding its behavior in the mass spectrometer is therefore not merely an academic exercise, but a practical necessity for ensuring the fidelity of synthetic workflows.

This guide will compare and contrast different mass spectrometry techniques for the analysis of this compound, focusing on Electrospray Ionization (ESI) as the primary ionization method due to its suitability for polar, medium-sized molecules. We will delve into the characteristic fragmentation patterns observed under Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), providing a predictive framework for interpreting the resulting mass spectra.

Ionization Techniques: A Comparative Overview

While various ionization techniques are available, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common for peptide and amino acid analysis.

Ionization TechniqueAdvantages for this AnalyteDisadvantages for this Analyte
Electrospray Ionization (ESI) Excellent for polar molecules, produces multiply charged ions which can bring the m/z into the range of most mass analyzers, easily coupled with liquid chromatography (LC-MS).[2][3]Can be susceptible to ion suppression from matrix components if the sample is not sufficiently pure.
Matrix-Assisted Laser Desorption/Ionization (MALDI) High sensitivity for trace amounts of sample, tolerant of some salts and buffers, primarily produces singly charged ions which can simplify spectral interpretation.[3][4]Co-crystallization with a matrix is required which can introduce background ions, and it is less readily coupled to liquid chromatography for online separation.[5]

For the routine analysis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide, ESI is the more pragmatic choice , particularly when coupled with liquid chromatography (LC-MS) for the analysis of reaction mixtures or purity assessment. The ability to perform online separation and the generation of multiply charged species for enhanced detection on a wider range of instruments make it a versatile and powerful tool.[6]

Fragmentation Analysis: Unraveling the Molecular Structure

Tandem mass spectrometry (MS/MS) is essential for confirming the structure of N-Boc-S-tritylcystein-N-methoxy-N-methylamide and for identifying any potential impurities or side-products. The two most common fragmentation techniques are Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).

Predicted Fragmentation Pathway under ESI-CID

Under positive ion ESI, the molecule will readily protonate, likely at the amide nitrogen or the Boc carbonyl oxygen. Subsequent CID of the protonated molecule [M+H]⁺ is predicted to follow a hierarchical fragmentation cascade, driven by the lability of the protecting groups.

Diagram: Predicted ESI-CID Fragmentation Workflow

cluster_0 Ionization cluster_1 Primary Fragmentation (CID) cluster_2 Secondary Fragmentation Molecule N-Boc-S-tritylcystein- N-methoxy-N-methylamide (MW: 506.66 Da) Protonated_Molecule [M+H]⁺ m/z 507.67 Molecule->Protonated_Molecule ESI Loss_of_isobutylene Loss of Isobutylene (-56 Da) [M+H-C₄H₈]⁺ m/z 451.61 Protonated_Molecule->Loss_of_isobutylene Loss_of_Boc Loss of Boc group (-100 Da) [M+H-C₅H₈O₂]⁺ m/z 407.61 Protonated_Molecule->Loss_of_Boc Trityl_Cation Trityl Cation [C(C₆H₅)₃]⁺ m/z 243.12 Protonated_Molecule->Trityl_Cation Loss_of_CO2 Further loss of CO₂ (-44 Da) from [M+H-C₄H₈]⁺ m/z 407.59 Loss_of_isobutylene->Loss_of_CO2 Amide_Cleavage Cleavage of Weinreb Amide [M+H-Boc - N(OCH₃)CH₃]⁺ Loss_of_Boc->Amide_Cleavage caption Predicted ESI-CID Fragmentation Workflow Sample Prepared Sample Autosampler Autosampler Sample->Autosampler LC_Column C18 Reverse Phase LC Column Autosampler->LC_Column ESI_Source Electrospray Ionization Source LC_Column->ESI_Source Mass_Analyzer Mass Analyzer (e.g., Orbitrap) ESI_Source->Mass_Analyzer Data_Analysis Data Analysis Mass_Analyzer->Data_Analysis caption LC-MS Workflow for Analysis

Sources

Validation

A Strategic Advantage in Peptide Synthesis: A Comparative Guide to N-Boc-S-tritylcystein-N-methoxy-N-methylamide

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the incorporation of cysteine residues presents a significant challenge. This guide provides an in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the incorporation of cysteine residues presents a significant challenge. This guide provides an in-depth technical comparison of N-Boc-S-tritylcystein-N-methoxy-N-methylamide, a specialized cysteine derivative, against conventional alternatives, supported by experimental insights and data.

The unique trifunctional nature of cysteine, with its reactive thiol side chain, necessitates a robust protection strategy to prevent unwanted side reactions and ensure the desired peptide sequence is synthesized with high fidelity. While standard protected cysteine derivatives are widely used, they often come with compromises in terms of yield, purity, and the risk of racemization, particularly when introducing cysteine at the C-terminus. N-Boc-S-tritylcystein-N-methoxy-N-methylamide emerges as a strategic tool designed to overcome these hurdles, offering a unique combination of protecting groups and a versatile C-terminal functional group.

The Cysteine Challenge: A Triad of Synthetic Hurdles

The primary difficulties in incorporating cysteine into a growing peptide chain are threefold:

  • Thiol Reactivity: The nucleophilic thiol group of the cysteine side chain can readily undergo oxidation to form disulfide bonds or participate in other undesirable side reactions if left unprotected.

  • Racemization: Cysteine is highly susceptible to racemization, particularly when activated for coupling, which can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide.[1] This is a significant concern in the synthesis of therapeutic peptides where stereochemical purity is paramount.

  • C-Terminal Modifications: The synthesis of peptides with modified C-termini, such as aldehydes or thioesters, often requires multi-step solution-phase manipulations after cleavage from the solid support, which can be inefficient and lead to product loss.[2]

Conventional approaches, such as using Fmoc-Cys(Trt)-OH in solid-phase peptide synthesis (SPPS), have been the workhorse for many years. However, the basic conditions required for Fmoc group removal can exacerbate racemization of the C-terminal cysteine.[3][4]

A Multifaceted Solution: Deconstructing N-Boc-S-tritylcystein-N-methoxy-N-methylamide

N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a rationally designed reagent that addresses the challenges of cysteine incorporation through the strategic combination of three key chemical moieties: the N-Boc protecting group, the S-trityl protecting group, and the C-terminal N-methoxy-N-methylamide (Weinreb amide).

  • N-Boc (tert-Butyloxycarbonyl) Group: The use of a Boc protecting group for the α-amino group aligns the synthesis with the Boc-SPPS strategy. This approach utilizes acidic conditions (e.g., trifluoroacetic acid, TFA) for deprotection, which can be advantageous in minimizing the base-induced racemization often observed with the Fmoc strategy, especially for C-terminal cysteine residues.[2]

  • S-Trityl (Triphenylmethyl) Group: The bulky trityl group provides robust protection for the cysteine thiol, preventing its oxidation and other side reactions during peptide synthesis. The trityl group is acid-labile and can be cleaved simultaneously with the Boc group and other acid-labile side-chain protecting groups during the final cleavage from the resin.

  • N-methoxy-N-methylamide (Weinreb Amide): This C-terminal functional group is the cornerstone of this reagent's versatility. Weinreb amides are stable to many reagents used in peptide synthesis but react smoothly and in a controlled manner with a variety of nucleophiles.[5] This allows for the direct and high-yield conversion of the C-terminal Weinreb amide to other valuable functionalities, such as aldehydes or ketones, upon treatment with appropriate reducing agents or organometallic reagents.[6] This circumvents the need for post-cleavage modifications of a C-terminal carboxylic acid, streamlining the synthesis of peptides with modified C-termini.

Comparative Performance Analysis

While direct head-to-head studies of N-Boc-S-tritylcystein-N-methoxy-N-methylamide against all other protected cysteine derivatives are not extensively published, a comparative analysis can be constructed from existing data on the performance of its individual components versus their common alternatives.

Racemization Suppression

A significant advantage of the Boc-based strategy for C-terminal cysteine is the potential for reduced racemization compared to the Fmoc-based approach. The basic conditions (e.g., piperidine) used for Fmoc deprotection can lead to epimerization of the C-terminal residue.[3]

Protected Cysteine DerivativeCoupling ConditionsRacemization (%)Reference
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74

This table highlights the significant issue of racemization with Fmoc-protected trityl-cysteine. While N-Boc-S-tritylcystein-N-methoxy-N-methylamide was not included in this specific study, the use of the Boc strategy inherently avoids the base-mediated epimerization concern of the Fmoc deprotection step.

Versatility in C-Terminal Modification

The Weinreb amide functionality offers a distinct advantage in the synthesis of peptides with modified C-termini.

C-Terminal ModificationConventional MethodWeinreb Amide MethodKey Advantage of Weinreb Amide
Peptide Aldehyde Oxidation of C-terminal alcohol or reduction of C-terminal ester post-cleavage.Direct reduction of the resin-bound peptide Weinreb amide with a mild reducing agent (e.g., LiAlH(OtBu)₃).Single-step, on-resin conversion; avoids multi-step solution-phase synthesis and potential for over-reduction.
Peptide Thioester On-resin conversion of a C-terminal carboxylic acid or post-cleavage solution-phase coupling.Potential for direct conversion using a suitable sulfur nucleophile (research in this area is ongoing).Streamlined synthesis of a key intermediate for native chemical ligation.[7]

Experimental Workflows and Protocols

Workflow for C-Terminal Cysteine Incorporation and Aldehyde Formation
Synthesis of a C-terminal peptide aldehyde.
Protocol 1: Coupling of N-Boc-S-tritylcystein-N-methoxy-N-methylamide to an Amino-Resin
  • Resin Swelling: Swell the aminomethylated resin (e.g., MBHA resin) in dichloromethane (DCM) for 30 minutes.

  • Activation: In a separate vessel, dissolve N-Boc-S-tritylcystein-N-methoxy-N-methylamide (1.5 eq.) and a coupling agent such as HBTU (1.5 eq.) in N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIEA) (3.0 eq.) and allow the activation to proceed for 2 minutes.

  • Coupling: Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

Protocol 2: On-Resin Synthesis of a C-Terminal Peptide Aldehyde
  • Peptide Synthesis: Assemble the desired peptide sequence on the resin-bound N-Boc-S-tritylcystein-N-methoxy-N-methylamide using standard Boc-SPPS protocols.

  • Final Boc Deprotection: Remove the N-terminal Boc group with 50% TFA in DCM.

  • Washing: Wash the resin thoroughly with DCM and then with anhydrous tetrahydrofuran (THF).

  • Reduction of Weinreb Amide: Suspend the resin in anhydrous THF and cool to 0°C. Add a solution of a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) (5-10 eq.) in THF, and stir at 0°C for 1-2 hours.

  • Quenching: Quench the reaction by the slow addition of aqueous sodium potassium tartrate solution.

  • Washing: Wash the resin with water, DMF, and DCM.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Framework for Reagent Selection

Reagent_Selection cluster_solutions Potential Solutions Goal Synthesize C-terminally Modified Cysteine-Containing Peptide Challenge1 C-terminal Racemization Goal->Challenge1 Challenge2 Complex C-terminal Modification Goal->Challenge2 Challenge3 Thiol Side Reactions Goal->Challenge3 Fmoc_Strategy Fmoc-Cys(Trt)-OH Challenge1->Fmoc_Strategy High Risk Boc_Strategy_Weinreb N-Boc-S-tritylcystein- N-methoxy-N-methylamide Challenge1->Boc_Strategy_Weinreb Low Risk Challenge2->Boc_Strategy_Weinreb On-resin, High Yield Post_Cleavage_Mod Post-Cleavage Modification Challenge2->Post_Cleavage_Mod Multi-step, Lower Yield Challenge3->Fmoc_Strategy Addressed by Trt Challenge3->Boc_Strategy_Weinreb Addressed by Trt Optimal_Choice Optimal_Choice Boc_Strategy_Weinreb->Optimal_Choice Optimal for C-terminal Aldehydes/Ketones

Decision-making for C-terminal cysteine peptide synthesis.

Conclusion

N-Boc-S-tritylcystein-N-methoxy-N-methylamide represents a highly strategic and versatile building block for advanced peptide synthesis. By integrating a Boc-protection strategy to minimize C-terminal racemization with the synthetic flexibility of a Weinreb amide, this reagent provides a superior solution for the efficient and high-fidelity synthesis of peptides with C-terminal modifications, particularly peptide aldehydes. While the initial cost of this specialized derivative may be higher than standard Fmoc-protected cysteine, the significant advantages in terms of reduced side reactions, improved stereochemical purity, and a more streamlined workflow for producing complex peptides make it a compelling choice for demanding research and development applications.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • A convenient approach to synthesizing peptide C-terminal N-alkyl amides. (2011). Biopolymers, 96(5), 589-595. [Link]

  • Li, X., & Danishefsky, S. J. (2008). Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation. Organic & biomolecular chemistry, 6(23), 4473-4478. [Link]

  • Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and minimization of cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312.
  • Practical synthesis of peptide C-terminal aldehyde on a solid support. (2005). Journal of Peptide Science, 11(10), 621-625. [Link]

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2022). Organic Letters, 24(49), 9134-9139. [Link]

  • Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications, 14(1), 5183. [Link]

  • Barlos, K., & Gatos, D. (1999). Nα-Trityl-amino acids in solid-phase peptide synthesis. Biopolymers, 51(4), 266-278.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Aapptec. [Link]

  • Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin. (2013). Molecules, 18(7), 7898-7908. [Link]

  • de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (2000). Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science, 7(3), 131-137. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry, 36(2). [Link]

  • Basic principles. (1997). In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]

  • Weinreb ketone synthesis. (n.d.). In Wikipedia. [Link]

  • Cleavage from Weinreb Resin; Peptide Aldehydes. (n.d.). Aapptec. [Link]

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Comparative

A Comparative Guide to Ketone Synthesis: The Weinreb Amide Approach vs. Classical and Modern Coupling Methods

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, the construction of ketones is a fundamental transformation, pivotal to the assembly of a vast array of pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the construction of ketones is a fundamental transformation, pivotal to the assembly of a vast array of pharmaceuticals, natural products, and functional materials. The choice of synthetic methodology for acylation is critical, directly influencing yield, purity, and functional group compatibility. This guide provides an in-depth comparison of the Weinreb amide approach to ketone synthesis against other prevalent coupling methods. We will delve into the mechanistic underpinnings, practical advantages and limitations, and present comparative data to inform your selection of the most appropriate strategy for your synthetic challenges.

The Challenge of Over-Addition: A Persistent Hurdle in Ketone Synthesis

A primary challenge in the synthesis of ketones from carboxylic acid derivatives, such as esters and acid chlorides, is the propensity for over-addition of the organometallic nucleophile.[1] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[2] This lack of selectivity necessitates careful control of reaction conditions and often results in complex product mixtures, complicating purification and reducing the overall yield of the desired ketone.[3]

The Weinreb Amide: A Strategic Solution to Over-Addition

Introduced in 1981 by Steven M. Weinreb and Steven Nahm, the use of N-methoxy-N-methylamides, now commonly known as Weinreb amides, provides an elegant solution to the over-addition problem.[4][5] The key to the Weinreb amide's effectiveness lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium reagents).[2][6]

Mechanism of the Weinreb Ketone Synthesis

The reaction proceeds through the initial formation of the Weinreb amide from a carboxylic acid or its derivative. Subsequent treatment with an organometallic reagent leads to a tetrahedral intermediate where the metal cation is chelated by both the carbonyl oxygen and the methoxy oxygen.[6] This five-membered ring structure is stable at low temperatures, preventing the collapse of the intermediate and subsequent elimination of the methoxy-methylamine group to form the ketone in situ.[2] The ketone is only liberated upon aqueous workup, thus precluding a second nucleophilic addition.[1]

dot graph Weinreb_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];

// Reactants R_CO_N [label=<

R

O

C

N(Me)OMe

]; R_MgX [label="R'MgX"];

// Intermediate Intermediate [label=<

R

O-MgX+

C

R'

N(Me)OMe

];

// Chelate Chelate [label=<

R

O

C |

R'

N(Me)---MgX

|

OMe

];

// Ketone Ketone [label=<

R

O

C

R'

];

// Byproduct Byproduct [label="Me(MeO)N-MgX"]; Workup [label="H₃O⁺ Workup"];

// Edges R_CO_N -> Intermediate [label="+ R'MgX"]; Intermediate -> Chelate [label="Chelation"]; Chelate -> Ketone [label="H₃O⁺ Workup"]; Chelate -> Byproduct [style=invis]; }

Figure 1: Mechanism of the Weinreb Ketone Synthesis.

Comparison with Other Acylation Methods

To provide a comprehensive understanding of the Weinreb amide's utility, it is essential to compare it with other common methods for ketone synthesis.

Grignard and Organolithium Reagents with Esters and Acid Chlorides

This classical approach is often plagued by over-addition, leading to tertiary alcohols as the major product.[1][3] While careful control of stoichiometry and low temperatures can sometimes favor ketone formation, these conditions are often substrate-dependent and difficult to scale.

dot graph Overaddition_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];

// Reactants Ester [label=<

R

O

C

OR''

]; R_MgX [label="R'MgX"];

// Ketone Intermediate Ketone [label=<

R

O

C

R'

];

Tertiary_Alcohol [label=<

R

OH

C

R'

R'

];

// Edges Ester -> Ketone [label="+ R'MgX\n(- R''OMgX)"]; Ketone -> Tertiary_Alcohol [label="+ R'MgX, then H₃O⁺"]; }

Figure 2: Over-addition in the reaction of esters with Grignard reagents.

Organocuprates (Gilman Reagents) with Acid Chlorides

Lithium dialkylcuprates are softer nucleophiles than Grignard or organolithium reagents and generally react with acid chlorides to provide ketones without significant over-addition.[7] This method is a reliable alternative to the Weinreb synthesis, particularly for the preparation of ketones from readily available acid chlorides. However, the preparation of the Gilman reagent adds an extra step to the synthetic sequence.

Morpholine Amides

Morpholine amides have emerged as a practical alternative to Weinreb amides. They also form a chelated intermediate that prevents over-addition.[8] Key advantages of morpholine amides include the lower cost and higher stability of the starting amine (morpholine) compared to N,O-dimethylhydroxylamine.[8] However, in some cases, Weinreb amides have been reported to give higher yields.[9]

Data Presentation: A Comparative Overview

The following table summarizes the performance of different ketone synthesis methods for a representative substrate. It is important to note that optimal conditions and yields are highly substrate-dependent.

MethodStarting MaterialReagentTypical ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
Weinreb Amide Weinreb AmideR'MgX or R'LiTHF, -78 °C to 0 °C80-95Excellent functional group tolerance, prevents over-addition.[4][6]Requires preparation of the Weinreb amide.
Grignard/Ester Ester2 eq. R'MgXEt₂O or THF, 0 °C to rt50-80 (of tertiary alcohol)Readily available starting materials.Prone to over-addition, difficult to isolate ketone.[3]
Grignard/Acid Chloride Acid ChlorideR'MgXTHF, -78 °C40-60 (ketone)Readily available starting materials.Over-addition is still a significant issue.
Organocuprate Acid ChlorideR'₂CuLiEt₂O or THF, -78 °C70-90Good yields of ketones, avoids over-addition.[7]Requires preparation of the organocuprate reagent.
Morpholine Amide Morpholine AmideR'MgX or R'LiTHF, -78 °C to 0 °C75-90Inexpensive and stable starting amine.[8]May give slightly lower yields than Weinreb amides.[9]

Experimental Protocols

To provide a practical context for this comparison, detailed experimental procedures for the synthesis of a ketone via the Weinreb amide route and a classical Grignard reaction are provided below.

Protocol 1: Synthesis of a Ketone via a Weinreb Amide

This two-step procedure first involves the formation of the Weinreb amide from a carboxylic acid, followed by the reaction with a Grignard reagent.

Step 1: Formation of the Weinreb Amide

dot graph Weinreb_Formation_Workflow { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];

A [label="1. Dissolve carboxylic acid in DCM"]; B [label="2. Add oxalyl chloride and cat. DMF at 0 °C"]; C [label="3. Stir at rt until gas evolution ceases"]; D [label="4. Concentrate in vacuo"]; E [label="5. Dissolve crude acid chloride in DCM"]; F [label="6. Add to a solution of N,O-dimethyl-\nhydroxylamine HCl and pyridine in DCM at 0 °C"]; G [label="7. Stir at rt overnight"]; H [label="8. Aqueous workup and purification"];

A -> B -> C -> D -> E -> F -> G -> H; }

Figure 3: Workflow for Weinreb amide formation.

  • Acid Chloride Formation: To a solution of the carboxylic acid (1.0 equiv) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 equiv) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until gas evolution ceases (typically 1-2 hours).

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent.

  • Amide Formation: Dissolve the crude acid chloride in DCM and add it dropwise to a pre-cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and pyridine (2.2 equiv) in DCM.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water, separate the organic layer, wash with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the Weinreb amide.

Step 2: Ketone Synthesis

  • Grignard Reaction: To a solution of the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C, add the Grignard reagent (1.2 equiv) dropwise.

  • Reaction and Quench: Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C over 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Workup and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to afford the desired ketone.

Protocol 2: Synthesis of a Tertiary Alcohol via Grignard Reaction with an Ester
  • Grignard Reaction: To a solution of the ester (1.0 equiv) in anhydrous diethyl ether at 0 °C, add the Grignard reagent (2.2 equiv) dropwise.

  • Reaction and Quench: Allow the reaction to warm to room temperature and stir for 2 hours. Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Workup and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the tertiary alcohol.

Causality Behind Experimental Choices

The choice of a synthetic method is not merely a matter of predicted yield but is also influenced by a host of practical considerations.

  • Chemoselectivity and Functional Group Tolerance: The Weinreb amide synthesis is renowned for its broad functional group tolerance.[4][6] The mild reaction conditions and the stability of the chelated intermediate allow for the presence of sensitive functional groups that might not be compatible with the harshness of Grignard or organolithium reagents. This is a significant advantage in the synthesis of complex molecules.

  • Scalability and Cost-Effectiveness: For large-scale industrial synthesis, the cost of reagents and the ease of operation are paramount. While the Weinreb approach is highly reliable, the cost of N,O-dimethylhydroxylamine can be a consideration. In such cases, the use of more economical alternatives like morpholine amides may be preferable.[8]

  • Purification and Byproduct Removal: The workup and purification of the Weinreb ketone synthesis are generally straightforward. The primary byproduct, N-methoxy-N-methylamine, is water-soluble and can be easily removed during the aqueous workup. In contrast, the purification of ketones from reactions that produce significant amounts of tertiary alcohol byproducts can be more challenging.

Conclusion: Selecting the Optimal Strategy

The Weinreb amide approach remains a cornerstone of modern organic synthesis for the reliable and high-yielding preparation of ketones. Its key advantage lies in the prevention of over-addition through the formation of a stable chelated intermediate, a feature that also contributes to its excellent functional group tolerance.

While classical methods involving the reaction of esters or acid chlorides with organometallic reagents are still employed, they are often hampered by a lack of selectivity. Organocuprate reagents offer a good alternative for the conversion of acid chlorides to ketones. For applications where cost is a primary driver, morpholine amides present a viable and increasingly popular alternative to Weinreb amides.

Ultimately, the choice of the optimal synthetic strategy will depend on a careful consideration of the specific substrate, the desired scale of the reaction, and the economic and practical constraints of the project. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions in the pursuit of efficient and selective ketone synthesis.

References

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57, 3639–3648.
  • Amani, J., & Molander, G. A. (2017). Direct Conversion of Carboxylic Acids to Alkyl Ketones. Organic Letters, 19(13), 3612–3615. [Link]

  • Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. Organic & Biomolecular Chemistry, 18(17), 3338-3344. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]

  • Chemistry Steps. (n.d.). R2CuLi Organocuprates – Gilman Reagents. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines – Carbamates. [Link]

  • Pace, V., et al. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764–7770. [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

  • Mohammed, S. R., & Khalid, M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-198. [Link]

  • ResearchGate. (2025). Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent. [Link]

  • National Center for Biotechnology Information. (2018). Synthetic Access to Aromatic α-Haloketones. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184.
  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]

  • Current Organic Synthesis. (2009). The Weinreb Amide.
  • Mohammed, S. R., & Khalid, M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-198.
  • Xu, J., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications, 11(1), 3328. [Link]

  • ACS Omega. (2020). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626.
  • Grokipedia. (n.d.). Weinreb ketone synthesis. [Link]

  • ResearchGate. (2025). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

  • The Organic Portal. (n.d.). Grignard Reaction. [Link]

  • Treasures @ UT Dallas. (n.d.). synthesis of ketones by utilizing thioesters as “radical weinreb amides”. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines – Carbamates. [Link]

  • Chemistry Steps. (n.d.). R2CuLi Organocuprates – Gilman Reagents. [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of Peptides Synthesized with N-Boc-S-tritylcystein-N-methoxy-N-methylamide

Introduction: Navigating the Complexities of Cysteine-Containing Peptides Cysteine is a uniquely challenging amino acid in peptide synthesis. Its reactive thiol side chain necessitates robust protection to prevent undesi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Cysteine-Containing Peptides

Cysteine is a uniquely challenging amino acid in peptide synthesis. Its reactive thiol side chain necessitates robust protection to prevent undesired side reactions, such as disulfide bond formation, racemization, and alkylation. The choice of the thiol-protecting group is a critical decision that profoundly impacts not only the synthesis strategy but also the downstream cleavage, purification, and validation workflows. Among the arsenal of available protecting groups, the acid-labile trityl (Trt) group is a common choice, prized for its stability and relatively mild cleavage conditions.

This guide focuses on a specialized building block: N-Boc-S-tritylcystein-N-methoxy-N-methylamide , also known as a Weinreb amide derivative of protected cysteine. The incorporation of a C-terminal Weinreb amide presents a departure from standard solid-phase peptide synthesis (SPPS) which typically yields a C-terminal carboxylic acid or amide. Weinreb amides are stable intermediates, resistant to over-addition of organometallic reagents and reducible to aldehydes, making them valuable in constructing complex peptide derivatives or for specific ligation strategies.

However, the unique structural features of peptides synthesized using this building block—namely the bulky S-trityl group and the C-terminal N-methoxy-N-methylamide—introduce specific considerations for analytical validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate these peptides. We will compare the implications of these features against more conventional alternatives and provide detailed, field-tested protocols to ensure the identity, purity, and correct sequence of your synthesized peptide.

The Validation Workflow: A Triad of Analytical Rigor

The validation of any synthetic peptide rests on three analytical pillars: establishing its identity, quantifying its purity, and confirming its primary sequence. The workflow for a peptide derived from N-Boc-S-tritylcystein-N-methoxy-N-methylamide follows this principle, but with specific nuances at each stage.

G cluster_synthesis Synthesis & Cleavage cluster_validation Validation Core cluster_purification Purification & Final QC synthesis Peptide Synthesis using N-Boc-S-tritylcystein- N-methoxy-N-methylamide cleavage Global Deprotection & Resin Cleavage (e.g., TFA Cocktail) synthesis->cleavage crude Crude Peptide Mixture cleavage->crude hplc Purity Assessment (Analytical RP-HPLC) crude->hplc Inject ms Identity Confirmation (MALDI-TOF or LC-MS) crude->ms Analyze prep_hplc Preparative RP-HPLC hplc->prep_hplc Proceed if Purity < Target msms Sequence Verification (Tandem MS/MS) ms->msms Select Parent Ion for Fragmentation final_qc Final QC Analysis (HPLC, MS) lyo Lyophilization prep_hplc->lyo lyo->final_qc

Figure 1: A generalized workflow for the synthesis, purification, and multi-step validation of a target peptide.

Part 1: Identity Confirmation via Mass Spectrometry

Mass spectrometry (MS) is the cornerstone of peptide identification, providing a direct measurement of the molecular weight (MW). For peptides synthesized with our target building block, the expected mass must account for the C-terminal N-methoxy-N-methylamide.

Expected Molecular Weight Calculation:

  • Sum the monoisotopic masses of all amino acid residues.

  • Add the mass of a terminal hydrogen (N-terminus) and the mass of the N-methoxy-N-methyl group (-N(OCH₃)CH₃) at the C-terminus.

  • Add the mass of water (for the peptide bonds formed).

Experimental Protocol: LC-MS for Identity Confirmation

  • Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 0.1% formic acid in 50% acetonitrile/water) to a concentration of approximately 1 mg/mL.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes. The gradient should be optimized based on the peptide's hydrophobicity.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS Detection (ESI):

    • Mode: Positive ion mode is standard for peptides.

    • Scan Range: A broad range, e.g., m/z 200–2000, to capture expected charge states ([M+H]⁺, [M+2H]²⁺, etc.).

    • Data Analysis: Deconvolute the resulting mass spectrum to determine the zero-charge molecular weight. Compare this experimental MW to the theoretical MW. A mass accuracy within 10 ppm is typically expected with modern instruments.

Comparative Insight: Weinreb Amide vs. Carboxylic Acid/Amide

C-Terminal GroupFormulaMass Contribution (Monoisotopic)Typical MS Adducts in Positive Mode
Weinreb Amide -CON(OCH₃)CH₃59.037 Da[M+H]⁺, [M+Na]⁺
Carboxylic Acid-COOH44.985 Da[M+H]⁺, [M+Na]⁺, [M+K]⁺
Carboxamide-CONH₂43.019 Da[M+H]⁺

This table highlights the distinct mass difference conferred by the Weinreb amide, which is critical for accurate theoretical mass calculation and MS data interpretation.

Part 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides. It separates the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, or products of side reactions.

Key Challenge: The S-Trityl Group

A primary concern during the synthesis and cleavage of peptides containing S-Trt-cysteine is the potential for incomplete deprotection or re-alkylation of other residues by the released trityl cation. This can lead to a complex mixture of impurities that must be resolved by HPLC.

  • Incomplete S-Trt Deprotection: The S-Trt protected peptide is significantly more hydrophobic than the fully deprotected peptide and will have a much longer retention time on a C18 column.

  • Trityl Cation Scavenging: During acidic cleavage (e.g., with TFA), the released trityl cation (Trt⁺) is highly reactive. If not effectively captured by scavengers (like triisopropylsilane or water), it can re-attach to electron-rich residues like tryptophan.

G cluster_cleavage TFA Cleavage Cocktail cluster_products Potential Products peptide Resin-Bound Peptide (with S-Trityl Cys) tfa TFA (Trifluoroacetic Acid) peptide->tfa target Desired Peptide (Free Thiol) tfa->target Successful Deprotection side_product1 S-Trityl Peptide (Incomplete Deprotection) tfa->side_product1 Incomplete Reaction side_product2 Trityl-Tryptophan Adduct (Scavenging Failure) tfa->side_product2 Side Reaction

Figure 2: Potential outcomes during the acidic cleavage of an S-trityl protected peptide.

Experimental Protocol: Analytical RP-HPLC for Purity

  • System Preparation: Ensure the HPLC system is thoroughly equilibrated with the starting mobile phase conditions.

  • Sample Preparation: Prepare the sample as described for LC-MS analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A shallow gradient is crucial for resolving closely related impurities. For example, 20-50% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 214 nm and 280 nm. The 214 nm wavelength detects the peptide backbone, providing a general purity assessment, while 280 nm is specific for aromatic residues like Trp, Tyr, and Phe.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Comparative Insight: S-Trityl vs. Other S-Protecting Groups

Protecting GroupCleavage ConditionKey AdvantagePotential Validation Challenge
S-Trityl (Trt) Mild Acid (e.g., 1-5% TFA)Highly acid-labile, orthogonal to many other groups.Risk of incomplete cleavage; trityl cation side reactions.
S-tert-butyl (tBu) Strong Acid (e.g., TFMSA)Very stable to TFA.Requires harsh cleavage that can damage sensitive residues.
S-acetamidomethyl (Acm) Iodine or Silver AcetateStable to TFA; allows for selective disulfide bond formation.Requires a separate deprotection step; potential for iodine-related side products.

This table illustrates that while S-Trt offers mild cleavage, it necessitates careful validation for byproducts that are less common with more stable protecting groups like Acm.

Part 3: Sequence Verification with Tandem Mass Spectrometry (MS/MS)

While MS confirms the total mass, it does not guarantee the correct amino acid sequence. Tandem MS (MS/MS) is required to fragment the peptide and analyze the resulting ion series to reconstruct the sequence.

Experimental Protocol: Peptide Sequencing by MS/MS

  • Method: This is typically performed as part of an LC-MS run (as described in Part 1).

  • Instrumentation: Use a mass spectrometer capable of fragmentation, such as a Q-TOF, Orbitrap, or Triple Quadrupole.

  • Acquisition Mode: Set the instrument to Data-Dependent Acquisition (DDA). The instrument will perform a full MS scan, select the most intense precursor ion (e.g., the [M+2H]²⁺ ion of your target peptide), isolate it, and subject it to fragmentation.

  • Fragmentation: Collision-Induced Dissociation (CID) is the most common method. The collision energy should be optimized for the specific peptide.

  • Data Analysis:

    • Analyze the resulting product ion spectrum for characteristic b- and y-ion series .

    • The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue.

    • Special attention should be paid to the C-terminus. A complete y-ion series will confirm the presence and mass of the final residue modified with the N-methoxy-N-methylamide. For example, the y₁ ion will have the mass of the C-terminal amino acid residue plus the mass of the Weinreb amide group.

Comparative Insight: Fragmentation of a Weinreb Amide Terminus

The fragmentation pattern provides definitive proof of the C-terminal structure. Compared to a standard carboxylic acid, the Weinreb amide yields a distinct y₁ ion.

C-TerminusExpected y₁ Ion Mass FormulaExample (C-terminal Cys)
Weinreb Amide Mass(Cys residue) + Mass(-N(OCH₃)CH₃)103.009 Da + 59.037 Da = 162.046 Da
Carboxylic AcidMass(Cys residue) + Mass(-OH) + Mass(H)103.009 Da + 17.003 Da + 1.008 Da = 121.020 Da

This clear mass difference in the y₁ ion provides unambiguous evidence for the successful incorporation of the N-Boc-S-tritylcystein-N-methoxy-N-methylamide building block at the C-terminus.

Conclusion and Best Practices

The use of N-Boc-S-tritylcystein-N-methoxy-N-methylamide enables the synthesis of valuable peptide intermediates, but it demands a nuanced and rigorous validation strategy. The potential for S-trityl-related impurities requires high-resolution HPLC analysis with optimized gradients, while the unique C-terminal Weinreb amide must be specifically accounted for in all mass spectrometry calculations and confirmed via MS/MS fragmentation analysis.

Key Takeaways for a Robust Validation:

  • Calculate Theoretical Mass Carefully: Always account for the 59.037 Da mass of the C-terminal -N(OCH₃)CH₃ group.

  • Use Effective Scavengers: During cleavage, a scavenger cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) is not optional; it is essential to minimize trityl-related side products.

  • Optimize HPLC Gradients: Do not rely on rapid screening gradients. Use shallow, extended gradients to resolve potentially close-eluting impurities, such as diastereomers or deletion sequences.

  • Prioritize MS/MS: For any novel or complex peptide, MS/MS is the only definitive method to confirm the primary sequence and the integrity of the C-terminus. Always check for the calculated y₁ ion.

By integrating these specialized protocols and comparative insights into your workflow, you can ensure the unambiguous validation of your synthesized peptides, paving the way for reliable and reproducible downstream applications.

References

  • Title: The Weinreb Amide Source: Organic Chemistry Portal URL: [Link]

  • Title: A straightforward synthesis of N-Boc-N-methoxy-β-amino acids from N-Boc-α-amino acids Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: A new and efficient scavenger for the trityl group in peptide synthesis Source: Chemical Communications URL: [Link]

  • Title: Acm (Acetamidomethyl) group Source: Iris Biotech GmbH URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Boc-S-tritylcystein-N-methoxy-N-methylamide

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with N-Boc-S-tritylcystein-N-methoxy-N-methylamide. As the toxicological p...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with N-Boc-S-tritylcystein-N-methoxy-N-methylamide. As the toxicological properties of this compound have not been fully investigated, a conservative and diligent approach to safety is paramount.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory.

Hazard Identification and Risk Assessment: A Proactive Stance

N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a complex molecule used in peptide synthesis. While safety data sheets for the specific compound are not widely available, a risk assessment can be constructed by analyzing its constituent functional groups and related structures. The primary principle guiding its handling is the unknown nature of its specific biological effects. Therefore, it must be treated as a potentially hazardous substance.

The core hazards to consider are:

  • Unknown Toxicological Profile: The most critical factor is that the full health effects of this compound are not known.[1] Therefore, exposure must be minimized through robust engineering controls and comprehensive personal protective equipment (PPE).

  • Chemical Reactivity: The S-trityl protecting group is notably labile and can be cleaved under acidic conditions, exposing a free thiol group.[2] While not an immediate hazard of the compound itself, this reactivity is crucial to consider during experimental workups and waste disposal.

  • Component Hazards: While the final compound is a solid, related Weinreb amides in liquid form, such as N-Methoxy-N-methylacetamide, are classified as flammable liquids.[1] This suggests that thermal decomposition or certain reaction conditions could potentially generate hazardous byproducts.

Table 1: Risk Assessment Summary

Potential HazardSource/ComponentMitigation Strategy
Unknown Health Effects Entire MoleculeAssume hazardous; minimize all routes of exposure (inhalation, dermal, ingestion).
Skin & Eye Irritation General Chemical HandlingUse appropriate gloves, lab coat, and eye/face protection.[3]
Inhalation of Powder Solid State of CompoundHandle in a ventilated enclosure (fume hood); avoid generating dust.[4][5]
Chemical Reactivity S-Trityl GroupBe aware of instability in acidic conditions; handle cleavage reactions with care.[2]

Core Personal Protective Equipment (PPE) Protocol

The "last line of defense" in the laboratory, PPE is non-negotiable when handling chemicals of unknown toxicity.[6][7] It must be used in conjunction with primary engineering controls, principally a certified chemical fume hood.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of N-Boc-S-tritylcystein-N-methoxy-N-methylamide, including weighing, dissolution, and addition to reaction vessels, must be performed inside a properly functioning chemical fume hood. This is the most critical step in preventing respiratory exposure.[3][5]

Mandatory PPE Ensemble
  • Eye and Face Protection:

    • Requirement: Wear tightly fitting chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards.[1][8]

    • Rationale: Goggles are essential to protect the eyes against splashes and fine powders.[7] For procedures with a higher risk of splashing (e.g., transfers, reaction workups), a full-face shield should be worn over the safety goggles for maximum protection.[6]

  • Hand Protection:

    • Requirement: Nitrile gloves are the standard recommendation for incidental contact. Always inspect gloves for tears or punctures before use.

    • Rationale: Gloves provide a critical barrier against dermal absorption. Since no specific glove breakthrough data exists for this compound, the principle of "as low as reasonably achievable" exposure dictates diligent glove use. Employ proper removal techniques to avoid contaminating your skin. For prolonged handling or immersion, consult a glove compatibility chart or the manufacturer's recommendations for the solvents being used.

  • Body Protection:

    • Requirement: A clean, buttoned, flame-resistant lab coat should be worn at all times in the laboratory.[7]

    • Rationale: The lab coat protects your skin and personal clothing from spills and contamination. It should be removed before leaving the laboratory to prevent the spread of contaminants.

  • Respiratory Protection:

    • Requirement: Under normal conditions of use within a chemical fume hood, a respirator is not typically required.[1] However, if there is a potential for aerosolization or if engineering controls fail, a NIOSH-approved respirator with appropriate cartridges should be used.

    • Rationale: Respirators are a secondary control measure.[7] If your risk assessment indicates a high probability of generating airborne particles outside of a fume hood, the experimental procedure should be re-evaluated.

Operational and Disposal Plan

Safe handling extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory, from receipt to disposal.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE (goggles, lab coat, gloves).

  • Weighing: Conduct all weighing operations on a balance placed inside the fume hood or in a ventilated balance enclosure to contain any fine powder. Avoid creating dust during transfer.[4]

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. If dissolving, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: After use, securely close the container.[8] Wipe down the work surface in the fume hood with an appropriate solvent. Remove gloves using the proper technique and dispose of them in the designated solid waste container.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete and before leaving the laboratory.[4]

Spill and Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][8] Seek immediate medical attention.

  • Small Spill: For a small spill of the solid, carefully sweep it up with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[1] Use spark-proof tools if a solvent is involved.[1]

Disposal Plan

Do not dispose of N-Boc-S-tritylcystein-N-methoxy-N-methylamide or its containers in the regular trash or down the drain.[1] It must be disposed of as hazardous chemical waste. All waste must be collected in a clearly labeled, sealed container. Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to ensure compliance with all local, regional, and national regulations.[1][8]

Visual Workflow Guide

The following diagram outlines the logical workflow for ensuring safety when handling N-Boc-S-tritylcystein-N-methoxy-N-methylamide.

PPE_Workflow cluster_prep 1. Preparation & Assessment cluster_ppe 2. Don Personal Protective Equipment cluster_handling 3. Safe Handling Protocol cluster_disposal 4. Post-Handling & Disposal start Start: Prepare to handle compound assess Hazard Assessment: Treat as potentially hazardous due to unknown toxicological profile start->assess fume_hood Confirm Fume Hood is operational assess->fume_hood goggles Wear Chemical Safety Goggles (+ Face Shield if splash risk) fume_hood->goggles Proceed to PPE coat Wear Flame-Resistant Lab Coat goggles->coat gloves Wear Nitrile Gloves coat->gloves weigh Weigh compound inside fume hood to contain dust gloves->weigh Proceed to Handling transfer Perform all transfers and manipulations in fume hood cleanup Clean work area and securely close container doff_ppe Properly doff and dispose of gloves cleanup->doff_ppe Proceed to Disposal wash Wash hands thoroughly doff_ppe->wash waste Dispose of chemical waste in labeled, sealed container per EHS guidelines wash->waste end End waste->end End of Procedure

Caption: Workflow for safe handling of N-Boc-S-tritylcystein-N-methoxy-N-methylamide.

References

  • Fisher Scientific. (2024, March 29). Safety Data Sheet: N-Methoxy-N-methylacetamide.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine.
  • ECHEMI. N-Methoxy-N-methylacetamide SDS, 78191-00-1 Safety Data Sheets.
  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • TCI Chemicals. (2025, March 24). Safety Data Sheet: N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine.
  • Bachem. (2021, October 11). Cysteine Derivatives.
  • Tokyo Chemical Industry. (2025, April 7). Safety Data Sheet: N-(tert-Butoxycarbonyl)-L-alanine N'-Methoxy-N'-methylamide.
  • ChemScene. (2024, November 21). Safety Data Sheet: N-Methoxy-N-methylacrylamide.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • University of Tennessee, Knoxville. Personal Protective Equipment (PPE).
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • University of Florida. (2020, July 13). Using PPE in the Laboratory (OHS101) Course Material. Retrieved from University of Florida Environmental Health and Safety.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 537505, N-Methoxy-N-methylacetamide.
  • Tokyo Chemical Industry. N-Methoxy-N-methylacetamide | 78191-00-1. Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd.

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